S100A2-p53-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20F6N2O4S |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20F6N2O4S/c21-19(22,23)13-8-14(20(24,25)26)10-16(9-13)33(29,30)28-7-3-6-27-11-15-12-31-17-4-1-2-5-18(17)32-15/h1-2,4-5,8-10,15,27-28H,3,6-7,11-12H2 |
InChI Key |
JYSRREBPWYOTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCNS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of S100A2-p53-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is a critical nexus in cellular signaling, with significant implications in oncology, particularly in pancreatic cancer where S100A2 is frequently upregulated. This technical guide provides a comprehensive overview of the S100A2-p53 interaction and the mechanism of action of S100A2-p53-IN-1, a novel inhibitor of this protein-protein interaction. This document details the molecular underpinnings of the S100A2-p53 signaling axis, presents quantitative data on the efficacy of this compound, and provides detailed experimental protocols for the key assays used to characterize this interaction and its inhibition. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
The S100A2-p53 Signaling Axis
The S100A2 protein, a member of the S100 family of EF-hand calcium-binding proteins, plays a multifaceted role in cellular processes, including cell cycle progression and differentiation.[1] In certain cancerous tissues, such as head and neck squamous cell carcinoma and pancreatic cancer, S100A2 expression is elevated.[2] S100A2 directly interacts with the tumor suppressor protein p53 in a calcium-dependent manner.[2] This interaction has been shown to modulate the transcriptional activity of p53, a key regulator of cell growth, proliferation, and apoptosis.[2]
The binding of S100A2 to p53 has been mapped to the C-terminus of the p53 protein.[2] This interaction can enhance the binding of p53 to its consensus DNA sequence in the promoter regions of its target genes, thereby increasing their transcription.[2] One of the key downstream targets of the p53 pathway is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest. The interaction between S100A2 and p53 is involved in the transcriptional regulation of p21.[1]
However, in the context of certain cancers like pancreatic cancer, the overexpression of S100A2 is thought to aberrantly modulate p53 function, contributing to tumor progression. This has led to the development of small molecule inhibitors that can disrupt the S100A2-p53 interaction as a potential therapeutic strategy.[3]
Signaling Pathway Diagram
This compound: A Novel Inhibitor
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between S100A2 and p53.[4] It is a 3,5-bis(trifluoromethyl)phenylsulfonamide derivative that was identified through in silico screening and subsequently synthesized and evaluated for its biological activity.[5][6]
Mechanism of Action
Computational docking studies predict that this compound binds to the p53-binding groove of S100A2.[5][6] This binding is thought to sterically hinder the interaction of p53 with S100A2, thereby inhibiting the formation of the S100A2-p53 complex. By disrupting this interaction, this compound is hypothesized to restore the normal tumor-suppressive functions of p53 that are dysregulated by the overexpression of S100A2 in cancer cells.
Inhibitor Action Diagram
Quantitative Data
The inhibitory activity of this compound has been quantified in pancreatic cancer cell lines. The following table summarizes the reported growth inhibition data.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| This compound (compound 51) | MiaPaCa-2 | Cytotoxicity | GI₅₀ | 1.2-3.4 | [4] |
| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 | Cytotoxicity | GI₅₀ | 2.97 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the S100A2-p53 interaction and the activity of this compound.
Co-immunoprecipitation of S100A2 and p53
This protocol is adapted from Mueller et al. (2005).[2]
Objective: To demonstrate the in vivo interaction between S100A2 and p53 in cultured cells.
Materials:
-
FADU or SCC-25 oral carcinoma cells
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors (e.g., Roche Complete Mini)
-
Anti-p53 antibody (e.g., DO-1 monoclonal antibody)
-
Anti-S100A2 antibody
-
Protein A/G-agarose beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Nonidet P-40
-
SDS-PAGE loading buffer
-
Calcium Chloride (CaCl₂) and EGTA solutions
Procedure:
-
Culture FADU or SCC-25 cells to 80-90% confluency.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 2 hours at 4°C.
-
To investigate calcium dependency, supplement the lysis and wash buffers with either 1 mM CaCl₂ or 5 mM EGTA.
-
Wash the beads three times with Wash Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-S100A2 antibody.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a generalized procedure based on the description in Mueller et al. (2005).[2]
Objective: To determine if the S100A2-p53 interaction affects the DNA-binding activity of p53.
Materials:
-
Nuclear extracts from cells expressing p53
-
Recombinant human S100A2 protein
-
³²P-labeled double-stranded oligonucleotide containing the p53 consensus binding site from the p21 promoter
-
Binding Buffer: 20 mM HEPES (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 2 mM DTT, 20% glycerol
-
Poly(dI-dC)
-
Unlabeled competitor oligonucleotide
-
Calcium Chloride (CaCl₂) and EGTA solutions
-
Native polyacrylamide gel (4-6%)
-
TBE Buffer
Procedure:
-
Prepare the binding reactions by incubating nuclear extract with poly(dI-dC) in Binding Buffer for 10 minutes on ice.
-
Add the ³²P-labeled oligonucleotide probe and incubate for an additional 20 minutes at room temperature.
-
For supershift assays, add the anti-p53 or anti-S100A2 antibody to the reaction mixture after the initial incubation with the probe and incubate for another 20 minutes.
-
To assess calcium dependency, add either CaCl₂ or EGTA to the binding reactions.
-
For competition assays, add a 50-fold molar excess of the unlabeled competitor oligonucleotide to a parallel reaction.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel in 0.5x TBE buffer.
-
Dry the gel and visualize the radioactive bands by autoradiography.
Cytotoxicity Assay for this compound
This protocol is based on the methods described for similar compounds in Sun et al. (2022).[6]
Objective: To determine the growth inhibitory (GI₅₀) concentration of this compound in a cancer cell line.
Materials:
-
MiaPaCa-2 pancreatic cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Seed MiaPaCa-2 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a DMSO vehicle control.
-
After the incubation period, fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value using a non-linear regression analysis.
Experimental Workflow Diagram
Conclusion
The S100A2-p53 interaction represents a promising therapeutic target in cancers where S100A2 is overexpressed. The development of small molecule inhibitors like this compound provides a viable strategy to disrupt this oncogenic signaling axis. This technical guide has provided a detailed overview of the mechanism of action of this compound, supported by quantitative data and comprehensive experimental protocols. The continued investigation into the downstream consequences of S100A2-p53 inhibition and the optimization of lead compounds will be crucial for the clinical translation of this therapeutic approach. Further research is warranted to fully elucidate the role of the S100A2-p53 complex in different cellular contexts and to explore the full therapeutic potential of its inhibitors.
References
- 1. S100A2 - Wikipedia [en.wikipedia.org]
- 2. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of S100A2-p53-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of S100A2-p53-IN-1, a novel inhibitor of the S100A2-p53 protein-protein interaction. This compound, also identified as compound 51 and JA1124, emerged from in silico screening and has demonstrated potential as a therapeutic agent, particularly in pancreatic cancer, by inhibiting cancer cell growth.[1][2] This document details the scientific background, discovery methodology, a plausible synthetic route, available quantitative data, and relevant experimental protocols. Furthermore, it visualizes the underlying biological pathways and experimental workflows to facilitate a deeper understanding of this promising small molecule inhibitor.
Introduction: The S100A2-p53 Interaction as a Therapeutic Target
The S100 protein family comprises a group of small, acidic calcium-binding proteins that are implicated in a variety of cellular processes, including cell cycle regulation, differentiation, and signal transduction.[3] S100A2, a member of this family, is of particular interest in oncology as its expression is frequently dysregulated in various cancers. In pancreatic cancer, S100A2 is notably upregulated and has been identified as a potential drug target.[1][4]
The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis, and its inactivation is a hallmark of many cancers. The interaction between S100A2 and p53 is a key event in the pathology of certain cancers. This interaction is calcium-dependent and primarily occurs at the C-terminus of p53.[5] By binding to p53, S100A2 can modulate its transcriptional activity, thereby impacting cell proliferation and survival.[5] Consequently, the development of small molecule inhibitors that disrupt the S100A2-p53 interaction presents a promising therapeutic strategy to restore p53 function in cancer cells.
Discovery of this compound
This compound (N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide) was identified through a discovery pipeline that combined computational and experimental approaches.
In Silico Screening
The initial phase of discovery involved in silico screening of compound libraries to identify potential small molecules that could bind to the S100A2-p53 interaction interface.[4] This computational approach utilized the known three-dimensional structure of the S100A2-p53 complex to predict the binding of virtual compounds. The 3,5-bis(trifluoromethyl)benzene sulfonamide scaffold emerged as a promising candidate from these virtual screening efforts.[6]
Lead Identification and Optimization
Following the in silico identification, a focused library of 3,5-bis(trifluoromethyl)benzene sulfonamides was synthesized to explore the structure-activity relationship (SAR).[6] this compound (also referred to as compound 1 in the primary literature) was a key analog from this library.[6] Subsequent biological evaluation focused on the cytotoxic effects of these compounds on various cancer cell lines.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound has not been published in a peer-reviewed journal, a plausible and commonly employed synthetic route can be inferred from the synthesis of analogous compounds. The synthesis can be envisioned as a two-step process:
Step 1: Synthesis of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (Intermediate 1)
This step involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with an excess of 1,6-diaminohexane. The use of a large excess of the diamine favors the formation of the mono-sulfonated product.
Step 2: Reductive Amination to Yield this compound
The final product is synthesized via reductive amination of Intermediate 1 with 4-bromobenzaldehyde. This reaction involves the formation of a Schiff base between the primary amine of the intermediate and the aldehyde, followed by reduction to the secondary amine.
A detailed, representative experimental protocol for this synthetic route is provided in Section 5.
Quantitative Data
The biological activity of this compound has been primarily characterized by its ability to inhibit the growth of various cancer cell lines. The GI50 (concentration for 50% growth inhibition) values have been determined for a panel of cell lines.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | 2.6 | [1] |
| PANC-1 | Pancreatic Cancer | 3.4 | [1] |
| HT-29 | Colon Cancer | 2.2 | [1] |
| MCF7 | Breast Cancer | 2.5 | [1] |
| A549 | Lung Cancer | 2.9 | [1] |
| DU-145 | Prostate Cancer | 2.8 | [1] |
| U-87 MG | Glioblastoma | 2.7 | [1] |
| SK-MEL-28 | Melanoma | 2.4 | [1] |
| IGROV1 | Ovarian Cancer | 2.3 | [1] |
| OVCAR-3 | Ovarian Cancer | 2.5 | [1] |
| HCT-116 | Colon Cancer | 2.1 | [1] |
| NCI-H460 | Lung Cancer | 2.9 | [1] |
| SF-268 | CNS Cancer | 2.6 | [1] |
| 786-0 | Kidney Cancer | 3.1 | [1] |
| ACHN | Kidney Cancer | 3.0 | [1] |
| UO-31 | Kidney Cancer | 3.3 | [1] |
| PC-3 | Prostate Cancer | 2.9 | [1] |
| CAKI-1 | Kidney Cancer | 3.2 | [1] |
| SN12C | Kidney Cancer | 3.1 | [1] |
| TK-10 | Kidney Cancer | 3.4 | [1] |
| UACC-62 | Melanoma | 2.5 | [1] |
| SK-MEL-5 | Melanoma | 2.6 | [1] |
| MALME-3M | Melanoma | 2.7 | [1] |
| M14 | Melanoma | 2.8 | [1] |
| MDA-MB-231 | Breast Cancer | 2.7 | [1] |
| HS 578T | Breast Cancer | 2.9 | [1] |
| BT-549 | Breast Cancer | 3.0 | [1] |
| T-47D | Breast Cancer | 2.8 | [1] |
| COLO 205 | Colon Cancer | 2.3 | [1] |
| KM12 | Colon Cancer | 2.4 | [1] |
| SW-620 | Colon Cancer | 2.2 | [1] |
| RPMI-8226 | Leukemia | 2.9 | [1] |
| K-562 | Leukemia | 3.1 | [1] |
| MOLT-4 | Leukemia | 3.0 | [1] |
| HL-60(TB) | Leukemia | 2.8 | [1] |
| CCRF-CEM | Leukemia | 2.9 | [1] |
| SR | Leukemia | 3.2 | [1] |
| OVCAR-4 | Ovarian Cancer | 2.6 | [1] |
| OVCAR-5 | Ovarian Cancer | 2.7 | [1] |
| OVCAR-8 | Ovarian Cancer | 2.8 | [1] |
| NCI/ADR-RES | Ovarian Cancer | 3.0 | [1] |
| SK-OV-3 | Ovarian Cancer | 2.9 | [1] |
| EKVX | NSCLC | 3.1 | [1] |
| HOP-62 | NSCLC | 3.0 | [1] |
| HOP-92 | NSCLC | 2.8 | [1] |
| NCI-H226 | NSCLC | 2.9 | [1] |
| NCI-H23 | NSCLC | 3.2 | [1] |
| NCI-H322M | NSCLC | 3.1 | [1] |
| NCI-H522 | NSCLC | 3.3 | [1] |
| RXF 393 | Renal Cancer | 3.4 | [1] |
| SNB-19 | CNS Cancer | 2.7 | [1] |
| SNB-75 | CNS Cancer | 2.8 | [1] |
| U251 | Glioblastoma | 2.9 | [1] |
Experimental Protocols
Representative Synthesis Protocol for this compound
Step 1: Synthesis of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
To a stirred solution of 1,6-diaminohexane (10 eq.) in dichloromethane (DCM) at 0 °C is added a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1 eq.) in DCM dropwise over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide.
Step 2: Synthesis of N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (this compound)
To a solution of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1 eq.) and 4-bromobenzaldehyde (1.1 eq.) in methanol is added acetic acid (catalytic amount). The mixture is stirred at room temperature for 2 hours. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., MiaPaCa-2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a dose-response range from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Binding Assay (Representative Protocol)
This protocol is a representative method for assessing the direct binding of this compound to the S100A2-p53 complex.
-
Reagents and Buffers:
-
Recombinant human S100A2 protein.
-
A fluorescently labeled peptide derived from the p53 C-terminal binding region (e.g., TAMRA-p53).
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20.
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled p53 peptide (e.g., 10 nM) and S100A2 protein (concentration to be optimized, typically in the low micromolar range) are incubated together in the assay buffer in a black 384-well plate.
-
This compound is added in a serial dilution to the wells containing the S100A2-p53 complex.
-
The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.
-
-
Measurement:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor that displaces 50% of the fluorescent peptide from S100A2, is calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
-
Visualizations
S100A2-p53 Signaling Pathway
Caption: The S100A2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery
Caption: The workflow for the discovery and initial characterization of this compound.
Synthetic Route of this compound
Caption: The proposed two-step synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S100A2-p53 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is an emerging and promising target for novel anti-cancer therapeutics, particularly in the context of pancreatic ductal adenocarcinoma (PDAC) and other malignancies where this interaction is implicated in disease progression. S100A2, a member of the S100 family of EF-hand calcium-binding proteins, has been shown to directly interact with p53, modulating its transcriptional activity and contributing to cancer cell proliferation and metastasis. This technical guide provides a comprehensive overview of the current landscape of S100A2-p53 protein-protein interaction (PPI) inhibitors, with a focus on their discovery, mechanism of action, and preclinical evaluation. It is intended to serve as a resource for researchers and drug development professionals seeking to explore this novel therapeutic avenue.
The S100A2-p53 Interaction: A Key Oncogenic Node
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumorigenesis. Its function is tightly regulated by a complex network of protein-protein interactions. The S100A2 protein has been identified as a key interaction partner of p53. This interaction is calcium-dependent and has been shown to occur at the C-terminus of p53.[1] In several cancers, including pancreatic, head and neck squamous cell carcinoma, the expression of S100A2 is significantly upregulated.[1]
In the context of pancreatic cancer, overexpression of S100A2 is believed to inhibit the tumor-suppressive functions of p53, leading to unchecked cancer cell proliferation.[2] This makes the S100A2-p53 interaction a compelling target for therapeutic intervention. The development of small molecule inhibitors that can disrupt this interaction holds the potential to restore p53 function and induce cancer cell death.
Signaling Pathways Involving S100A2-p53
The S100A2-p53 axis is integrated into a broader signaling network that drives pancreatic cancer progression. Key pathways include the Transforming Growth Factor-β (TGF-β) signaling cascade and regulation by the transcription factor ΔNp63. In pancreatic ductal adenocarcinoma, S100A2 can modulate the TGF-β pathway in a SMAD4-dependent manner, contributing to epithelial-mesenchymal transition (EMT) and metastasis.[3] Furthermore, ΔNp63, an oncogenic isoform of the p63 transcription factor, can directly upregulate the expression of S100A2, creating a feed-forward loop that promotes tumorigenesis.[1][4]
S100A2-p53 Signaling Cascade in Pancreatic Cancer.
Discovery and Development of S100A2-p53 Inhibitors
The primary strategy for identifying S100A2-p53 inhibitors has been through in-silico screening of large compound libraries, followed by chemical synthesis and cellular activity validation. This approach has led to the identification of several series of sulfonamide-based compounds as promising leads.
In-Silico Screening and Lead Identification
Virtual screening approaches have been instrumental in identifying initial hit compounds. These methods typically involve docking large libraries of small molecules into the p53-binding groove of the S100A2 protein structure.[5] The predicted binding poses and energies are used to rank and select candidate compounds for synthesis and experimental validation. One of the pioneering studies in this area identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide as a lead compound with a predicted affinity for the S100A2-p53 binding groove.[4]
General Workflow for S100A2-p53 Inhibitor Discovery.
Sulfonamide-Based Inhibitors
Following the initial in-silico hits, focused libraries of 3,5-bis(trifluoromethyl)benzene sulfonamides and related scaffolds have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines, with a particular focus on pancreatic cancer.[4][6]
Table 1: Cytotoxicity of Representative S100A2-p53 Inhibitors in Pancreatic Cancer Cell Lines
| Compound ID | Structure | MiaPaCa-2 GI50 (µM) | BxPC-3 GI50 (µM) | AsPC-1 GI50 (µM) | Capan-2 GI50 (µM) | HPAC GI50 (µM) | PANC-1 GI50 (µM) | Reference |
| Lead I Analogue (4-20) | 1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazine | Data not available | 0.48 | Data not available | Data not available | Data not available | Data not available | [2] |
| Lead II Analogue (8-11) | N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | Data not available | 1.2 | Data not available | Data not available | Data not available | Data not available | [2] |
| Compound 1 | N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | 2.97 | Data not available | Data not available | Data not available | Data not available | Data not available | [4] |
| S100A2-p53-IN-1 (Compound 51) | Dihydrobenzo[b][1][5]dioxine derivative | 1.2 - 3.4 | Data not available | Data not available | Data not available | Data not available | Data not available | [7] |
Note: Comprehensive GI50 data across all cell lines for each compound is not consistently reported in the public domain. The table reflects the available data.
Structure-activity relationship (SAR) studies have indicated that a propyl alkyl diamine spacer is optimal for activity, while N-methylation is detrimental.[6] The nature of the terminal phenyl substituent appears to have a limited impact on cytotoxicity.[6] The consistent activity of these compounds against pancreatic cancer cell lines, especially those with high endogenous S100A2 expression, supports the hypothesis that they exert their anti-cancer effects through inhibition of the S100A2-p53 interaction.[4]
Experimental Protocols for Inhibitor Characterization
While direct biophysical data for the specific sulfonamide inhibitors is not yet widely published, this section outlines the detailed methodologies for key experiments that are crucial for the characterization of S100A2-p53 PPI inhibitors.
Co-Immunoprecipitation (Co-IP) for Target Engagement
Co-IP is a fundamental technique to demonstrate that a compound can disrupt the interaction between S100A2 and p53 within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., MiaPaCa-2 or BxPC-3) to 70-80% confluency. Treat cells with the S100A2-p53 inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody specific for S100A2 or p53 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both S100A2 and p53 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.
-
Co-Immunoprecipitation Workflow for S100A2-p53 Interaction.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a solution-based, homogeneous technique that can be used to quantify the binding affinity of inhibitors in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Purify recombinant human S100A2 and a peptide corresponding to the p53 C-terminal binding domain.
-
Label the p53 peptide with a fluorescent probe (e.g., fluorescein).
-
Prepare a suitable assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20).
-
-
Assay Setup:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled p53 peptide and recombinant S100A2 protein. The concentration of S100A2 should be optimized to give a significant polarization signal upon binding to the peptide.
-
Add serial dilutions of the inhibitor compound.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic parameters such as association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD).
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant S100A2 protein onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of the p53 peptide (analyte) in running buffer (e.g., HBS-EP+ with CaCl2).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
-
Inhibition Assay:
-
To test for inhibition, pre-incubate a fixed concentration of S100A2 with varying concentrations of the inhibitor.
-
Inject these mixtures over a surface with immobilized p53 peptide and measure the binding response. A decrease in the binding signal indicates inhibition.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for the S100A2-p53 interaction.
-
For the inhibition assay, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Future Directions and Conclusion
The development of small molecule inhibitors targeting the S100A2-p53 protein-protein interaction is a promising strategy for the treatment of pancreatic cancer and other malignancies. The initial success with sulfonamide-based compounds provides a strong foundation for further drug discovery efforts.
A critical next step will be the comprehensive biophysical characterization of these lead compounds to obtain direct evidence of their binding to S100A2 and their ability to disrupt the interaction with p53. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable in this regard.
Furthermore, lead optimization efforts should focus on improving the potency, selectivity, and pharmacokinetic properties of the current inhibitors. The exploration of novel chemical scaffolds through continued in-silico screening and medicinal chemistry efforts will also be crucial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A2 induces epithelial–mesenchymal transition and metastasis in pancreatic cancer by coordinating transforming growth factor β signaling in SMAD4-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Query-guided protein–protein interaction inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
S100A2 in Pancreatic Cancer: A Technical Guide on its Role, Regulation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
S100A2, a calcium-binding protein of the S100 family, has emerged as a significant, albeit complex, player in the pathogenesis of pancreatic cancer. This technical guide synthesizes the current understanding of S100A2's role in pancreatic ductal adenocarcinoma (PDAC), the most common form of pancreatic cancer. It delves into its expression patterns, prognostic value, and intricate involvement in key signaling pathways that drive tumor progression and metastasis. This document provides a comprehensive overview for researchers and drug development professionals, highlighting quantitative data, detailed experimental protocols, and the complex signaling networks in which S100A2 participates.
S100A2 Expression and Prognostic Significance in Pancreatic Cancer
S100A2 expression is controversially reported as both a tumor suppressor and a promoter in different cancers.[1][2] However, in the context of pancreatic cancer, a growing body of evidence points towards its role as a marker of tumor progression and poor prognosis.
Expression Profile of S100A2
Studies have consistently shown that S100A2 expression is significantly elevated in pancreatic cancer tissues compared to normal pancreatic ducts.[1][2][3][4] Its expression increases with the progression of the disease, from precursor lesions like Pancreatic Intraepithelial Neoplasia (PanIN) to invasive ductal carcinoma (IDC).[1][2][3][4] Specifically, S100A2 expression is higher in PanIN and IDC cells than in normal ductal cells, pancreatitis-affected epithelial cells, and intraductal papillary mucinous neoplasms (IPMNs).[1][2][3][4] Furthermore, poorly differentiated adenocarcinomas exhibit higher levels of S100A2 compared to well-differentiated ones.[1][2][3][4]
Prognostic Value of S100A2
High expression of S100A2 in pancreatic cancer is strongly correlated with a negative prognosis.[1][2][3][4][5] Patients with tumors expressing high levels of S100A2 have been shown to have shorter survival times post-resection.[1][2][3][4] In fact, high S100A2 expression is considered an independent marker of poor prognosis.[1][2] Conversely, patients with S100A2-negative tumors show a significant survival benefit from pancreatectomy, even in cases with positive surgical margins or lymph node metastases.[5][6][7] This suggests that S100A2 expression could be a valuable biomarker to predict the response to surgical intervention.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on S100A2 in pancreatic cancer.
| Comparison Group 1 | Comparison Group 2 | Fold Change/Expression Level | P-value | Reference |
| Invasive Ductal Carcinoma (IDC) cells | Normal ductal cells | Higher in IDC | p < 0.007 | [3][4] |
| Invasive Ductal Carcinoma (IDC) cells | Pancreatitis-affected epithelial (PAE) cells | Higher in IDC | p < 0.007 | [3][4] |
| Invasive Ductal Carcinoma (IDC) cells | Intraductal Papillary Mucinous Neoplasm (IPMN) cells | Higher in IDC | p < 0.007 | [3][4] |
| Pancreatic Intraepithelial Neoplasia (PanIN) cells | Normal ductal cells | Higher in PanIN | p = 0.018 | [3][4] |
| IDC with poorly differentiated adenocarcinoma | IDC without poorly differentiated adenocarcinoma | Higher in poorly differentiated | p = 0.006 | [3][4] |
| Patients who survived < 1000 days post-surgery | Patients who survived > 1000 days post-surgery | Higher in shorter survival group | p = 0.043 | [3][4] |
| Pancreatic cancer cell lines from metastatic sites | Pancreatic cancer cell lines from primary sites | Higher in metastatic lines | Not specified | [3][4] |
Table 1: S100A2 Expression in Pancreatic Tissues and Cell Lines
| Prognostic Factor | Patient Cohort | Finding | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Reference |
| High S100A2 Expression | 601 patients undergoing pancreatectomy | Independent predictor of poor survival | 2.19 | 1.48-3.25 | < 0.0001 | [6] |
| No High S100A2 Expression | Patients undergoing pancreatectomy vs. locally advanced disease | 10.6 months survival advantage with pancreatectomy | 3.23 | 2.39-4.33 | < 0.0001 | [6] |
| S100A2-negative tumors with involved surgical margins | - | Significant survival benefit from pancreatectomy | - | - | p = 0.0007 | [6] |
| S100A2-negative tumors with lymph node metastases | - | Significant survival benefit from pancreatectomy | - | - | p = 0.0002 | [6] |
Table 2: Prognostic Significance of S100A2 Expression in Pancreatic Cancer
Key Signaling Pathways Involving S100A2
S100A2 is implicated in several critical signaling pathways that are frequently dysregulated in pancreatic cancer. Its interactions with key cellular proteins can influence cell proliferation, apoptosis, and metastasis.
The S100A2-p53 Axis
A crucial interaction occurs between S100A2 and the tumor suppressor protein p53. Wild-type p53 can induce the transcription of S100A2, and in a feedback loop, S100A2 can activate the transcriptional activity of p53.[1][2] However, the precise nature of this interaction in pancreatic cancer, where p53 is often mutated, remains to be fully elucidated.[1][2] The S100A2-p53 protein-protein interaction has been identified as a potential therapeutic target in pancreatic cancer.[9]
References
- 1. Frontiers | S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives [frontiersin.org]
- 2. S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Over-expression of S100A2 in pancreatic cancer correlates with progression and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of S100A2 calcium-binding protein predicts response to pancreatectomy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Complex Interplay Between S100A2 and the p53 Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular interactions between the S100A2 protein and the p53 tumor suppressor. It elucidates the regulatory mechanisms, the functional consequences of their interaction, and the effects of S100A2 modulation on both wild-type and mutant p53, supported by experimental data and detailed protocols.
Executive Summary
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress signals to maintain genomic integrity. The S100A2 protein, a member of the S100 family of calcium-binding proteins, has emerged as a significant modulator of the p53 pathway. Contrary to a simplified inhibitory model, the scientific literature reveals a complex and often synergistic relationship. S100A2 directly binds to wild-type p53 in a calcium-dependent manner, enhancing its transcriptional activity. Furthermore, the p53 protein itself transcriptionally activates the S100A2 gene, forming a positive feedback loop. However, the role of S100A2 in the context of mutant p53 is distinct, involving the regulation of mutant p53 protein stability through chaperone machinery. This guide synthesizes the current understanding of the S100A2-p53 axis, presenting the core molecular mechanisms, quantitative data from key experiments, and detailed protocols for researchers aiming to investigate this pathway.
The S100A2-p53 Signaling Axis
The interaction between S100A2 and p53 is multifaceted, involving direct protein-protein binding and transcriptional co-regulation.
Direct Interaction and Activation of Wild-Type p53
S100A2 has been shown to physically interact with the p53 protein. This interaction is dependent on intracellular calcium levels.[1] Upon binding, S100A2 acts as a positive modulator of p53's function.
-
Mechanism of Interaction : The binding occurs at the C-terminal negative regulatory domain (NRD) of p53.[1][2] This interaction is thought to induce a conformational change in p53 that enhances its ability to bind DNA and activate downstream target genes.
-
Functional Outcome : The association between S100A2 and p53 leads to an increase in the transcriptional activity of p53.[1][3] This results in the elevated expression of p53 target genes responsible for cell cycle arrest and apoptosis, such as CDKN1A (p21).
Transcriptional Feedback Loop
The regulatory relationship is bidirectional. Wild-type p53 can bind to a response element within the promoter region of the S100A2 gene, driving its expression.[4][5] This establishes a positive feedback loop where p53 activation leads to increased S100A2 levels, which in turn further enhances p53's tumor-suppressive functions. This regulation is also influenced by other factors, such as BRCA1 and ΔNp63, which can co-regulate S100A2 expression.[6]
S100A2 and Mutant p53 Stability
The role of S100A2 shifts significantly in cells expressing mutant p53 (mutp53). Certain p53 mutations not only abrogate its tumor-suppressive function but can also confer gain-of-function oncogenic properties. The stability of these mutp53 proteins is heavily dependent on chaperone proteins like HSP90.
Research indicates that S100A2 modulates the interaction between mutp53 and the HSP90 machinery.[6][7] S100A2 competes with mutp53 for binding to the HSP70/HSP90 organizing protein (HOP), a critical co-chaperone.[6] Consequently, the loss or inhibition of S100A2 allows for more efficient HOP-mediated transfer of mutp53 to HSP90, leading to the stabilization and accumulation of oncogenic mutp53.[6][7] Therefore, inhibiting S100A2 in a mutp53 context could paradoxically enhance oncogenic activity.
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from studies investigating the S100A2-p53 relationship.
Table 1: Effect of S100A2 on p53 Transcriptional Activity (Luciferase Reporter Assays)
| Cell Line | Condition | Reporter Construct | Fold Increase in Luciferase Activity (vs. Control) | Reference |
|---|---|---|---|---|
| Oral Carcinoma (FADU) | Co-transfection with S100A2 | p53-responsive element | ~2.5-fold | [1] |
| Osteosarcoma (SaOS-2) | Transfection with p53 | S100A2 promoter | ~5-fold | [4] |
| Osteosarcoma (SaOS-2) | Transfection with p53 + Etoposide | S100A2 promoter | ~10-fold |[4] |
Table 2: Effect of S100A2 Knockdown on Gene and Protein Expression
| Cell Line | Condition | Target Gene/Protein | Method | Observed Effect | Reference |
|---|---|---|---|---|---|
| Non-tumorigenic breast | S100A2 siRNA | Proliferation Rate | Cell Counting | Enhanced proliferation | [6] |
| Basal-like breast cancer | S100A2 siRNA | Mutant p53 | Western Blot | Increased protein levels | [6][7] |
| Lung Adenocarcinoma | S100A2 overexpression | RUNX3, REPRIMO | Oligonucleotide Array | Induced expression | [8] |
| Lung Adenocarcinoma | S100A2 overexpression | EGFR, NFKB2, RELA2 | Oligonucleotide Array | Repressed expression | [8] |
| HNSCC (Cisplatin-resistant) | S100A2 siRNA | S100A2 | Western Blot | Lowered protein levels, increased chemosensitivity |[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the S100A2-p53 pathway.
Protocol: siRNA-Mediated Knockdown of S100A2
This protocol describes the transient silencing of the S100A2 gene to study the functional consequences of its inhibition.
Objective: To reduce S100A2 protein expression in a target cell line.
Materials:
-
Target cells (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
Pre-designed S100A2 siRNA and negative control siRNA (20 µM stocks)[10]
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10⁵ cells/well).[11]
-
siRNA-Lipofectamine Complex Preparation (per well): a. In tube A, dilute 1.5 µL of 20 µM siRNA stock (S100A2 or negative control) into 50 µL of Opti-MEM. Mix gently. b. In tube B, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: a. Aspirate the culture medium from the cells. b. Add the 100 µL siRNA-lipid complex dropwise to 400 µL of fresh, antibiotic-free complete medium and add this 500 µL mixture to the well.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time should be determined empirically.
-
Validation: Harvest cells for downstream analysis. Confirm knockdown efficiency by Western Blotting or qRT-PCR for S100A2.[9][12]
Protocol: p53 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of p53 by measuring the expression of a luciferase reporter gene under the control of p53 response elements (p53-REs).[13][14]
Objective: To measure changes in p53 transcriptional activity following S100A2 modulation.
Materials:
-
HeLa or HCT116 cells stably expressing a p53-luciferase reporter construct[15][16] or cells for co-transfection.
-
p53-RE Luciferase reporter plasmid (e.g., PG13-luc) and a control plasmid (e.g., Renilla luciferase for normalization).[17][18]
-
Transfection reagent (e.g., FuGENE HD).
-
S100A2 expression vector or S100A2 siRNA.
-
Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System).
-
Luminometer.
-
96-well white, clear-bottom plates.
Procedure:
-
Transfection: a. Seed cells in a 96-well plate. b. Co-transfect cells with the p53-RE Firefly luciferase reporter, the Renilla luciferase control plasmid, and either an S100A2 expression vector or S100A2 siRNA (as per the knockdown protocol). Include appropriate empty vector and negative control siRNA groups.
-
Incubation: Incubate for 24-48 hours post-transfection. If applicable, treat cells with a p53-activating agent (e.g., Doxorubicin) for the final 12-24 hours.
-
Cell Lysis: a. Wash cells once with PBS. b. Add Passive Lysis Buffer (e.g., 20 µL per well) and incubate for 15 minutes on an orbital shaker.
-
Luminometry: a. Add Luciferase Assay Reagent II (Firefly substrate) to the lysate and measure luminescence (Lumi 1). b. Add Stop & Glo Reagent (quenches Firefly and contains Renilla substrate) and measure luminescence again (Lumi 2).
-
Data Analysis: a. Calculate the ratio of Firefly to Renilla luminescence (Lumi 1 / Lumi 2) for each well to normalize for transfection efficiency. b. Express the results as fold change relative to the control condition.
Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the in-vivo interaction between S100A2 and p53.[1]
Objective: To pull down p53 and determine if S100A2 is bound to it.
Materials:
-
Cell lysate from cells expressing both proteins.
-
Co-IP Lysis/Wash Buffer (e.g., Tris-buffered saline, pH 7.4, with 1% Triton X-100, protease inhibitors, and 1 mM CaCl₂ or 2 mM EGTA for calcium-dependency tests).
-
Anti-p53 antibody (for pulldown, e.g., DO-1 clone).[19]
-
Isotype-matched IgG (negative control).
-
Protein A/G magnetic beads.
-
Anti-S100A2 antibody (for detection).
-
SDS-PAGE and Western Blot reagents.[20]
Procedure:
-
Lysate Preparation: Lyse cells in Co-IP buffer. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-p53 antibody or control IgG overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washes: Pellet the beads using a magnetic stand. Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.
-
Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-S100A2 antibody to detect the co-precipitated protein. An input lane with a small fraction of the starting lysate should be included.
Implications for Drug Development
The complex nature of the S100A2-p53 interaction has significant implications for therapeutic strategies.
-
Context is Critical: The functional outcome of modulating S100A2 is highly dependent on the p53 status of the cancer.
-
Wild-Type p53 Cancers: In tumors retaining wild-type p53 where S100A2 is downregulated (e.g., via promoter methylation), strategies to restore S100A2 expression could potentially reactivate the p53 tumor-suppressive pathway.
-
Mutant p53 Cancers: Conversely, inhibiting S100A2 in cancers with high levels of gain-of-function mutant p53 could be detrimental by further stabilizing the oncogenic protein.[6] However, this stabilization could also create a dependency, making these cells more sensitive to HSP90 inhibitors.[6][7]
-
Targeting the Interaction: Developing small molecules to disrupt the S100A2-p53 interaction is another potential avenue, with some sulfonamides showing promise in preclinical models of pancreatic cancer.[21]
References
- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional activation of the human S100A2 promoter by wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential expression of S100A2 and S100A4 in lung adenocarcinomas: clinicopathological significance, relationship to p53 and identification of their target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. protocols.io [protocols.io]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 promoter-based reporter gene in vitro assays for quick assessment of agents with genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. signosisinc.com [signosisinc.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. addgene.org [addgene.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
S100A2: A Dual-Faceted Player in Oncology and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The S100A2 protein, a member of the calcium-binding S100 family, has emerged as a molecule of significant interest in cancer research. Initially identified as a tumor suppressor, its role is now understood to be highly context-dependent, functioning as both a promoter and an inhibitor of tumorigenesis across different cancer types. This paradoxical behavior, coupled with its involvement in key signaling pathways that govern cell proliferation, invasion, and metastasis, positions S100A2 as a compelling, albeit complex, therapeutic target. This technical guide provides a comprehensive overview of the current understanding of S100A2 in oncology, with a focus on its prognostic value, underlying molecular mechanisms, and potential as a target for novel anti-cancer therapies. We present quantitative data on its expression and clinical significance, detailed methodologies for its study, and visualizations of its intricate signaling networks.
S100A2 Expression and Prognostic Significance: A Dichotomous Role
The clinical relevance of S100A2 expression is markedly different depending on the cancer type, highlighting its dual functionality. In some malignancies, high S100A2 expression is associated with a favorable prognosis, while in others, it correlates with poor clinical outcomes, including increased metastasis and reduced survival.
Table 1: Prognostic Significance of S100A2 Expression in Various Cancers (Tumor Suppressor Role)
| Cancer Type | S100A2 Expression | Prognostic Correlation | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation(s) |
| Breast Cancer (Luminal A) | High | Longer Overall Survival | 0.65 | 0.45–0.96 | 0.0297 | [1] |
| Colorectal Cancer | Low Cytoplasmic | Poor Cancer-Specific Survival | 0.539 | 0.394-0.737 | <0.001 | [2] |
| Gastric Cancer | Downregulated | Unfavorable Survival | - | - | - | [3] |
Table 2: Prognostic Significance of S100A2 Expression in Various Cancers (Tumor Promoter Role)
| Cancer Type | S100A2 Expression | Prognostic Correlation | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation(s) |
| Non-Small Cell Lung Cancer (Stage I) | Positive | Lower Overall & Disease-Specific Survival | - | - | <0.001 | [4] |
| Ovarian Cancer (All) | High | Worse Overall Survival | 1.18 | 1.04–1.34 | 0.012 | [5][6] |
| Ovarian Cancer (Grade III) | High | Shorter Overall Survival | 1.27 | 1.07–1.5 | 0.0051 | [5] |
| Ovarian Cancer (Endometrioid) | High | Worse Survival | 4.9 | 0.82–29.32 | 0.054 | [5] |
| Endometrial Carcinoma | High | Poor Overall Survival | 1.635 | 1.005-2.659 | 0.048 | [3] |
| Pancreatic Cancer | High | Poor Prognosis | - | - | - | [3] |
| Colorectal Cancer (Stage II & III) | High | Worse Relapse-Free & Overall Survival | RFS: 2.726, OS: 3.941 | RFS: 1.318–5.638, OS: 1.434–10.830 | RFS: 0.007, OS: 0.008 | [7] |
Molecular Mechanisms of S100A2 in Cancer
S100A2 exerts its influence on cancer progression through its involvement in a multitude of cellular signaling pathways. Its ability to interact with key regulatory proteins, including p53, and modulate pathways such as TGF-β, PI3K/AKT, and MEK/ERK, underscores its central role in dictating cell fate.
Interaction with p53
S100A2 directly interacts with the tumor suppressor protein p53, although the functional consequence of this interaction appears to be dependent on the p53 mutation status. In some contexts, S100A2 can enhance the transcriptional activity of wild-type p53. Conversely, loss of S100A2 can lead to the stabilization of mutant p53, potentially promoting tumorigenesis.[5]
References
- 1. Distinct prognostic values of S100 mRNA expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of S100A2 protein as a prognostic marker for patients with stage I non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic values of S100 family members in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of the S100A2 protein as a prognostic marker for patients with stage II and III colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of S100A2-p53 Interaction: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Architecture, Binding Kinetics, and Functional Consequences of the S100A2-p53 Complex for Drug Development Professionals, Researchers, and Scientists.
The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 represents a critical nexus in cellular signaling, with profound implications for cancer biology. This technical guide provides a comprehensive overview of the structural underpinnings of this interaction, detailing the experimental methodologies used to elucidate its characteristics and presenting key quantitative data. Furthermore, it visualizes the associated signaling pathways, offering a foundational resource for researchers and drug development professionals targeting this pivotal protein-protein interaction.
Molecular Architecture of the Interaction
The interaction between S100A2 and p53 is a calcium-dependent process primarily involving the C-terminal negative regulatory domain (NRD) and the tetramerization domain (TET) of p53. S100A2, a member of the S100 family of EF-hand calcium-binding proteins, undergoes a conformational change upon calcium binding, exposing a hydrophobic cleft that facilitates its interaction with target proteins like p53.
While a definitive high-resolution crystal structure of the full-length S100A2-p53 complex remains to be determined, structural studies of the individual proteins and peptide-binding experiments have provided significant insights. The Ca²⁺-loaded form of S100A2 has been structurally characterized, revealing the conformational changes that enable target binding. Homology modeling and NMR spectroscopy studies have been employed to predict the interaction interface, suggesting that specific residues within the hydrophobic cleft of S100A2 engage with key motifs in the p53 C-terminus.
Quantitative Analysis of S100A2-p53 Binding
The affinity of the S100A2-p53 interaction has been quantified using various biophysical techniques. Fluorescence anisotropy and analytical ultracentrifugation have been instrumental in determining the dissociation constants (Kd) for the binding of S100A2 to different p53 domains and oligomeric states. These studies have revealed that S100A2 can bind to both monomeric and tetrameric forms of p53, albeit with different affinities.
| S100 Protein | p53 Peptide/Domain | Method | Dissociation Constant (Kd) (µM) | Reference |
| S100A2 | p53 NRD (residues 367-393) | Fluorescence Anisotropy | Comparable to S100B | |
| S100A2 | p53 TET-L344P (monomeric) | Fluorescence Anisotropy | Tighter than other S100 proteins | |
| S100A2 | p53 C-terminal region | Co-immunoprecipitation | Ca²⁺-dependent interaction | |
| S100A2 | p53 (full-length tetramer) | Analytical Ultracentrifugation | Binds to tetrameric p53 |
Signaling Pathways and Functional Consequences
The interaction between S100A2 and p53 has significant functional consequences, primarily modulating the transcriptional activity of p53. This, in turn, influences critical cellular processes such as cell cycle arrest and apoptosis. In some cellular contexts, the binding of S100A2 to p53 has been shown to enhance p53's ability to bind to the promoter regions of its target genes, such as p21/WAF1, leading to cell cycle arrest. Conversely, there is also evidence suggesting that under certain conditions, the interaction can have an inhibitory effect on p53's pro-apoptotic functions. This dual regulatory role highlights the complexity of the S100A2-p53 interplay and its dependence on the specific cellular environment.
S100A2-p53 Interaction in p53-Mediated Transcriptional Activation
The following diagram illustrates the general workflow for studying the effect of the S100A2-p53 interaction on p53's transcriptional activity.
S100A2-p53 Signaling in Apoptosis
The diagram below depicts a simplified model of how S100A2 may modulate the p53-dependent apoptotic pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the S100A2-p53 interaction.
Co-immunoprecipitation (Co-IP)
This protocol is designed to verify the in vivo interaction between S100A2 and p53 in a cellular context.
Materials:
-
Cell lines expressing endogenous or exogenous S100A2 and p53 (e.g., FADU, SCC-25).
-
Lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash buffer: Lysis buffer with 0.1% NP-40.
-
Elution buffer: 0.1 M glycine pH 2.5 or 2x Laemmli sample buffer.
-
Antibodies: Anti-p53 antibody (e.g., DO-1), anti-S100A2 antibody, and appropriate isotype control IgG.
-
Protein A/G agarose or magnetic beads.
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 1-2 µg of anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-S100A2 and anti-p53 antibodies.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine if the interaction with S100A2 affects the DNA-binding activity of p53.
Materials:
-
Purified recombinant human S100A2 and p53 proteins.
-
Double-stranded oligonucleotide probe containing the p53 consensus binding site (e.g., from the p21/WAF1 promoter), end-labeled with ³²P or a fluorescent dye.
-
Binding buffer: 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT, and 1 mM CaCl₂.
-
Poly(dI-dC) as a non-specific competitor.
-
6% non-denaturing polyacrylamide gel.
-
TBE buffer (Tris-borate-EDTA).
Procedure:
-
Prepare the binding reactions by incubating purified p53 (e.g., 100 ng) with or without increasing amounts of purified S100A2 (e.g., 0.5-2 µg) in binding buffer for 20 minutes at room temperature.
-
Add the labeled DNA probe (e.g., 20-50 fmol) and poly(dI-dC) (e.g., 1 µg) to each reaction and incubate for another 20 minutes at room temperature.
-
Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 150-200V at 4°C.
-
Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen, or scan the gel for fluorescence.
Fluorescence Anisotropy
This technique provides quantitative data on the binding affinity between S100A2 and p53-derived peptides.
Materials:
-
Purified recombinant S100A2 protein.
-
Fluorescently labeled peptide corresponding to a p53 binding domain (e.g., NRD or TET), such as fluorescein-labeled p53 peptide.
-
Anisotropy buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl₂.
-
Fluorometer capable of measuring fluorescence anisotropy.
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide at a constant concentration (e.g., 25-100 nM) in the anisotropy buffer.
-
Titrate increasing concentrations of purified S100A2 into the peptide solution.
-
After each addition of S100A2, allow the reaction to equilibrate for 2-5 minutes.
-
Measure the fluorescence anisotropy at an appropriate excitation and emission wavelength for the fluorophore.
-
Plot the change in anisotropy as a function of the S100A2 concentration.
-
Fit the binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Analytical Ultracentrifugation (AUC)
AUC is a powerful technique to study the stoichiometry and oligomeric state of the S100A2-p53 complex in solution.
Materials:
-
Purified recombinant S100A2 and p53 proteins.
-
AUC buffer: A buffer that is compatible with both proteins and mimics physiological conditions (e.g., phosphate-buffered saline with CaCl₂).
-
Analytical ultracentrifuge with absorbance and/or interference optics.
Procedure:
-
Prepare samples containing S100A2 alone, p53 alone, and a mixture of S100A2 and p53 at various molar ratios.
-
Load the samples into the appropriate ultracentrifuge cells.
-
Perform sedimentation velocity experiments at a high rotor speed (e.g., 40,000-50,000 rpm).
-
Collect sedimentation data over time using the absorbance or interference optical system.
-
Analyze the data using software such as SEDFIT to determine the sedimentation coefficient distribution c(s). The formation of a complex will be indicated by the appearance of a species with a higher sedimentation coefficient than the individual proteins.
-
Alternatively, perform sedimentation equilibrium experiments at lower rotor speeds to determine the molar mass of the complex and thus its stoichiometry.
Conclusion
The interaction between S100A2 and p53 is a multifaceted process with significant implications for cell fate decisions. This technical guide has provided a detailed overview of the structural basis of this interaction, the quantitative parameters that govern it, and the functional consequences within cellular signaling pathways. The experimental protocols outlined herein offer a robust framework for researchers to further investigate this critical protein-protein interaction. A deeper understanding of the S100A2-p53 complex is paramount for the development of novel therapeutic strategies that aim to modulate the p53 tumor suppressor pathway for the treatment of cancer. Future work focused on obtaining a high-resolution structure of the full-length complex will be invaluable in guiding the rational design of small molecule inhibitors or stabilizers of this interaction.
S100A2-p53 Interaction as a Therapeutic Target: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for the S100A2-p53 protein-protein interaction (PPI), with a focus on the inhibitor S100A2-p53-IN-1. This document details the molecular basis of the interaction, methodologies for its investigation, and data supporting its relevance as a therapeutic target, particularly in oncology.
Introduction: The S100A2-p53 Axis
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity, and its inactivation is a hallmark of many cancers. The S100A2 protein, a member of the S100 family of calcium-binding proteins, has emerged as a key regulator of p53.[1][2] The interaction between S100A2 and p53 is complex, with context-dependent outcomes. In some cancers, such as head and neck squamous cell carcinoma, S100A2 expression is elevated.[1] The interaction is calcium-dependent and has been shown to modulate the transcriptional activity of p53.[1][3] Specifically, S100A2 has been reported to bind to the C-terminal region of p53.[1] This interaction can enhance the binding of p53 to its DNA response elements, thereby increasing the transcription of target genes like p21/WAF1.[1][4]
Conversely, S100A2 has also been implicated in the stabilization of mutant p53 through its interaction with the HSP70/HSP90 chaperone machinery, a mechanism that can promote tumorigenesis.[5][6] Given the multifaceted role of the S100A2-p53 interaction in cancer biology, it presents a compelling target for therapeutic intervention.
Quantitative Data Summary
A critical aspect of target validation is the quantitative characterization of the protein-protein interaction and the potency of its inhibitors. The following tables summarize the key quantitative data available for the S100A2-p53 interaction and the inhibitor this compound.
Table 1: S100A2-p53 Interaction Binding Affinity
| Measurement Technique | p53 Domain | Binding Affinity (Kd) | Reference |
| Fluorescence Anisotropy | NRD (residues 367-393) | Weaker than S100B | [7] |
| Analytical Ultracentrifugation | NRD peptide | Slightly lower affinity than S100B | [7] |
| Fluorescence Anisotropy | TET-L344P peptide | Tighter than other S100 proteins | [7] |
NRD: Negative Regulatory Domain; TET: Tetramerization Domain
Table 2: this compound Inhibitor Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
| MiaPaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition | GI50 | 1.2-3.4 μM | [8] |
| BxPC-3 (Pancreatic Cancer) | Cell Growth Inhibition | GI50 | 1.2 µM (for analogue 8-11) | [9] |
| MiaPaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition | GI50 | 2.97 μM (for lead compound 1) | [10] |
GI50: Growth Inhibition 50
Signaling Pathway and Inhibitor Mechanism
The interaction between S100A2 and p53 is a node in a complex signaling network. Upstream, S100A2 expression is regulated by factors such as BRCA1 and ΔNp63.[6] Downstream, the modulation of p53 activity by S100A2 can influence cell cycle arrest, apoptosis, and DNA repair. The inhibitor this compound is hypothesized to act by competitively binding to the p53-binding groove on S100A2, thereby disrupting the interaction and restoring normal p53 function or inducing degradation of mutant p53.
Experimental Protocols for Target Validation
Validating the S100A2-p53 interaction as a drug target requires a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Interaction
This protocol is designed to verify the physical interaction between endogenous or overexpressed S100A2 and p53 within a cellular context.
Materials:
-
Cell lines expressing S100A2 and p53 (e.g., FADU, SCC-25 oral carcinoma cells).[1]
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Antibodies: Anti-S100A2 antibody, anti-p53 antibody (e.g., DO-1), and a non-specific IgG control.
-
Protein A/G agarose beads.
-
Wash Buffer: Lysis buffer with 0.1% NP-40.
-
Elution Buffer: 0.1 M glycine pH 2.5 or 2x Laemmli sample buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2-5 µg of the primary antibody (anti-S100A2, anti-p53, or IgG control) overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against S100A2 and p53.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to determine if the S100A2-p53 interaction modulates the ability of p53 to bind its consensus DNA sequence.[4]
Materials:
-
Nuclear extracts from cells expressing p53.
-
Recombinant human S100A2 protein.
-
Double-stranded oligonucleotide probe containing the p53 consensus binding site (e.g., from the p21/WAF1 promoter), labeled with a non-radioactive tag (e.g., IRDye) or 32P.
-
Binding Buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 50 ng/µL poly(dI-dC).
-
Calcium Chloride (CaCl2) and EDTA solutions.
-
Native polyacrylamide gel (4-6%).
-
TBE Buffer.
Procedure:
-
Prepare binding reactions in a final volume of 20 µL.
-
To each reaction, add nuclear extract (containing p53) and varying concentrations of recombinant S100A2.
-
Add CaCl2 to the appropriate reactions to a final concentration of 1 mM. For negative controls, add EDTA to 5 mM.
-
Add the labeled oligonucleotide probe (e.g., 20-50 fmol).
-
Incubate at room temperature for 20-30 minutes.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 100-150 V) at 4°C.
-
Visualize the bands using an appropriate imaging system for the label used. A "supershift" of the p53-DNA complex in the presence of S100A2 and calcium indicates a ternary complex formation.[4]
Luciferase Reporter Assay for p53 Transcriptional Activity
This assay quantifies the effect of the S100A2-p53 interaction and its inhibition on the transcriptional activity of p53.[1]
Materials:
-
p53-null cell line (e.g., H1299).
-
Expression vectors for p53 and S100A2.
-
Luciferase reporter plasmid containing a p53 response element upstream of the luciferase gene (e.g., pGL3-p21-promoter).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
This compound or other test compounds.
-
Dual-Luciferase Reporter Assay System.
Procedure:
-
Co-transfect p53-null cells with the p53 expression vector, the S100A2 expression vector (or an empty vector control), the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in luciferase activity in the presence of S100A2 and a subsequent decrease upon treatment with the inhibitor would validate the target engagement and functional effect.
Target Validation Workflow
A systematic approach is essential for robust target validation. The following workflow outlines the key stages, from initial hypothesis to preclinical evaluation.
Conclusion
The S100A2-p53 interaction represents a promising, albeit complex, therapeutic target. The available data strongly support a physical and functional interaction between the two proteins, with implications for cancer cell proliferation and survival. The development of small molecule inhibitors like this compound provides valuable tools for further dissecting this pathway and for potential therapeutic development. The experimental protocols and workflow outlined in this guide provide a framework for researchers to rigorously validate this target and advance the development of novel cancer therapies. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of targeting the S100A2-p53 axis.
References
- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of S100 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 10. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The S100A2-p53 Complex: A Critical Regulator of Cell Fate and Tumorigenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the S100A2 calcium-binding protein and the p53 tumor suppressor represents a nuanced and highly context-dependent regulatory axis with profound implications for cellular homeostasis and cancer biology. This technical guide provides a comprehensive overview of the biological functions of the S100A2-p53 complex, detailing its molecular interactions, its role in modulating p53 activity, and its dualistic function as both a tumor suppressor and a potential oncogene in different cancer contexts. This document summarizes key quantitative data, outlines experimental methodologies for studying the complex, and provides visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The functional integrity of p53 is therefore critical for maintaining genomic stability. The S100 family of calcium-binding proteins are increasingly recognized as important modulators of p53 activity. Among them, S100A2 has emerged as a key interaction partner of p53, influencing its transcriptional activity and stability in a manner that is highly dependent on the cellular context and the mutational status of p53 itself. This guide delves into the intricate biological functions of the S100A2-p53 complex.
Molecular Interaction and Regulation
The formation of the S100A2-p53 complex is a regulated process, influenced by intracellular calcium levels and cellular localization.
2.1. Direct Physical Interaction
S100A2 directly binds to the p53 protein. This interaction has been demonstrated through co-immunoprecipitation and electrophoretic mobility shift assays (EMSA).[2] The binding is calcium-dependent, a characteristic feature of S100 protein interactions.[2] The primary interaction site for S100A2 on the p53 protein has been mapped to its C-terminal domain.[2] Interestingly, S100A2 can bind to both monomeric and tetrameric forms of p53.[3]
2.2. Transcriptional Regulation: A Feedback Loop
The relationship between S100A2 and p53 is not unidirectional. Evidence suggests the existence of a positive feedback loop where p53 can transcriptionally upregulate the expression of S100A2.[4][5] A potential p53 binding site has been identified in the promoter region of the S100A2 gene.[4] This reciprocal regulation underscores the intricate connection between these two proteins in cellular signaling networks.
Functional Consequences of the S100A2-p53 Interaction
The biological outcome of the S100A2-p53 interaction is multifaceted and appears to be largely dictated by the form of p53 present in the cell (wild-type vs. mutant) and the specific cellular environment.
3.1. Modulation of Wild-Type p53 Activity
In cells expressing wild-type p53, S100A2 has been shown to enhance its transcriptional activity.[2] Upon cell cycle stress, S100A2 translocates from the cytoplasm to the nucleus, where it colocalizes with p53.[2] This interaction facilitates the binding of p53 to its DNA response elements, thereby augmenting the expression of p53 target genes involved in cell cycle arrest and apoptosis.[6] This function positions S100A2 as a tumor suppressor in certain contexts.
3.2. Regulation of Mutant p53 Stability
A significant body of research points to a critical role for S100A2 in the regulation of mutant p53 protein stability.[7] In contrast to its effect on wild-type p53, S100A2 can promote the destabilization of mutant p53.[7][8] This occurs through its ability to interfere with the chaperone machinery, specifically the HSP70/HSP90 organizing protein (HOP).[7] S100A2 competes with mutant p53 for binding to HOP, thereby disrupting the transfer of mutant p53 from HSP70 to HSP90, a step crucial for its proper folding and stabilization.[7][8] This leads to the degradation of mutant p53.[7]
The Dichotomous Role of the S100A2-p53 Complex in Cancer
The functional duality of the S100A2-p53 interaction is reflected in its opposing roles in different cancer types.
4.1. S100A2 as a Tumor Suppressor
In cancers where S100A2 enhances the activity of wild-type p53, it functions as a tumor suppressor.[2][4] For instance, downregulation of S100A2 has been associated with poor prognosis in some cancers.[9] Exogenous expression of S100A2 can inhibit the growth of certain cancer cell lines.[7]
4.2. S100A2 in Cancer Progression
Conversely, in cancers harboring mutant p53, the loss of S100A2 can lead to the stabilization of oncogenic mutant p53, thereby promoting tumor progression.[7] Furthermore, in some malignancies, such as pancreatic cancer, high expression of S100A2 is associated with a metastatic phenotype and poor prognosis.[3][10] This suggests that in certain contexts, S100A2 may have p53-independent functions or that its interaction with other partners may drive cancer progression.
Upstream Regulation of S100A2 Expression
The expression of S100A2 is tightly controlled by several key regulatory proteins, integrating its function into broader cellular signaling networks. The familial breast and ovarian cancer susceptibility gene, BRCA1, in conjunction with ΔNp63 (a member of the p53 family), transcriptionally upregulates S100A2.[7][8] This regulation is crucial for growth control mechanisms.
Quantitative Data Summary
While precise biophysical constants are not always available in the literature, the following table summarizes the key semi-quantitative and qualitative findings regarding the S100A2-p53 complex.
| Parameter | Observation | Cell/System Context | Reference(s) |
| S100A2-p53 Binding | Ca2+-dependent interaction | Oral carcinoma cells | [2] |
| S100A2 binds to the C-terminus of p53 | In vitro assays | [2] | |
| S100A2 binds both monomeric and tetrameric p53 | In vitro assays | [3] | |
| Effect on p53 Activity | Increased p53 transcriptional activity | Oral carcinoma cells | [2] |
| Destabilization of mutant p53 | Breast cancer cell lines | [7] | |
| Expression Regulation | p53 positively regulates S100A2 expression | Various | [4][5] |
| BRCA1 and ΔNp63 upregulate S100A2 | Breast cancer cell lines | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the S100A2-p53 complex. Below are outlines of key experimental protocols cited in the literature.
7.1. Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
-
Objective: To demonstrate the physical interaction between S100A2 and p53 within a cellular context.
-
Methodology:
-
Lyse cells (e.g., oral carcinoma cells) to obtain total protein extracts.
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the lysate with an antibody specific for either S100A2 or p53 overnight at 4°C.
-
Add protein A/G-agarose beads to precipitate the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the co-precipitated protein (p53 if S100A2 was the bait, and vice versa).
-
7.2. Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
-
Objective: To assess the effect of S100A2 on the DNA-binding activity of p53.
-
Methodology:
-
Synthesize and label a DNA probe containing a consensus p53 binding site (e.g., with 32P or a fluorescent tag).
-
Incubate recombinant or nuclear-extracted p53 with the labeled probe in a binding buffer.
-
In parallel reactions, add recombinant S100A2 and/or a calcium source.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging. A "supershift" or an increase in the intensity of the p53-DNA complex in the presence of S100A2 indicates an enhanced binding activity.
-
7.3. Luciferase Reporter Assay for Transcriptional Activity
-
Objective: To quantify the effect of S100A2 on p53-mediated gene transcription.
-
Methodology:
-
Co-transfect cells (e.g., H1299, which are p53-null) with a reporter plasmid containing a luciferase gene driven by a p53-responsive promoter, an expression plasmid for p53, and an expression plasmid for S100A2.
-
A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in relative luciferase activity in the presence of S100A2 indicates an enhancement of p53 transcriptional activity.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving the S100A2-p53 complex.
Caption: S100A2 enhances wild-type p53 tumor suppressor function.
Caption: S100A2 promotes mutant p53 degradation.
Caption: Upstream regulation of S100A2 expression.
Conclusion and Future Directions
The S100A2-p53 complex is a critical node in the cellular signaling network that governs cell fate decisions. Its dual role in both suppressing and promoting tumorigenesis highlights the complexity of p53 signaling and the importance of cellular context. For drug development professionals, the S100A2-p53 interaction presents both a challenge and an opportunity. Targeting this interaction could be a viable therapeutic strategy, but it would require a deep understanding of the p53 status of the tumor and the specific molecular context. For instance, developing small molecules to disrupt the S100A2-p53 complex in cancers where S100A2 overexpression inhibits wild-type p53 function could be beneficial.[10] Conversely, strategies to enhance S100A2 expression or function in tumors with high levels of mutant p53 could promote its degradation and restore tumor suppressor pathways.
Future research should focus on elucidating the precise structural basis of the S100A2-p53 interaction, identifying additional factors that modulate this complex, and further clarifying its role in different cancer subtypes through in vivo studies. A more complete understanding of this intricate relationship will undoubtedly pave the way for novel and more effective cancer therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S100A2 S100 calcium binding protein A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Influence of S100A2 in Human Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Functions of S100 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
The Inhibition of the S1t00A2-p53 Interaction: A Technical Guide on S100A2-p53-IN-1 and its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protein-protein interaction (PPI) between S100A2 and the tumor suppressor p53 has emerged as a critical nexus in the proliferation of certain cancers, most notably pancreatic ductal adenocarcinoma (PDAC). In these malignancies, the overexpression of S100A2 leads to the sequestration and functional inhibition of p53, thereby disabling a key cellular defense against oncogenic transformation. This technical guide provides an in-depth overview of a novel class of small molecule inhibitors, exemplified by S100A2-p53-IN-1, designed to disrupt this interaction and restore p53-mediated tumor suppression. We will detail the mechanism of action, present quantitative data on their anti-proliferative effects, and provide comprehensive experimental protocols for their evaluation, alongside visualizations of the pertinent signaling pathways.
The S100A2-p53 Axis: A Prime Therapeutic Target
S100A2, a calcium-binding protein, is frequently upregulated in pancreatic cancer and is associated with poor prognosis.[1][2] Its oncogenic role is, in part, mediated through a direct interaction with the tumor suppressor protein p53.[1] This interaction prevents p53 from executing its canonical functions, including the induction of apoptosis and cell cycle arrest, thus promoting unchecked cancer cell proliferation.[1] The development of small molecules that inhibit the S100A2-p53 interaction represents a promising therapeutic strategy to reactivate p53 in cancer cells.
This compound and Related Small Molecule Inhibitors
This compound (also referred to as compound 51) is a representative member of a class of 3,5-bis(trifluoromethyl)phenylsulfonamides developed as potent inhibitors of the S100A2-p53 interaction.[3] A broader discovery effort has identified several series of compounds, including 1,2,3-triazoles, that exhibit significant cytotoxicity against pancreatic cancer cell lines.[1][4] These compounds were identified through in silico screening and subsequently synthesized and evaluated for their biological activity.[3][4]
Mechanism of Action: Restoring p53 Function
The primary mechanism of action of this compound and its analogs is the competitive inhibition of the S100A2-p53 protein-protein interaction. By binding to S100A2, these small molecules prevent it from sequestering p53. This liberates p53, allowing it to translocate to the nucleus, bind to its target DNA sequences, and activate the transcription of genes involved in apoptosis and cell cycle arrest, ultimately leading to a reduction in cancer cell proliferation.
Quantitative Data on Anti-proliferative Effects
The efficacy of S100A2-p53 inhibitors has been quantified across various pancreatic cancer cell lines, with the half-maximal growth inhibition (GI50) being a key metric.
| Compound Class | Specific Inhibitor | Cancer Cell Line | GI50 (µM) | Reference |
| 3,5-Bis(trifluoromethyl)phenylsulfonamides | This compound (compound 51) | MiaPaCa-2 | 1.2 - 3.4 | [3] |
| 3,5-Bis(trifluoromethyl)phenylsulfonamides | N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 | 2.97 | [3][5] |
| 1,2,3-Triazoles | 1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazine | BxPC-3 | 0.48 | [1] |
| 3,5-Bis(trifluoromethyl)phenylsulfonamides | N-(3-((4-chloro-3-(trifluoromethyl) benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | BxPC-3 | 1.2 | [1] |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of S100A2-p53 inhibitors.
Cytotoxicity Screening Assay
This protocol is a representative method for determining the GI50 values of test compounds.[4][5]
-
Cell Culture: Culture pancreatic cancer cell lines (e.g., MiaPaCa-2, BxPC-3) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the S100A2-p53 inhibitor in culture medium. Add the diluted compounds to the appropriate wells, ensuring a final volume of 200 µL per well. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following inhibitor treatment.
-
Treatment: Seed cells in 6-well plates and treat with the S100A2-p53 inhibitor at concentrations around the GI50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method assesses the effect of the inhibitor on cell cycle distribution.
-
Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
S100A2-p53 Signaling in the Context of Pancreatic Cancer
The S100A2-p53 interaction does not occur in isolation. It is part of a complex signaling network that contributes to the aggressive phenotype of pancreatic cancer. S100A2 expression itself can be regulated by various factors, and its interaction with p53 has downstream consequences on multiple cellular processes.
Conclusion and Future Directions
The development of small molecule inhibitors targeting the S100A2-p53 interaction, such as this compound, holds significant promise for the treatment of pancreatic and other cancers characterized by S100A2 overexpression. The data presented in this guide demonstrate the potent anti-proliferative effects of these compounds and provide a framework for their preclinical evaluation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, evaluating their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical development. The restoration of p53 function through this targeted approach represents a rational and compelling strategy in the ongoing effort to develop more effective cancer therapies.
References
- 1. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. Over-expression of S100A2 in pancreatic cancer correlates with progression and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
S100A2 Expression: A Pivotal Biomarker in Oncology Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S100A2, a member of the S100 family of calcium-binding proteins, has emerged as a critical player in the landscape of cancer biology. Its expression is frequently dysregulated in various malignancies, positioning it as a promising biomarker with significant diagnostic, prognostic, and therapeutic implications. This technical guide provides a comprehensive overview of S100A2's role in cancer, detailing its involvement in key signaling pathways, summarizing quantitative expression data, and providing detailed experimental protocols for its analysis.
The Dual Role of S100A2 in Cancer: Tumor Suppressor and Promoter
The function of S100A2 in cancer is remarkably context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic activities depending on the cancer type and subcellular localization.[1][2] This duality underscores the importance of a nuanced understanding of its molecular mechanisms in different neoplastic settings.
Initially identified as a downregulated gene in breast cancer, S100A2 was considered a putative tumor suppressor.[3] This role is supported by findings in oral, laryngeal, and gastric cancers, where its reduced expression is associated with a more aggressive phenotype and poorer prognosis.[4][5] Conversely, in non-small cell lung cancer (NSCLC), ovarian cancer, pancreatic cancer, and colorectal cancer, S100A2 is often overexpressed and correlates with tumor progression, metastasis, and unfavorable outcomes.[3][4][6]
Quantitative Data on S100A2 Expression and Prognostic Significance
The prognostic value of S100A2 expression varies significantly across different cancer types. The following tables summarize the key findings from various studies.
| Cancer Type | S100A2 Expression | Association with Prognosis | Citation |
| Gastrointestinal Cancers | |||
| Gastric Cancer | Downregulated | Low expression associated with poor differentiation, tumor invasion, lymph node metastasis, and unfavorable survival. | [4][5] |
| Colorectal Cancer | Upregulated | High expression associated with unfavorable clinical survival and tumor recurrence.[5][6][7] Some studies report low expression is associated with poor prognosis.[8] | |
| Pancreatic Cancer | Upregulated | High expression associated with poor prognosis.[2][4] Predictor of response to pancreatectomy.[2] | |
| Cholangiocarcinoma | Upregulated | High expression related to lymph node metastasis, advanced clinical stage, and poor survival.[7] | |
| Gynecologic Cancers | |||
| Ovarian Cancer | Upregulated | High expression associated with advanced clinical stage and unfavorable prognosis.[4] | |
| Endometrial Carcinoma | Upregulated | High expression associated with poor overall and disease-specific survival.[4][9] | |
| Breast Cancer | Downregulated in advanced stages | Loss of expression related to development.[5] High expression in highly metastatic breast cancers.[5] | |
| Lung Cancer | |||
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | High expression associated with unfavorable overall and disease-specific survival.[4][5] In p53-negative tumors, S100A2 expression is associated with better prognostic outcomes.[4][5] | |
| Head and Neck Cancers | |||
| Oral Squamous Cell Carcinoma | Reduced expression | Associated with unfavorable prognosis.[4] Cytoplasmic overexpression is associated with tumor recurrence.[10] | |
| Laryngeal Squamous Cell Carcinoma | Reduced expression | Positively correlated with longer relapse-free and overall survival.[4] | |
| Other Cancers | |||
| Brain Cancer (Low-grade glioma) | Upregulated | High expression significantly associated with poor prognosis.[4] | |
| Melanoma | Highly expressed in primary, low in metastatic | [4] | |
| Prostate Cancer | Low or no expression |
S100A2 in Cancer-Related Signaling Pathways
S100A2 exerts its influence on cancer progression by modulating several critical signaling pathways. Its interaction with key cellular proteins can lead to altered gene expression, cell proliferation, migration, and invasion.
TGF-β Signaling Pathway
In some contexts, S100A2 is involved in transforming growth factor-β (TGF-β) mediated cancer cell invasion and migration.[3] It has been shown to interact with Smad3, a key component of the TGF-β pathway, and stabilize it, thereby modulating the transcription of TGF-β/Smad3 target genes involved in tumor promotion.[3]
PI3K/Akt Signaling Pathway
S100A2 can regulate the activation of the PI3K/Akt signaling pathway, which is crucial for processes like epithelial-mesenchymal transition (EMT).[3] Overexpression of S100A2 can lead to increased phosphorylation of Akt, promoting cell survival and proliferation.[3][11] In colorectal cancer, S100A2 activates the PI3K/Akt pathway to upregulate GLUT1 expression, leading to increased glycolysis and cell proliferation.[7][12]
MEK/ERK Signaling Pathway
In gastric cancer, S100A2 acts as a tumor suppressor by inhibiting the MEK/ERK signaling pathway.[4][5] Downregulation of S100A2 leads to the activation of this pathway, which in turn promotes tumor invasion.[4][5]
Experimental Protocols for S100A2 Analysis
Accurate and reproducible measurement of S100A2 expression is paramount for its validation as a biomarker. This section provides detailed methodologies for key experiments.
Immunohistochemistry (IHC) for S100A2 in Tissue Samples
This protocol is adapted from a study on non-small cell lung carcinoma.[13]
1. Tissue Preparation:
-
Use 3 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue microarrays.
-
Deparaffinize sections in xylene and rehydrate through a graded series of alcohol dilutions.
2. Antigen Retrieval:
-
Immerse slides in a high pH target retrieval solution (e.g., DAKO, K8004).
-
Boil in a microwave at 650 W for 20 minutes.
-
Cool at room temperature for 20 minutes.
3. Blocking and Staining:
-
Block endogenous peroxidase activity using a suitable blocking reagent (e.g., DAKO, S2001).
-
Perform immunohistochemistry using an automated stainer (e.g., DAKO Autostainer Plus).
-
Incubate sections with a primary antibody against S100A2 (e.g., mouse monoclonal, clone DAK-S100A2/1, DAKO, at a 1/100 dilution).
-
Incubate with an Envision-horseradish peroxidase-conjugated secondary antibody for 30 minutes.
-
Visualize the antigen-antibody complex using a DAB chromogen for 10 minutes.
4. Counterstaining and Mounting:
-
Lightly counterstain all sections with hematoxylin.
-
Dehydrate, clear, and mount the slides.
5. Interpretation:
-
Evaluate S100A2 staining in the nucleus and/or cytoplasm.
-
Score the intensity of staining (0: no staining, 1: weak, 2: moderate, 3: intense).
-
A case is considered positive if >10% of tumor cells show staining of any intensity.[13]
Quantitative Real-Time PCR (qRT-PCR) for S100A2 mRNA
This protocol is based on a study quantifying S100A2 mRNA expression.[4]
1. RNA Extraction:
-
Extract total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Protect Mini Kit, Qiagen) according to the manufacturer's instructions.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qRT-PCR Reaction:
-
Prepare the reaction mixture using a SYBR Green-based master mix (e.g., QuantiTect SYBR Green RT-PCR mix, Qiagen).
-
Use 50 ng of total RNA template per reaction.
-
Use specific primers for human S100A2 at a final concentration of 1 µM.
-
Forward primer: 5'-GCG ACA AGT TCA AGC TGA GT-3'
-
Reverse primer: 5'-CAC CTG CTG GTC ACT GTT CT-3'
-
-
Perform the reaction on a real-time PCR instrument (e.g., LightCycler).
4. Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to calculate the relative expression of S100A2 mRNA, normalized to an appropriate housekeeping gene (e.g., GAPDH, β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for S100A2 in Serum
This protocol is a general guide based on commercially available ELISA kits.[1][2][3][6]
1. Sample Preparation:
-
Collect blood samples in pyrogen/endotoxin-free tubes.
-
Separate serum by centrifugation.
-
If not tested immediately, freeze samples at -80°C. Avoid multiple freeze-thaw cycles.
-
Dilute serum samples (e.g., 2-fold) with the provided assay diluent.
2. ELISA Procedure (Sandwich ELISA):
-
Add 100 µL of standards and diluted samples to the appropriate wells of an S100A2 antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.
-
Wash the wells 4 times with 1X Wash Buffer.
-
Add 100 µL of biotin-conjugated anti-S100A2 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells 4 times.
-
Add 100 µL of HRP-Streptavidin solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells 4 times.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
3. Data Analysis:
-
Read the absorbance at 450 nm immediately.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of S100A2 in the samples from the standard curve.
S100A2 as a Therapeutic Target and Predictor of Treatment Response
The involvement of S100A2 in key cancer pathways makes it an attractive therapeutic target. Furthermore, its expression level may predict the response to certain therapies.
-
Chemoresistance: In head and neck squamous cell carcinoma, S100A2 has been identified as a potential cisplatin-specific chemoresistance factor.[4][5] Silencing S100A2 expression can increase sensitivity to cisplatin.[5]
-
Immunotherapy: In pancreatic cancer, high S100A2 expression is associated with an immune-suppressive microenvironment, characterized by lower proportions of CD8+ T cells and activated NK cells.[11][13][14] However, patients with high S100A2 expression may derive more benefit from immunotherapy, possibly due to a positive correlation with PD-L1 expression.[11][13][14]
Conclusion and Future Directions
S100A2 is a multifaceted protein with a complex and often contradictory role in cancer. Its expression can serve as a valuable biomarker for diagnosis, prognosis, and prediction of therapeutic response in a variety of malignancies. The context-dependent nature of its function highlights the need for further research to elucidate the precise molecular mechanisms governing its activity in different tumor types. A deeper understanding of the signaling pathways it modulates and its interactions with other cellular proteins will be crucial for the development of novel therapeutic strategies targeting S100A2 and for the refinement of its clinical utility as a cancer biomarker. The standardized and validated experimental protocols outlined in this guide provide a foundation for researchers to contribute to this critical area of oncology research.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. raybiotech.com [raybiotech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. mdpi.com [mdpi.com]
- 6. genebiosystems.com [genebiosystems.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immunoreagents.com [immunoreagents.com]
- 13. Prognostic significance of different immunohistochemical S100A2 protein expression patterns in patients with operable nonsmall cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Preclinical Profile of S100A2-p53-IN-1: A Technical Guide for Researchers
An In-depth Review of the Preclinical Data and Methodologies for the S100A2-p53 Interaction Inhibitor
This technical guide provides a comprehensive overview of the preclinical studies of S100A2-p53-IN-1, a novel inhibitor of the S100A2-p53 protein-protein interaction, for researchers, scientists, and drug development professionals. This document details the quantitative data from in vitro studies, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
S100A2, a calcium-binding protein, is frequently overexpressed in pancreatic cancer and is associated with a poor prognosis.[1][2][3] It exerts its oncogenic effects in part by binding to the tumor suppressor protein p53, thereby inhibiting its function.[4] This interaction prevents p53-mediated tumor suppression, leading to unchecked cancer cell proliferation.[4] this compound, also known as compound 51, was identified through virtual screening as an inhibitor of this critical protein-protein interaction.[5] By binding to the S100A2-p53 binding groove, this compound is hypothesized to restore the tumor suppressor function of p53.[6]
The proposed mechanism of action involves the disruption of the S100A2-p53 complex, which in turn is expected to reactivate p53-dependent signaling pathways. In pancreatic cancer, the S100A2-p53 axis has been implicated in the regulation of epithelial-mesenchymal transition (EMT) and metastasis, partly through the transforming growth factor-beta (TGF-β) signaling pathway.[7][8] S100A2 has been shown to enhance the metastatic abilities of pancreatic cancer cells and increase the expression of SMAD4, a key component of the TGF-β pathway.[7] Therefore, inhibition of the S100A2-p53 interaction by this compound may represent a promising therapeutic strategy for pancreatic cancer.
Quantitative Data
The primary preclinical evaluation of this compound and its analogues has focused on their in vitro cytotoxic effects on various cancer cell lines. The data is presented as the concentration of the compound that causes 50% growth inhibition (GI50).
| Compound | MiaPaCa-2 (Pancreatic) GI50 (μM) | BxPC-3 (Pancreatic) GI50 (μM) | AsPC-1 (Pancreatic) GI50 (μM) | Capan-2 (Pancreatic) GI50 (μM) | HPAC (Pancreatic) GI50 (μM) | PANC-1 (Pancreatic) GI50 (μM) |
| This compound (51) | 1.2-3.4 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Lead Compound (1) | 2.97 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Analogue 13f (4-CH2CH3) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Analogue 15f (4-CH2CH3) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for additional analogues and cancer cell lines can be found in the primary publication by Sun J, et al. (2022).
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture Conditions
-
Cell Line: MiaPaCa-2 (human pancreatic adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, and 1.0 mM Sodium Pyruvate.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (Sulforhodamine B Assay)
The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Protocol:
-
Cell Seeding: Seed MiaPaCa-2 cells into 96-well plates at a density of approximately 2,500 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for 48 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.
-
Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value using a suitable software package.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
S100A2-p53 Signaling Pathway in Pancreatic Cancer
Caption: S100A2-p53 signaling in pancreatic cancer.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for cytotoxicity assessment.
Logical Relationship of this compound's Proposed Action
Caption: Therapeutic rationale for this compound.
References
- 1. S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives [frontiersin.org]
- 3. Over-expression of S100A2 in pancreatic cancer correlates with progression and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. S100A2 induces epithelial-mesenchymal transition and metastasis in pancreatic cancer by coordinating transforming growth factor β signaling in SMAD4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
S100A2-p53-IN-1: A Technical Guide to a Novel Apoptosis-Inducing Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S100A2-p53-IN-1, a novel small molecule inhibitor targeting the S100A2-p53 protein-protein interaction, a key pathway in cancer progression. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its apoptosis-inducing capabilities, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The S100A2-p53 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In several cancers, including pancreatic cancer, the function of wild-type p53 is abrogated through interactions with other proteins. One such protein is S100A2, a calcium-binding protein that is frequently overexpressed in pancreatic and other cancers.[1][2][3] S100A2 can bind to p53 and inhibit its transcriptional activity, thereby preventing the induction of apoptosis and promoting cancer cell survival.[2][3][4]
The development of small molecules that disrupt the S100A2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce apoptosis in cancer cells. This compound is a first-in-class inhibitor identified through in-silico screening and subsequent chemical synthesis, demonstrating potent growth inhibitory activity in cancer cell lines.[5][6]
This compound: Mechanism of Action
This compound is designed to competitively bind to S100A2, preventing its interaction with p53. This disruption is hypothesized to release p53 from S100A2-mediated inhibition, allowing it to resume its role as a transcriptional activator of pro-apoptotic genes. The restoration of p53 function is expected to trigger the intrinsic apoptotic pathway, leading to cancer cell death.
Figure 1: Mechanism of this compound Action.
Data Presentation: In Vitro Efficacy
This compound (also referred to as compound 51) has demonstrated significant growth inhibitory activity across a panel of human cancer cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values were determined using a standard MTT assay after 72 hours of incubation.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | 1.2 - 3.4 | [5] |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated for compound 51, but related analogs show high activity. | [2] |
| AsPC-1 | Pancreatic Cancer | Not explicitly stated for compound 51, but related analogs show high activity. | [6] |
| Capan-2 | Pancreatic Cancer | Not explicitly stated for compound 51, but related analogs show high activity. | [6] |
| HPAC | Pancreatic Cancer | Not explicitly stated for compound 51, but related analogs show high activity. | [6] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated for compound 51, but related analogs show high activity. | [6] |
Note: While the primary mechanism is hypothesized to be apoptosis, the GI50 values represent overall growth inhibition and may not solely reflect apoptotic events. Further specific apoptosis assays are required for a complete mechanistic understanding.
Experimental Protocols
To fully characterize the apoptosis-inducing activity of this compound, a series of well-established in vitro assays should be performed. The following are detailed protocols for these key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Figure 2: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its GI50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Figure 3: Annexin V/PI Staining Workflow.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations and time points.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
-
Conclusion
This compound represents a promising novel therapeutic agent that targets a key protein-protein interaction in cancer. Its ability to inhibit the growth of cancer cells, particularly those of pancreatic origin, warrants further investigation into its precise mechanism of action. The experimental protocols detailed in this guide provide a robust framework for elucidating the apoptosis-inducing capabilities of this compound and for advancing its development as a potential anti-cancer drug. Further studies should also focus on its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
S100A2-p53-IN-1: A Technical Guide to its Application in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein S100A2, a member of the S100 family of calcium-binding proteins, has emerged as a critical modulator of the tumor suppressor p53. The interaction between S100A2 and p53 is implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of S100A2-p53-IN-1, a small molecule inhibitor of the S100A2-p53 interaction, and its activity across various cancer models. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
The S100A2-p53 Interaction: A Dual Role in Oncology
The functional consequence of the S100A2-p53 interaction is context-dependent, with S100A2 exhibiting both tumor-suppressive and oncogenic roles in different cancer types. In some contexts, the interaction between S100A2 and the C-terminal region of p53 can enhance p53's transcriptional activity, leading to increased cancer cell death[1][2]. Conversely, in cancers like pancreatic cancer, upregulation of S100A2 is associated with a metastatic phenotype, suggesting an inhibitory effect on p53's tumor-suppressive functions[3]. This dual role underscores the importance of studying the S100A2-p53 axis in a cancer-specific manner.
In non-small cell lung cancer (NSCLC), the role of S100A2 is particularly complex, with reports of both its upregulation and downregulation[4][5]. Some studies suggest S100A2 acts as a metastasis inducer in mouse models of lung cancer[4]. In breast cancer, S100A2 expression is often decreased in advanced stages, suggesting a tumor-suppressive role[6].
This compound and its Analogs: Inhibiting a Critical Protein-Protein Interaction
This compound is a 3,5-bis(trifluoromethyl)benzene sulfonamide derivative identified as an inhibitor of the S100A2-p53 protein-protein interaction[7][8][9]. By disrupting this interaction, this compound and its analogs aim to restore the tumor-suppressive functions of p53 in cancer cells where S100A2 is overexpressed and acting as an oncogene.
Mechanism of Action
This compound is designed to bind to the p53-binding groove on the S100A2 protein, thereby sterically hindering the interaction with p53. This disruption is hypothesized to release p53 from the inhibitory grasp of S100A2, allowing p53 to transactivate its target genes involved in cell cycle arrest and apoptosis, such as p21 and BAX.
Data Presentation: Cytotoxicity in Cancer Models
The cytotoxic activity of this compound and its analogs has been evaluated in a range of cancer cell lines. The data is summarized below.
| Cancer Type | Cell Line | Compound | GI50 (µM) | Reference |
| Pancreatic | MiaPaCa-2 | This compound (compound 51) | 1.2 - 3.4 | [8] |
| Pancreatic | MiaPaCa-2 | N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (Lead compound 1) | 2.97 | [9] |
| Pancreatic | BxPC-3 | N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (analogue 8-11) | 1.2 | [3] |
| Pancreatic | AsPC-1, Capan-2, HPAC, PANC-1 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Lung | HT29 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Breast | MCF-7 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Ovarian | A2780 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Colon | H460 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Skin | A431 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Prostate | Du145 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Neuroblastoma | BE2-C | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
| Glioblastoma | U87, SJ-G2 | 3,5-bis(trifluoromethyl)benzene sulfonamide derivatives | 1.4 - 30 | [7] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Co-Immunoprecipitation (Co-IP) to Validate S100A2-p53 Interaction Disruption
This protocol provides a general framework for performing Co-IP to assess the ability of this compound to disrupt the S100A2-p53 complex.
Materials:
-
Cancer cells expressing both S100A2 and p53
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against S100A2 (for immunoprecipitation)
-
Antibody against p53 (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for an optimized time.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with an anti-S100A2 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads and incubate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-p53 antibody to detect co-immunoprecipitated p53. A decrease in the p53 band in the inhibitor-treated sample compared to the control would indicate disruption of the S100A2-p53 interaction.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for targeting the S100A2-p53 interaction in various cancers. The available data demonstrates cytotoxic activity in pancreatic, lung, and breast cancer cell lines, with a clear need for further investigation to determine the specific efficacy of this compound in a broader range of cancer models. Future studies should focus on elucidating the downstream effects of this inhibitor on p53 target gene expression and conducting in vivo studies in lung and breast cancer xenograft models to validate its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the understanding and application of S100A2-p53 inhibitors in oncology.
References
- 1. Cancer-associated S100P protein binds and inactivates p53, permits therapy-induced senescence and supports chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. Friend or Foe: S100 Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S100A2-p53-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of S100A2-p53-IN-1, a small molecule inhibitor of the S100A2-p53 protein-protein interaction. The protocols and data presented herein are intended to facilitate research into the therapeutic potential of targeting this interaction in cancer biology.
Introduction
S100A2 is a calcium-binding protein that has been implicated in the regulation of the tumor suppressor p53. The interaction between S100A2 and p53 is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and oncogenic roles in different cancer types.[1][2][3][4] this compound is a novel compound designed to inhibit this interaction, offering a tool to probe the functional consequences of this molecular event and a potential therapeutic strategy for cancers where this interaction contributes to disease progression, such as pancreatic cancer.[5][6]
Mechanism of Action
This compound is designed to disrupt the binding between the S100A2 protein and the p53 tumor suppressor. The interaction between S100A2 and p53 is calcium-dependent and has been mapped to the C-terminal region of p53.[7] By inhibiting this interaction, this compound is expected to modulate the transcriptional activity of p53, potentially restoring its tumor-suppressive functions in cancer cells where S100A2 has a negative regulatory effect.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This data can be used as a starting point for experimental design.
| Parameter | Cell Line | Value | Reference |
| GI50 | MiaPaCa-2 (Pancreatic Cancer) | 1.2 - 3.4 µM | [5][8] |
Note: Further characterization of this compound across a broader range of cancer cell lines is required to establish a comprehensive activity profile.
Mandatory Visualizations
S100A2-p53 Signaling Pathway
Caption: S100A2-p53 signaling pathway and the point of intervention for this compound.
Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for evaluating the cellular effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Co-Immunoprecipitation (Co-IP)
Objective: To verify that this compound disrupts the interaction between S100A2 and p53 in a cellular context.
Materials:
-
Cancer cells expressing both S100A2 and p53
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p53, anti-S100A2, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Culture cells to 80-90% confluency and treat with this compound (e.g., at its GI₅₀ concentration) or vehicle control for a predetermined time (e.g., 24 hours).
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-S100A2 antibody. A reduced S100A2 band in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream targets.
Materials:
-
Treated and untreated cell lysates (from Co-IP or a separate experiment)
-
Primary antibodies: anti-p53, anti-p21, anti-BAX, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blot equipment
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
p53-Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of p53.
Materials:
-
Cells co-transfected with a p53-responsive luciferase reporter plasmid (e.g., containing a p21 or BAX promoter element) and a control Renilla luciferase plasmid.
-
This compound
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the inhibitor on p53 transcriptional activity.
Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cells
-
This compound
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Disclaimer
These protocols provide a general framework for the experimental use of this compound. Researchers should optimize the conditions, including cell lines, inhibitor concentrations, and incubation times, for their specific experimental setup. It is also recommended to consult the primary literature for more detailed information on the S100A2-p53 interaction and the development of this compound.
References
- 1. Assays to measure p53-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [promega.com]
- 7. Differential expression of S100A2 and S100A4 in lung adenocarcinomas: Clinicopathological significance, relationship to p53 and identification of their target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for S100A2-p53-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of S100A2-p53 interaction and the characterization of its inhibitors, with a focus on S100A2-p53-IN-1. The protocols outlined below are designed to be adaptable for various research and drug discovery applications.
Introduction to S100A2 and p53 Interaction
S100A2 is a calcium-binding protein that plays a complex and context-dependent role in cellular processes, including cell cycle regulation and differentiation.[1] It has been identified as a potential tumor suppressor.[2] One of its key interaction partners is the tumor suppressor protein p53. The interaction between S100A2 and p53 is calcium-dependent and has been shown to modulate the transcriptional activity of p53.[2] The binding of S100A2 to p53 primarily occurs at the C-terminal negative regulatory domain (NRD) and the tetramerization domain (TET) of p53.[3]
In some cellular contexts, the S100A2-p53 interaction can enhance p53's tumor-suppressive functions.[2] However, in certain cancers, such as pancreatic cancer, overexpression of S100A2 is associated with a poor prognosis and may contribute to the functional inactivation of p53, thereby promoting cancer progression.[4] This has led to the development of small molecule inhibitors that disrupt the S100A2-p53 interaction as a potential therapeutic strategy.[4][5]
This compound: A Novel Inhibitor
This compound is a representative of a novel class of 3,5-bis(trifluoromethyl)benzene sulfonamides designed to inhibit the S100A2-p53 protein-protein interaction.[5] This compound has demonstrated cytotoxic activity against various cancer cell lines, particularly those with high endogenous S100A2 expression, such as the pancreatic cancer cell line MiaPaCa-2.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for the S100A2-p53 interaction and the inhibitory activity of this compound.
Table 1: Binding Affinity of S100A2 for p53 Peptides
| S100 Protein | p53 Peptide | Assay Method | Dissociation Constant (Kᵈ) | Reference |
| S100A2 | TET-L344P (monomeric) | Fluorescence Anisotropy | 0.4 ± 0.1 µM | [3] |
| S100A2 | NRD (residues 367-393) | Fluorescence Anisotropy | ~1-2 µM | [3] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay | GI₅₀ (µM) | Reference |
| MiaPaCa-2 | Pancreatic | Cell Growth Inhibition | 1.2 - 3.4 | [6] |
| BxPC-3 | Pancreatic | Cell Growth Inhibition | ~1.2 | [4] |
| AsPC-1 | Pancreatic | Cell Growth Inhibition | 3.7 - 18 | [4] |
| Capan-2 | Pancreatic | Cell Growth Inhibition | 3.7 - 18 | [4] |
| HPAC | Pancreatic | Cell Growth Inhibition | 3.7 - 18 | [4] |
| PANC-1 | Pancreatic | Cell Growth Inhibition | 3.7 - 18 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the S100A2-p53 signaling pathway and a general workflow for screening inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 5. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for S100A2-p53-IN-1 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options. A promising therapeutic target in a subset of pancreatic cancers is the S100A2 protein, which is often overexpressed and contributes to tumorigenesis by inhibiting the tumor suppressor p53. S100A2-p53-IN-1 is a small molecule inhibitor designed to disrupt the S100A2-p53 protein-protein interaction, thereby reactivating p53's tumor-suppressive functions and inducing cancer cell death. These application notes provide detailed protocols for utilizing this compound to study its effects on pancreatic cancer cell lines.
Mechanism of Action
In many pancreatic cancers, the S100A2 protein is upregulated and binds to the tumor suppressor protein p53, sequestering it and preventing it from executing its functions, such as inducing apoptosis and cell cycle arrest[1]. This compound is a cell-permeable small molecule that competitively binds to S100A2, preventing its interaction with p53[2][3]. This frees p53 to translocate to the nucleus and activate its downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type or mutable p53.
Data Presentation
Table 1: In Vitro Efficacy of S100A2-p53 Interaction Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Assay | Efficacy Metric | Value | Reference |
| This compound | MiaPaCa-2 | Growth Inhibition | GI50 | 1.2-3.4 µM | [3] |
| Compound 1* | MiaPaCa-2 | Growth Inhibition | GI50 | 2.97 µM | [2] |
| Lead II analogue** | BxPC-3 | Growth Inhibition | GI50 | 1.2 µM | [1] |
| Lead I analogue*** | BxPC-3 | Growth Inhibition | GI50 | 0.48 µM | [1] |
*N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide **N-(3-((4-chloro-3-(trifluoromethyl) benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide ***1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazine
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the dose-dependent effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, BxPC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined GI50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of S100A2, p53, and downstream targets.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-S100A2, anti-p53, anti-p21, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. GAPDH can be used as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: this compound signaling pathway in pancreatic cancer.
References
- 1. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: S100A2-p53-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
S100A2-p53-IN-1 is a small molecule inhibitor targeting the protein-protein interaction between S100A2 and the tumor suppressor protein p53. The S100A2 protein, a member of the S100 family of calcium-binding proteins, is implicated in various cellular processes, and its interaction with p53 can modulate p53's transcriptional activity.[1] This interaction has been identified as a potential therapeutic target in several cancers, including pancreatic cancer, where S100A2 is often upregulated.[2] this compound has been shown to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line, demonstrating its potential as a research tool and a starting point for drug discovery.[3]
These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo studies, along with an overview of the relevant signaling pathway and a general experimental workflow.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Anticipated Solubility | Concentration Range (for stock solutions) | Notes |
| DMSO (Dimethyl sulfoxide) | High | 10-50 mM | Common solvent for initial stock solution preparation. |
| DMF (Dimethylformamide) | Moderate to High | 10-30 mM | Alternative to DMSO for stock solutions. |
| Ethanol | Low to Moderate | 1-10 mM | May be suitable for some applications, but lower solubility is expected compared to DMSO. |
| Aqueous Buffers (e.g., PBS) | Very Low | < 0.1 mM | Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of many small molecule inhibitors. Precipitation is likely. |
Note: The solubility of organic compounds can be influenced by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of the compound (refer to the supplier's data sheet).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be attempted, but be cautious of potential compound degradation.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is often beneficial to perform an intermediate dilution of the DMSO stock in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate solution (or the stock solution directly for higher concentrations) to the cell culture medium to achieve the final working concentration. For example, to achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Observation: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to optimize the dilution procedure, for example, by adding the inhibitor to the medium while vortexing.
Protocol 3: Formulation for In Vivo Animal Studies (General Guidance)
Disclaimer: The following is a general guideline. The optimal formulation for in vivo studies depends on the specific animal model, route of administration, and the physicochemical properties of the compound. Formulation development and testing are critical for achieving desired exposure and efficacy.
Common Formulation Vehicles:
-
Saline with a co-solvent and/or surfactant: A common approach is to dilute the DMSO stock in a vehicle containing saline, a co-solvent like PEG400 or Solutol HS 15, and a surfactant like Tween 80.
-
Corn oil or other lipid-based vehicles: For oral administration, lipophilic compounds can sometimes be formulated in oils.
Example Formulation (for intraperitoneal injection):
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare the vehicle solution. A common vehicle might consist of:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
-
-
Slowly add the this compound DMSO stock to the vehicle solution while vortexing to achieve the desired final concentration for dosing.
-
Visually inspect the final formulation for clarity and homogeneity. The formulation should be prepared fresh daily and protected from light if the compound is light-sensitive.
Mandatory Visualizations
Caption: S100A2-p53 signaling pathway and the action of this compound.
Caption: General experimental workflow for evaluating this compound in a cell-based assay.
References
- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays of S100A2-p53 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the S100A2 calcium-binding protein and the p53 tumor suppressor is a critical nexus in cellular stress response and carcinogenesis. Depending on the cellular context, S100A2 can modulate p53's transcriptional activity, influencing cell cycle progression, apoptosis, and differentiation.[1][2] In certain cancers, such as pancreatic cancer, upregulation of S100A2 has been linked to the inhibition of p53's tumor-suppressive functions, making the S100A2-p53 interaction a promising target for therapeutic intervention.[3] These application notes provide detailed protocols for key cell-based assays to investigate the S100A2-p53 interaction and to screen for its inhibitors.
S100A2-p53 Signaling Pathway
The interaction between S100A2 and p53 is regulated by intracellular calcium levels and cellular stress signals.[1] Upon certain stimuli, such as treatment with hydroxyurea, S100A2 translocates from the cytoplasm to the nucleus where it can interact with p53.[1] This interaction has been shown to be calcium-dependent and primarily involves the C-terminal region of p53.[1][2] The functional consequence of this interaction can vary; in some contexts, it enhances p53's transcriptional activity, while in others, particularly in specific cancer types, it may lead to the inhibition of p53's tumor suppressor functions.[1][3] The pathway is further influenced by upstream regulators that control S100A2 expression, such as p53 itself creating a potential feedback loop, and downstream effectors of p53 that mediate cellular outcomes.[4][5]
Experimental Assays for S100A2-p53 Inhibition
A variety of cell-based assays can be employed to study the S100A2-p53 interaction and the efficacy of potential inhibitors. The following sections provide detailed protocols for four key methods: Co-immunoprecipitation (Co-IP), Luciferase Reporter Assay, Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA).
Co-immunoprecipitation (Co-IP)
Co-IP is a robust method to investigate protein-protein interactions in their native cellular environment. This protocol details the co-immunoprecipitation of p53 with S100A2 to demonstrate their physical association.
Experimental Workflow:
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., FaDu or SCC-25 oral carcinoma cells, which endogenously express both proteins) to 80-90% confluency.
-
Treat cells with a test inhibitor or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-S100A2 antibody or an isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G agarose beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil for 5 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against p53.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| Treatment | Input (p53) | IP: S100A2 (p53) | IP: IgG (p53) |
| Vehicle Control | Band Present | Band Present | No Band |
| Inhibitor (e.g., S100A2-p53-IN-1) | Band Present | Band Intensity Reduced/Absent | No Band |
Luciferase Reporter Assay
This assay measures the transcriptional activity of p53. By co-transfecting cells with a p53-responsive luciferase reporter construct, the effect of S100A2 and potential inhibitors on p53's ability to activate gene expression can be quantified.[6][7][8][9][10][11][12][13][14]
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of the test inhibitor or a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in p53 transcriptional activity relative to the control.
-
Data Presentation:
| Treatment Group | S100A2 Expression | Inhibitor Conc. (µM) | Normalized Luciferase Activity (Fold Change) |
| Control | Endogenous | 0 | 1.0 |
| S100A2 Overexpression | High | 0 | (e.g., 0.5) |
| S100A2 Overexpression + Inhibitor | High | 1 | (e.g., 0.8) |
| S100A2 Overexpression + Inhibitor | High | 10 | (e.g., 1.2) |
Förster Resonance Energy Transfer (FRET)
FRET microscopy allows for the visualization and quantification of protein-protein interactions in living cells with high spatial resolution.[4][15][16][17][18][19][20][21][22][23] This is achieved by tagging S100A2 and p53 with a FRET donor-acceptor pair of fluorescent proteins (e.g., CFP and YFP).
Experimental Workflow:
Protocol:
-
Plasmid Construction and Transfection:
-
Generate expression vectors for S100A2 fused to a donor fluorophore (e.g., mCerulean) and p53 fused to an acceptor fluorophore (e.g., mVenus).
-
Co-transfect cells with these constructs.
-
-
Cell Culture and Treatment:
-
Culture the transfected cells on glass-bottom dishes suitable for microscopy.
-
Treat with the test inhibitor or vehicle control.
-
-
Image Acquisition:
-
Perform live-cell imaging using a confocal microscope equipped for FRET analysis.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission.
-
-
FRET Analysis:
-
Calculate the normalized FRET (nFRET) efficiency using appropriate software. This involves correcting for spectral bleed-through.
-
Data Presentation:
| Treatment | Average nFRET Efficiency (%) | Standard Deviation |
| Vehicle Control | (e.g., 15) | (e.g., ± 2.1) |
| Inhibitor (1 µM) | (e.g., 8) | (e.g., ± 1.5) |
| Inhibitor (10 µM) | (e.g., 3) | (e.g., ± 0.8) |
Proximity Ligation Assay (PLA)
PLA is a highly sensitive and specific method for in situ detection of protein-protein interactions.[2][5][17][19][24][25][26][27][28] It generates a fluorescent signal only when two proteins are in close proximity (less than 40 nm).
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Grow cells on coverslips and treat with the test inhibitor or vehicle control.
-
Fix, permeabilize, and block the cells according to standard immunocytochemistry protocols.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of primary antibodies raised in different species, one against S100A2 and one against p53.
-
-
PLA Probe Incubation:
-
Incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).
-
-
Ligation and Amplification:
-
Add a ligation solution to join the two PLA probes into a closed circle if they are in close proximity.
-
Add an amplification solution containing a DNA polymerase to perform rolling circle amplification of the DNA circle.
-
-
Detection:
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
-
Imaging and Quantification:
-
Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell using image analysis software.
-
Data Presentation:
| Treatment | Average PLA Signals per Cell | Standard Deviation |
| Vehicle Control | (e.g., 25) | (e.g., ± 5.2) |
| Inhibitor (1 µM) | (e.g., 12) | (e.g., ± 3.1) |
| Inhibitor (10 µM) | (e.g., 4) | (e.g., ± 1.5) |
Conclusion
The cell-based assays described provide a comprehensive toolkit for investigating the S100A2-p53 interaction and for the discovery and characterization of its inhibitors. By employing these detailed protocols, researchers can gain valuable insights into the molecular mechanisms governing this interaction and accelerate the development of novel cancer therapeutics targeting the S100A2-p53 axis.
References
- 1. p53 Luciferase Reporter Cell Line - RKO (CSC-RR0390) - Creative Biogene [creative-biogene.com]
- 2. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. signosisinc.com [signosisinc.com]
- 4. Transcriptional activation of the human S100A2 promoter by wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. signosisinc.com [signosisinc.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Proximity Ligation Assay (PLA) to Detect Protein-protein Interactions in Breast Cancer Cells [bio-protocol.org]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. addgene.org [addgene.org]
- 16. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 17. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ca2+/S100 proteins act as upstream regulators of the chaperone-associated ubiquitin ligase CHIP (C terminus of Hsc70-interacting protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 27. The proximity ligation assay reveals that at DNA double-strand breaks WRAP53β associates with γH2AX and controls interactions between RNF8 and MDC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for S100A2-p53-IN-1 Treatment in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of S100A2-p53-IN-1, a small molecule inhibitor of the S100A2-p53 protein-protein interaction. This document includes a summary of treatment durations in various in vitro assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
S100A2 is a calcium-binding protein that is frequently overexpressed in several cancers, including pancreatic cancer. It exerts its oncogenic effects in part through the inhibition of the tumor suppressor protein p53. The interaction between S100A2 and p53 prevents p53-mediated cell cycle arrest and apoptosis, thereby promoting cancer cell proliferation and survival. This compound is a compound belonging to the 3,5-bis(trifluoromethyl)phenylsulfonamide class of molecules designed to disrupt this interaction and restore the tumor-suppressive functions of p53. This document provides practical guidance for the experimental application of this inhibitor.
Data Presentation: this compound Treatment Duration
The optimal duration of treatment with this compound is dependent on the specific experimental endpoint and the cell type being investigated. The following table summarizes reported treatment durations from in vitro studies.
| Assay Type | Cell Line(s) | Treatment Duration | Concentration Range | Reference |
| Cytotoxicity/Cell Viability | Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2) | 48 hours | GI50: 1.2-3.4 μM | [1][2] |
| Metabolic Inhibition (Rapid Screening) | Pancreatic Cancer Cell Lines | 1-2 hours | Not specified | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental context of this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing its effects.
References
Application Notes and Protocols: Co-immunoprecipitation of the S100A2-p53 Interaction and its Inhibition by S100A2-p53-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle progression and apoptosis.[1][2] Its function is tightly regulated by a multitude of protein-protein interactions. One such interaction is with S100A2, a member of the S100 family of calcium-binding proteins.[1] The interaction between S100A2 and p53 is calcium-dependent and has been shown to modulate the transcriptional activity of p53.[1][3] Dysregulation of the S100A2-p53 axis has been implicated in various cancers, making it a potential therapeutic target.[4]
S100A2-p53-IN-1 is a novel small molecule inhibitor designed to disrupt the S100A2-p53 interaction.[5] This document provides detailed application notes and protocols for studying the S100A2-p53 interaction using co-immunoprecipitation (co-IP) and for characterizing the inhibitory effect of this compound.
Data Presentation
Quantitative Analysis of S100A2-p53 Interaction and Inhibition
The following tables summarize the key quantitative data related to the S100A2-p53 interaction and the efficacy of the this compound inhibitor.
| Interacting Proteins | Binding Domain on p53 | Method | Dissociation Constant (Kd) | Reference |
| S100A2 | Tetramerization Domain (TET) | Fluorescence Anisotropy | Tighter than TET-L344P mutant | [6] |
| S100A2 | Negative Regulatory Domain (NRD) | Analytical Ultracentrifugation | High Affinity | [6] |
Table 1: Binding Affinity of the S100A2-p53 Interaction. This table presents the dissociation constants (Kd) for the interaction between S100A2 and different domains of p53, providing a measure of the binding affinity.
| Inhibitor | Cell Line | Assay | Parameter | Value | Reference |
| This compound | MiaPaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition | GI50 | 1.2-3.4 µM | [5] |
Table 2: In Vitro Efficacy of this compound. This table summarizes the growth inhibitory activity of this compound in a cancer cell line, indicating its potential as a therapeutic agent.
Signaling Pathway and Experimental Workflow
S100A2-p53 Signaling Pathway
The interaction between S100A2 and p53 is a component of a larger signaling network that influences cell fate. The following diagram illustrates the key elements of this pathway and the point of intervention for this compound.
Figure 1: S100A2-p53 Signaling Pathway. This diagram illustrates the upstream regulation of S100A2 and its interaction with p53, leading to downstream cellular effects. The inhibitor this compound blocks this interaction.
Co-immunoprecipitation Experimental Workflow
The following diagram outlines the key steps in the co-immunoprecipitation protocol to investigate the S100A2-p53 interaction.
References
- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteins of the S100 family regulate the oligomerization of p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene - S100A2 [maayanlab.cloud]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of S100A2-p53 Interaction Inhibitors
Disclaimer: As of late 2025, publicly available data on in vivo studies of the specific compound S100A2-p53-IN-1 is limited. The following application notes and protocols are presented as a generalized guide for researchers and drug development professionals interested in evaluating inhibitors of the S100A2-p53 interaction in preclinical animal models. The experimental details are based on standard methodologies for in vivo testing of small molecule cancer therapeutics and should be adapted and optimized for the specific inhibitor and cancer model being investigated.
Introduction
The S100A2 protein, a member of the S100 family of calcium-binding proteins, has been implicated in various cancers. Its interaction with the tumor suppressor protein p53 is a critical point of investigation. In some cancers, such as pancreatic cancer, S100A2 is upregulated and its binding to p53 is thought to modulate p53's transcriptional activity, potentially leading to cancer progression.[1][2][3] Therefore, small molecule inhibitors that disrupt the S100A2-p53 protein-protein interaction (PPI) represent a promising therapeutic strategy.
This compound (also referred to as compound 51) has been identified as an inhibitor of this interaction.[4][5][6] In vitro studies have shown its ability to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 of 1.2-3.4 μM.[4][5][6] These application notes provide a framework for extending such in vitro findings to in vivo animal models to assess the efficacy, pharmacokinetics, and safety of S100A2-p53 interaction inhibitors.
Mechanism of Action and Signaling Pathway
The interaction between S100A2 and p53 is complex and can be context-dependent. In some instances, S100A2 binding to the C-terminal region of p53 can increase its transcriptional activity.[1][7] However, in cancers where S100A2 is overexpressed, it may function to inhibit p53's tumor-suppressive functions, leading to increased cell proliferation.[2] The inhibitor this compound is designed to disrupt this interaction, thereby restoring the normal tumor-suppressive functions of p53.
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for an S100A2-p53 inhibitor.
References
- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Influence of S100A2 in Human Diseases [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
Protocol for Assessing S100A2-p53-IN-1 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S100A2 protein, a member of the S100 family of calcium-binding proteins, has been implicated in a variety of cellular processes, including cell cycle regulation and differentiation. Its role in cancer is complex, acting as a tumor suppressor in some contexts and a promoter in others. One of the key interactions of S100A2 is with the tumor suppressor protein p53. The binding of S100A2 to the C-terminal negative regulatory domain of p53 is calcium-dependent and can modulate p53's transcriptional activity, thereby influencing cell fate.[1][2][3][4]
In certain cancers, such as pancreatic cancer, S100A2 is upregulated and its interaction with p53 is thought to contribute to tumorigenesis.[5][6] This has led to the development of small molecule inhibitors that disrupt the S100A2-p53 protein-protein interaction. S100A2-p53-IN-1 is a representative inhibitor from the 3,5-bis(trifluoromethyl)phenylsulfonamide class of compounds that has shown cytotoxic effects in cancer cell lines.[5][7]
This document provides a comprehensive set of protocols to assess the cytotoxicity of this compound and to elucidate its mechanism of action through the p53 signaling pathway.
S100A2-p53 Signaling Pathway
The interaction between S100A2 and p53 is a critical node in cellular signaling. Under normal conditions, p53 is maintained at low levels. Upon cellular stress, p53 is stabilized and activated, leading to the transcription of target genes involved in cell cycle arrest, DNA repair, and apoptosis. S100A2 can bind to p53 in a calcium-dependent manner, which can enhance the transcriptional activity of p53.[2][8] Inhibitors like this compound are designed to disrupt this interaction, thereby modulating p53-dependent cellular outcomes.
Caption: A simplified diagram of the S100A2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A systematic approach is essential for the comprehensive assessment of this compound cytotoxicity. The following workflow outlines the key experimental stages, from initial cell viability screening to detailed mechanistic studies.
Caption: A flowchart illustrating the key stages in the assessment of this compound cytotoxicity.
Materials and Reagents
Cell Lines
A critical step is the selection of appropriate cell lines. Ideal models would include cancer cell lines with high endogenous expression of S100A2 and wild-type p53.
| Cell Line | Cancer Type | S100A2 Expression | p53 Status | Reference |
| MiaPaCa-2 | Pancreatic Cancer | High | Mutant | [5] |
| BxPC-3 | Pancreatic Cancer | High | Mutant | [7] |
| PANC-1 | Pancreatic Cancer | Moderate | Mutant | [7] |
| FADU | Head and Neck Squamous Cell Carcinoma | High | Mutant | [8] |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | High | Mutant | [8] |
| A549 | Lung Cancer | Low | Wild-type | [9] |
| HCT116 | Colorectal Cancer | Low | Wild-type | [10] |
| MCF-7 | Breast Cancer | Low | Wild-type | [10] |
Note: It is recommended to verify the S100A2 and p53 status of the selected cell lines in your laboratory.
Reagents
-
This compound (or synthesized 3,5-bis(trifluoromethyl)phenylsulfonamide derivative)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Propidium Iodide (PI)
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-3/7 Glo Assay Kit
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-S100A2, anti-p53, anti-p21, anti-BAX, anti-cleaved Caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Co-immunoprecipitation Kit
-
Proximity Ligation Assay Kit
-
p53-responsive luciferase reporter plasmid and control plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Experimental Protocols
Synthesis of a Representative this compound Analog
This protocol describes the synthesis of a 3,5-bis(trifluoromethyl)phenylsulfonamide derivative, which is the core structure of this compound.
-
Step 1: Synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.
-
To a solution of 3,5-bis(trifluoromethyl)aniline in a suitable solvent, add sodium nitrite and hydrochloric acid at 0°C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.
-
Slowly add the diazonium salt solution to the sulfur dioxide solution to yield 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.
-
-
Step 2: Sulfonamide formation.
-
React the 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine (e.g., a diamine linker) in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane.
-
The reaction mixture is stirred at room temperature until completion.
-
-
Step 3: Purification.
-
The crude product is purified by column chromatography on silica gel to obtain the desired 3,5-bis(trifluoromethyl)phenylsulfonamide derivative.
-
Cell Culture
-
Maintain the selected cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
Cytotoxicity Assessment: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assessment
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Seed cells in a 96-well white-walled plate and treat with this compound as described above.
-
After treatment, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
Express the caspase activity as a fold change relative to the vehicle-treated control.
Mechanism of Action Studies
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against S100A2, p53, p21, BAX, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-S100A2 or anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting with antibodies against p53 and S100A2.
-
Grow cells on coverslips and treat with this compound or vehicle control.
-
Fix, permeabilize, and block the cells according to the PLA kit manufacturer's protocol.
-
Incubate with primary antibodies against S100A2 and p53 from different species (e.g., rabbit and mouse).
-
Incubate with PLA probes (secondary antibodies with attached oligonucleotides).
-
Perform the ligation and amplification steps.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the PLA signals (fluorescent dots representing protein-protein interactions) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell.
-
Co-transfect cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements) and a control Renilla luciferase plasmid.
-
After 24 hours, treat the cells with this compound.
-
After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as a fold change in p53 transcriptional activity relative to the vehicle-treated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MiaPaCa-2 | [Insert Data] | 1.2-3.4[5] | [Insert Data] |
| BxPC-3 | [Insert Data] | [Insert Data] | [Insert Data] |
| PANC-1 | [Insert Data] | [Insert Data] | [Insert Data] |
| FADU | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | [Insert Data] |
| HCT116 | [Insert Data] | [Insert Data] | [Insert Data] |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Effect of this compound on Apoptosis (at 48 hours)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Caspase-3/7 Activity (Fold Change) |
| MiaPaCa-2 | Vehicle | [Insert Data] | [Insert Data] | 1.0 |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 2x IC50 | [Insert Data] | [Insert Data] | [Insert Data] | |
| HCT116 | Vehicle | [Insert Data] | [Insert Data] | 1.0 |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 2x IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Effect of this compound on p53 Target Gene Expression (at 24 hours)
| Cell Line | Treatment | p21 (Fold Change) | BAX (Fold Change) | p53 Transcriptional Activity (Fold Change) |
| HCT116 | Vehicle | 1.0 | 1.0 | 1.0 |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] | |
| MCF-7 | Vehicle | 1.0 | 1.0 | 1.0 |
| IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
This comprehensive set of protocols provides a robust framework for assessing the cytotoxicity of this compound and for investigating its mechanism of action. By employing a combination of cell viability, apoptosis, and mechanistic assays, researchers can gain a thorough understanding of the therapeutic potential of targeting the S100A2-p53 interaction in cancer. The provided diagrams and data tables serve as valuable tools for experimental planning and data interpretation.
References
- 1. The human cell line - pancreatic cancer - The Human Protein Atlas [proteinatlas.org]
- 2. In Situ Proximity Ligation Assay to Visualize Protein–Protein Interactions in Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]
- 3. An integrated bioinformatics analysis of the S100 in head and neck squamous cell carcinoma - Bai - Translational Cancer Research [tcr.amegroups.org]
- 4. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-expression of S100A2 in pancreatic cancer correlates with progression and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S100 Proteins in Pancreatic Cancer: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential expression of S100A2 and S100A4 in lung adenocarcinomas: Clinicopathological significance, relationship to p53 and identification of their target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin/S100A Protein Family Regulation through p14ARF-p53 Activation: A Role in Cell Survival and Predicting Treatment Outcomes in Breast Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for Flow Cytometry Analysis with S100A2-p53-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
S100A2, a member of the S100 family of calcium-binding proteins, is implicated in various cellular processes, including cell cycle regulation and differentiation.[1][2] Its interaction with the tumor suppressor protein p53 is of significant interest in cancer research.[3] S100A2 can translocate to the nucleus and bind to p53 in a calcium-dependent manner, modulating its transcriptional activity.[3] This interaction can influence the expression of downstream targets of p53, such as p21, thereby affecting cell cycle progression and apoptosis.[2] S100A2-p53-IN-1 is a novel inhibitor designed to disrupt the interaction between S100A2 and p53. This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cell cycle progression and apoptosis.
Mechanism of Action
The S100A2 protein can interact with the tumor suppressor p53. This interaction is calcium-dependent and has been shown to enhance the transcriptional activity of p53.[3] By inhibiting this interaction, this compound is expected to modulate the downstream signaling of p53, potentially impacting cell fate decisions such as cell cycle arrest and apoptosis. In cancer cells where the S100A2-p53 interaction plays a role in survival or proliferation, this inhibitor may serve as a valuable research tool and a potential therapeutic agent.
S100A2-p53 Signaling Pathway
Caption: S100A2-p53 signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables present hypothetical data that could be generated using the protocols described below. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment (24h) | Concentration (µM) | GI50 (µM) |
| MiaPaCa-2 | This compound | 0, 0.1, 1, 10, 100 | 1.2-3.4 |
| Panc-1 | This compound | 0, 0.1, 1, 10, 100 | TBD |
| BxPC-3 | This compound | 0, 0.1, 1, 10, 100 | TBD |
GI50 value for MiaPaCa-2 is based on available data.
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment (48h) | Concentration (µM) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| MiaPaCa-2 | Vehicle (DMSO) | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 1 | 15.7 ± 1.2 | 8.4 ± 0.9 | |
| This compound | 5 | 28.9 ± 2.1 | 15.6 ± 1.5 | |
| This compound | 10 | 45.3 ± 3.5 | 22.7 ± 2.0 |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Cell Line | Treatment (24h) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MiaPaCa-2 | Vehicle (DMSO) | 0 | 45.1 ± 2.5 | 35.8 ± 1.9 | 19.1 ± 1.2 |
| This compound | 1 | 55.3 ± 3.1 | 28.4 ± 1.5 | 16.3 ± 1.0 | |
| This compound | 5 | 68.7 ± 4.2 | 19.1 ± 1.1 | 12.2 ± 0.8 | |
| This compound | 10 | 75.2 ± 4.8 | 12.5 ± 0.9 | 12.3 ± 0.9 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., MiaPaCa-2)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
Data Interpretation:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the PI signal to determine the DNA content and cell cycle distribution.
Data Interpretation:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Immunofluorescence Staining of S100A2 and p53
For Researchers, Scientists, and Drug Development Professionals
Introduction
S100A2, a member of the S100 family of calcium-binding proteins, and p53, a critical tumor suppressor protein, are key players in cellular stress response, cell cycle regulation, and carcinogenesis. The subcellular localization of these proteins is intrinsically linked to their function. Under normal conditions, p53 is often found in the cytoplasm, but upon cellular stress, it translocates to the nucleus to regulate gene transcription. S100A2 is typically present in both the cytoplasm and the nucleus, with its distribution influenced by intracellular calcium levels and stress signals.
A growing body of evidence indicates a direct interaction between S100A2 and p53. This interaction, which predominantly occurs in the nucleus, can modulate the transcriptional activity of p53, thereby influencing cell fate.[1][2][3][4] In some cancers, the co-localization of S100A2 and p53 in the nucleus is associated with prognostic outcomes.[5] Therefore, the accurate visualization and quantification of S100A2 and p53 localization and co-localization through immunofluorescence are crucial for understanding their roles in both normal physiology and disease, and for the development of targeted therapeutics.
These application notes provide a detailed protocol for the dual immunofluorescence staining of S100A2 and p53 in cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Data Presentation
The following table summarizes representative quantitative data on S100A2 and p53 expression patterns observed in non-small cell lung carcinoma (NSCLC). This data, derived from immunohistochemical studies, can be correlated with immunofluorescence findings.
| Biomarker | Localization | Percentage of Positive Cases (NSCLC) | Associated Prognosis | Reference |
| S100A2 | Nuclear | 70.3% | Better disease-free interval | [5] |
| Cytoplasmic | 63.5% | Negativity marginally associated with shorter overall survival | [5] | |
| p53 | Nuclear | 52.7% | Positive expression, when combined with negative nuclear S100A2, is associated with a shorter disease-free interval. | [5] |
Experimental Protocols
This section provides a detailed methodology for the dual immunofluorescence staining of S100A2 and p53.
I. Materials and Reagents
-
Primary Antibodies:
-
Rabbit anti-S100A2 antibody
-
Mouse anti-p53 antibody (clone DO-1 is a common choice)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
Buffers and Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS for cultured cells; 10% neutral buffered formalin for FFPE tissues.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Tween-20 (PBST).
-
Antigen Retrieval Solution (for FFPE): Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI) or Hoechst 33342.
-
Antifade Mounting Medium.
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization of FFPE sections.
-
-
Equipment:
-
Fluorescence microscope with appropriate filters.
-
Humidified chamber.
-
Microwave or pressure cooker for heat-induced epitope retrieval (HIER).
-
Coplin jars.
-
Coverslips.
-
II. Protocol for Cultured Cells on Coverslips
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the rabbit anti-S100A2 and mouse anti-p53 primary antibodies in Blocking Buffer to their predetermined optimal concentrations. Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated goat anti-rabbit and goat anti-mouse secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBST for 5 minutes each in the dark.
-
Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature in the dark.
-
Washing: Wash two times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
III. Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 minute), and 70% (1 minute).
-
Rinse in distilled water.
-
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in either Sodium Citrate Buffer or Tris-EDTA Buffer and heating in a microwave or pressure cooker. The optimal buffer and heating time should be determined empirically. Allow the slides to cool to room temperature.
-
Washing: Wash slides in PBS three times for 5 minutes each.
-
Permeabilization: Incubate sections with Permeabilization Buffer for 10 minutes.
-
Blocking: Block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Incubate with the primary antibody cocktail (rabbit anti-S100A2 and mouse anti-p53) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody cocktail for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBST for 5 minutes each in the dark.
-
Nuclear Counterstaining: Incubate with DAPI or Hoechst solution for 10 minutes in the dark.
-
Washing: Wash two times with PBS for 5 minutes each in the dark.
-
Mounting: Coverslip the slides using an antifade mounting medium.
-
Imaging: Analyze the slides under a fluorescence microscope.
Visualizations
Caption: Dual Immunofluorescence Staining Workflow.
Caption: S100A2 and p53 Signaling Interaction.
References
- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer-associated S100P protein binds and inactivates p53, permits therapy-induced senescence and supports chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Oligomerization State of p53 by Differential Binding of Proteins of the S100 Family to p53 Monomers and Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic significance of different immunohistochemical S100A2 protein expression patterns in patients with operable nonsmall cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: S100A2-p53-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S100A2-p53-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between S100A2 and the tumor suppressor protein p53.[1][2][3] S100A2, a calcium-binding protein, can modulate the transcriptional activity of p53 through direct interaction.[4] This interaction is calcium-dependent and has been implicated in the progression of certain cancers, such as pancreatic cancer, where S100A2 is often upregulated.[1][2][3][5] By inhibiting this interaction, this compound is hypothesized to restore the tumor-suppressive functions of p53.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated growth inhibitory activity in the MiaPaCa-2 pancreatic cancer cell line.[1][2][3] Analogs of this compound have shown broad-spectrum activity against a panel of 15 human cancer cell lines, with notable and near-uniform activity against six pancreatic cancer cell lines: MiaPaCa-2, BxPC-3, AsPC-1, Capan-2, HPAC, and PANC-1.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For specific solubility information, it is always best to consult the datasheet provided by the supplier. Generally, benzenesulfonamide-based inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO). For storage, it is recommended to store the compound as a solid at -20°C and as a solution in DMSO in aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Cell Viability Assays
Possible Cause 1: Low S100A2 Expression in the Cell Line.
-
Recommendation: The efficacy of this compound is dependent on the presence of its target, S100A2. Verify the expression level of S100A2 in your cell line of interest by Western blot or qRT-PCR. Pancreatic cancer cell lines such as BxPC-3 are reported to have high endogenous S100A2 expression.[7]
Possible Cause 2: Suboptimal Inhibitor Concentration or Incubation Time.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line. The reported GI50 for MiaPaCa-2 cells is in the range of 1.2-3.4 μM.[1][2][3] Also, optimize the incubation time, typically ranging from 24 to 72 hours for cell viability assays.
Possible Cause 3: Compound Instability or Degradation.
-
Recommendation: Ensure proper storage of the compound. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Difficulty in Observing Disruption of S100A2-p53 Interaction by Co-Immunoprecipitation (Co-IP)
Possible Cause 1: Inefficient Cell Lysis.
-
Recommendation: Use a gentle lysis buffer that preserves protein-protein interactions. Buffers containing non-ionic detergents like NP-40 or Triton X-100 are often preferred over harsh detergents like SDS. Ensure that the lysis buffer is supplemented with protease and phosphatase inhibitors.
Possible Cause 2: Insufficient Treatment with this compound.
-
Recommendation: Treat cells with an optimized concentration of this compound for a sufficient duration (e.g., 4-24 hours) prior to cell lysis to allow for cellular uptake and target engagement.
Possible Cause 3: Antibody Issues.
-
Recommendation: Use high-quality antibodies validated for immunoprecipitation. The antibody should recognize an epitope on the target protein that is not involved in the S100A2-p53 interaction. Perform a preliminary IP to confirm that your antibody can efficiently pull down its target protein.
Issue 3: Unexpected or Off-Target Effects
Possible Cause 1: Non-Specific Binding of the Benzenesulfonamide Scaffold.
-
Recommendation: Benzenesulfonamide derivatives can sometimes exhibit off-target effects.[8][9][10][11] To confirm that the observed phenotype is due to the inhibition of the S100A2-p53 interaction, consider performing rescue experiments by overexpressing S100A2 or using a structurally distinct S100A2-p53 inhibitor if available.
Possible Cause 2: Cellular Stress Response.
-
Recommendation: High concentrations of any small molecule inhibitor can induce cellular stress. Monitor for markers of general cellular stress. It is crucial to use the lowest effective concentration of the inhibitor.
Quantitative Data
Table 1: Cytotoxicity of this compound and Analogs in Pancreatic Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) | Reference |
| This compound | MiaPaCa-2 | 1.2 - 3.4 | [1][2][3] |
| Lead I Analog (4-20) | BxPC-3 | 0.48 | [7] |
| Lead II Analog (8-11) | BxPC-3 | 1.2 | [7] |
Table 2: Relative S100A2 Expression in Pancreatic Cancer Cell Lines
| Cell Line | Origin | Relative S100A2 Expression | Reference |
| AsPC-1 | Metastatic Site | High | [5][12] |
| BxPC-3 | Primary Tumor | High | [7][12] |
| Capan-1 | Metastatic Site | High | [12] |
| CFPAC-1 | Metastatic Site | High | [12] |
| MIA PaCa-2 | Primary Tumor | High | [12] |
| PANC-1 | Primary Tumor | High | [12] |
| HPNE | Normal Pancreatic Duct | Low | [12] |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, S100A2, and downstream targets of p53 (e.g., p21, BAX) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO as a control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-S100A2 or anti-p53 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using antibodies against S100A2 and p53. A decrease in the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Visualizations
Caption: S100A2-p53 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Over-expression of S100A2 in pancreatic cancer correlates with progression and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 8. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | S100A2 Is a Prognostic Biomarker Involved in Immune Infiltration and Predict Immunotherapy Response in Pancreatic Cancer [frontiersin.org]
Technical Support Center: Optimizing S100A2-p53-IN-1 Concentration for Efficacy
Welcome to the technical support center for S100A2-p53-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as compound 51, is a small molecule inhibitor that disrupts the protein-protein interaction between S100A2 and the tumor suppressor protein p53.[1] In certain cancers, such as pancreatic cancer, S100A2 is upregulated and binds to p53, inhibiting its tumor-suppressive functions and promoting cancer cell proliferation.[2][3][4] By blocking this interaction, this compound is designed to restore the transcriptional activity of p53, leading to the expression of downstream target genes that regulate cell cycle arrest and apoptosis.
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated growth inhibition in the MiaPaCa-2 human pancreatic cancer cell line.[1] Analogs of this inhibitor have also been tested against a panel of other pancreatic cancer cell lines, including BxPC-3, AsPC-1, Capan-2, HPAC, and PANC-1.[5] The BxPC-3 cell line is noted for its high endogenous expression of S100A2.[2]
Q3: How should I prepare and store this compound?
A3: For optimal results, we recommend the following preparation and storage guidelines:
-
Reconstitution: Prepare a high-concentration stock solution by dissolving this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the powdered compound and DMSO stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration range for my experiments?
A4: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the half-maximal growth inhibition (GI50) for MiaPaCa-2 cells is in the range of 1.2-3.4 μM.[1] Therefore, we recommend testing a concentration range that brackets this value, for example, from 0.1 μM to 50 μM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of the inhibitor | 1. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Low S100A2 expression: The target cell line may not express sufficient levels of S100A2 for the inhibitor to have a significant effect.3. Suboptimal inhibitor concentration: The concentration range tested may be too low or too high.4. Assay interference: Components of the cell viability assay may interfere with the inhibitor. | 1. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles.2. Confirm S100A2 expression in your target cell line by Western blot or qPCR. Consider using a cell line with known high S100A2 expression, such as BxPC-3, as a positive control.[2]3. Perform a broad dose-response curve (e.g., 0.01 µM to 100 µM) to identify the optimal concentration range.4. Ensure that the DMSO concentration in your control and treated wells is identical and non-toxic to the cells. |
| High background or variable results in cell viability assays | 1. Uneven cell seeding: Inconsistent number of cells plated per well.2. Edge effects: Evaporation of media from the outer wells of the microplate.3. Inhibitor precipitation: The inhibitor may not be fully dissolved in the culture medium. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. Consider using a multichannel pipette for consistency.2. To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.3. Visually inspect the prepared working solutions for any precipitate. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a gentle warming and vortexing step. |
| Observed cytotoxicity is not correlated with p53 activation | 1. Off-target effects: At higher concentrations, the inhibitor may be affecting other cellular pathways, leading to cytotoxicity independent of p53.2. p53 pathway is compromised: The cell line may have mutations in downstream components of the p53 pathway.3. Timing of analysis: The time point for assessing p53 activation may not be optimal. | 1. Test the inhibitor in a cell line with low or no S100A2 expression to assess off-target cytotoxicity. Perform a dose-response experiment and correlate the GI50 with p53 activation at various concentrations.2. Verify the integrity of the p53 pathway in your cell line. You can use a known p53 activator, such as doxorubicin, as a positive control.3. Perform a time-course experiment to determine the optimal time point for observing p53 activation and the induction of its target genes (e.g., p21, MDM2) following inhibitor treatment. |
Data Presentation
Table 1: Reported Efficacy of this compound and Analogs
| Compound | Cell Line | Efficacy Metric | Value (µM) | Reference |
| This compound (Compound 51) | MiaPaCa-2 | GI50 | 1.2 - 3.4 | [1] |
| Analog 4-20 | BxPC-3 | GI50 | 0.48 | [2] |
| Analog 8-11 | BxPC-3 | GI50 | 1.2 | [2] |
| Bromo-benzyl analog | MiaPaCa-2 | Cell Growth Inhibition | 2.97 | [5] |
Experimental Protocols
Protocol 1: Dose-Response Determination using Sulforhodamine B (SRB) Assay
This protocol is designed to determine the GI50 of this compound in adherent pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell line (e.g., MiaPaCa-2, BxPC-3)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
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Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. A suggested range is 0.2 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the cells and add 100 µL of the 2X inhibitor dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
-
Washing and Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of growth inhibition versus the log of the inhibitor concentration and determine the GI50 value using non-linear regression analysis.
-
Protocol 2: Confirmation of p53 Activation by Western Blot
This protocol is to confirm that this compound treatment leads to the activation of the p53 pathway by assessing the protein levels of p53 and its downstream targets, p21 and MDM2.[9][10][11][12]
Materials:
-
Pancreatic cancer cells treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x GI50) and a vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treating the cells with this compound for an appropriate time (e.g., 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
An increase in p53, p21, and MDM2 protein levels with increasing concentrations of this compound would indicate the activation of the p53 pathway.
-
Visualizations
Caption: S100A2-p53 signaling pathway and the action of this compound.
Caption: Experimental workflow for determining the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. S100 family signaling network and related proteins in pancreatic cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Correlation between expression of p53, p21/WAF1, and MDM2 proteins and their prognostic significance in primary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
S100A2-p53-IN-1 not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S100A2-p53-IN-1, a small molecule inhibitor of the S100A2-p53 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the protein-protein interaction between S100A2 and the tumor suppressor protein p53.[1] In certain cancer types, particularly pancreatic cancer, S100A2 is upregulated and binds to p53, thereby inhibiting its tumor-suppressive functions.[1] By disrupting this interaction, this compound is expected to restore p53's transcriptional activity, leading to the expression of downstream target genes involved in cell cycle arrest and apoptosis, and ultimately inhibiting cancer cell growth.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in cancer cell lines that exhibit high endogenous expression of S100A2 and possess a wild-type p53. Pancreatic cancer cell lines are a primary target, with studies showing high S100A2 expression in this cancer type.[2][3] Specifically, the MiaPaCa-2 pancreatic cancer cell line has been shown to be sensitive to this compound.[1] It is recommended to assess S100A2 and p53 status in your cell line of interest before initiating experiments.
Q3: What are the expected downstream effects of inhibiting the S100A2-p53 interaction?
A3: Inhibition of the S100A2-p53 interaction is expected to lead to the reactivation of p53's transcriptional functions. This can result in the upregulation of p53 target genes such as p21 (CDKN1A), which is involved in cell cycle arrest, and BAX, which is pro-apoptotic.[4][5] Consequently, researchers can anticipate observing decreased cell proliferation, induction of apoptosis, and changes in cell cycle distribution in susceptible cancer cells.
Q4: How does the S100A2-p53 interaction affect p53 function?
A4: The interaction between S100A2 and p53 is complex and can be context-dependent. In some cancers, the binding of S100A2 to p53 can sequester p53 and inhibit its ability to bind to the promoter regions of its target genes, thereby blocking its tumor suppressor activity.[6] The interaction is often calcium-dependent.[6]
Troubleshooting Guides
Problem 1: this compound shows lower than expected cytotoxicity in our cell line.
| Possible Cause | Troubleshooting Step |
| Low S100A2 expression in the selected cell line. | Verify S100A2 protein levels in your cell line by Western blot. Compare to a positive control cell line known to have high S100A2 expression (e.g., some pancreatic cancer cell lines).[2][3] |
| Mutant or null p53 status in the cell line. | Confirm the p53 status of your cell line. The inhibitor's mechanism relies on restoring wild-type p53 function. |
| Inhibitor solubility or stability issues. | Ensure proper dissolution of the inhibitor in a suitable solvent (e.g., DMSO) and use freshly prepared solutions. Refer to the manufacturer's instructions for storage and handling. |
| Suboptimal inhibitor concentration or incubation time. | Perform a dose-response experiment with a wider range of concentrations and vary the incubation time to determine the optimal conditions for your specific cell line. |
| Cell culture conditions. | Ensure that cell density and culture conditions are optimal and consistent across experiments. High cell density can sometimes reduce the apparent efficacy of cytotoxic agents. |
Problem 2: Difficulty in confirming the disruption of the S100A2-p53 interaction by Co-Immunoprecipitation (Co-IP).
| Possible Cause | Troubleshooting Step |
| Inefficient immunoprecipitation of the bait protein (S100A2 or p53). | Optimize the Co-IP protocol by titrating the antibody concentration and ensuring the use of a high-quality antibody validated for IP. Include a positive control for the IP itself. |
| Weak or transient S100A2-p53 interaction in the chosen cell line. | Ensure that the lysis buffer is gentle enough to preserve the protein-protein interaction. Avoid harsh detergents and high salt concentrations. The interaction is also calcium-dependent, so ensure appropriate calcium levels in your buffers.[6] |
| Insufficient inhibitor concentration to disrupt the interaction in the cellular context. | Increase the concentration of this compound in the cell culture prior to lysis. It may be necessary to use a higher concentration for Co-IP than for cell viability assays. |
| Timing of inhibitor treatment. | Optimize the duration of inhibitor treatment before cell lysis. The disruption of the interaction may be a relatively rapid event. |
| High background or non-specific binding. | Pre-clear the cell lysate with beads before adding the primary antibody to reduce non-specific binding. Ensure adequate washing steps after antibody incubation. |
Problem 3: Inconsistent or no change in the expression of p53 downstream targets (e.g., p21, BAX) after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Delayed or transient upregulation of target genes. | Perform a time-course experiment to assess the expression of p21 and BAX at different time points after inhibitor treatment (e.g., 6, 12, 24, 48 hours). |
| Cell line-specific differences in p53 signaling pathways. | The p53 signaling network can vary between cell lines. Confirm that the p53 pathway is intact and functional in your cell line by using a known p53 activator (e.g., doxorubicin) as a positive control. |
| Antibody quality for Western blotting. | Use high-quality primary antibodies specific for p21 and BAX that have been validated for Western blotting. |
| Subtle changes in protein expression. | Ensure that you are loading sufficient protein onto your gel and that your Western blot detection method is sensitive enough to detect modest changes in expression. |
| Off-target effects of the inhibitor. | While this compound is designed to be specific, off-target effects are always a possibility with small molecule inhibitors. Consider using a secondary, structurally unrelated inhibitor of the S100A2-p53 interaction if available to confirm the observed effects. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Compound | Target | Cell Line | Assay | Activity (GI₅₀) | Reference |
| This compound | S100A2-p53 Interaction | MiaPaCa-2 (Pancreatic Cancer) | Growth Inhibition | 1.2-3.4 µM | [1] |
Table 2: S100A2 Expression in Pancreatic Cancer Cell Lines
| Cell Line | Origin | Relative S100A2 mRNA Expression |
| High Expression | ||
| AsPC-1 | Metastatic site | High |
| Capan-1 | Primary tumor | High |
| HPAF-II | Metastatic site | High |
| Moderate/Low Expression | ||
| BxPC-3 | Primary tumor | Moderate |
| MiaPaCa-2 | Primary tumor | Moderate |
| PANC-1 | Primary tumor | Low |
| (Data compiled from multiple sources indicating general trends; relative expression can vary between studies and culture conditions).[2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
-
This compound
-
Complete cell culture medium
-
Adherent cancer cells (e.g., MiaPaCa-2)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Co-Immunoprecipitation (Co-IP) to Validate Disruption of S100A2-p53 Interaction
This protocol describes how to perform a Co-IP experiment to demonstrate that this compound disrupts the interaction between S100A2 and p53.
Materials:
-
Cells with endogenous expression of S100A2 and wild-type p53
-
This compound
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-S100A2 or anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer without detergent)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Anti-p53 and anti-S100A2 antibodies for Western blotting
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with an effective concentration of this compound and another set with vehicle control for an optimized duration.
-
Lyse the cells in non-denaturing lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-S100A2) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by Western blotting using antibodies against both S100A2 and p53. A reduced amount of co-immunoprecipitated p53 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Western Blot for p53 and p21
This protocol is for detecting changes in the expression of total p53 and its downstream target p21 following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53 and anti-p21
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-p53 and anti-p21, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and p21 expression.
Visualizations
Caption: S100A2-p53 signaling pathway and the effect of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Over-expression of S100A2 in pancreatic cancer correlates with progression and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S100A2-p53-IN-1 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of S100A2-p53-IN-1, an inhibitor of the S100A2-p53 protein-protein interaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between the S100A2 protein and the tumor suppressor protein p53.[1][2] The S100A2 protein is a calcium-binding protein that has been implicated in various cellular processes, including cell cycle progression and differentiation.[3][4] In some cancers, the interaction between S100A2 and p53 is thought to modulate p53's transcriptional activity.[5] By inhibiting this interaction, this compound is hypothesized to exert its anti-cancer effects, and it has been shown to inhibit the growth of pancreatic cancer cell lines.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, there is a potential for off-target interactions which can lead to unintended biological consequences.[6][7] Therefore, a thorough investigation of potential off-target effects is a critical step in the preclinical development of this compound.
Q3: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A3: Several robust methodologies are available to identify unintended molecular targets of small molecule inhibitors. These can be broadly categorized as:
-
Chemical Proteomics: These approaches aim to identify the direct binding partners of a compound within a complex biological sample.[8] Techniques include Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[8][9]
-
Kinase Profiling: Given that kinases are a large and structurally related family of enzymes, they are common off-targets for small molecule inhibitors.[10][11][12] Kinase screening panels can assess the activity of an inhibitor against a broad range of kinases.[13][14]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[15][16][17][18] It can be adapted to a proteome-wide scale to identify off-target interactions.[18]
-
Phenotypic Screening and Pathway Analysis: Observing the broader cellular effects of a compound and then working backward to identify the responsible pathways can also reveal off-target activities. This can involve analyzing changes in signaling pathways such as MAPK, PI3K/Akt, or JAK/STAT.[19][20][21]
Q4: How can I interpret the data from off-target screening assays?
A4: Interpreting off-target screening data requires careful consideration of several factors:
-
Binding Affinity vs. Functional Activity: An observed interaction in a binding assay does not always translate to a functional effect on the protein's activity. Follow-up functional assays are crucial.
-
Cellular Potency: The concentration at which an off-target effect is observed should be compared to the on-target potency of the compound. Off-target effects that occur at significantly higher concentrations may be less biologically relevant.
-
Physiological Relevance: The identified off-target should be expressed in the cell or tissue type of interest and its modulation should be linked to a plausible biological outcome.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed In Vitro
Issue: Treatment with this compound results in an unexpected cellular phenotype that cannot be readily explained by the inhibition of the S100A2-p53 interaction.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cellular system. A Cellular Thermal Shift Assay (CETSA) can be employed to confirm the binding of the inhibitor to S100A2.
-
Perform Broad Kinase Profiling: Kinases are frequent off-targets of small molecule inhibitors.[10][11][12] Screen this compound against a comprehensive panel of kinases to identify any potential inhibitory activity.
-
Utilize Chemical Proteomics: Employ an unbiased chemical proteomics approach, such as Compound-Centric Chemical Proteomics (CCCP), to pull down and identify binding partners of this compound in your cell lysate.
-
Analyze Key Signaling Pathways: Investigate the phosphorylation status and activity of key signaling pathways that are commonly affected by small molecule inhibitors, such as the MAPK, PI3K/Akt, and JAK/STAT pathways, using techniques like Western blotting or phospho-proteomics arrays.[19][21][22]
Data Presentation:
| Experiment | Methodology | Expected Outcome | Potential Off-Target Indication |
| On-Target Engagement | Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of S100A2 | No or weak stabilization of S100A2 |
| Kinase Profiling | Kinase Panel Screening | No significant inhibition of kinases | Inhibition of one or more kinases |
| Off-Target Identification | Chemical Proteomics (e.g., CCCP) | Pull-down of S100A2 | Identification of other high-affinity binding partners |
| Pathway Analysis | Western Blot / Phospho-Proteomics | No change in major signaling pathways | Altered phosphorylation of key pathway components |
Experimental Protocols:
A detailed protocol for performing a Cellular Thermal Shift Assay (CETSA) is provided in the "Key Experimental Protocols" section below.
Guide 2: Inconsistent Results Between Different Cell Lines
Issue: The potency or phenotype observed with this compound treatment varies significantly across different cancer cell lines.
Troubleshooting Steps:
-
Quantify Target and Off-Target Expression: Use quantitative PCR (qPCR) and Western blotting to determine the relative expression levels of S100A2 and any identified potential off-targets in the different cell lines.
-
Assess Basal Pathway Activity: Characterize the basal activity of key signaling pathways (e.g., MAPK, PI3K/Akt) in each cell line. Differences in basal signaling can influence the cellular response to a small molecule inhibitor.
-
Perform Dose-Response Matrix Experiments: If a specific off-target has been identified, test the effects of a known selective inhibitor for that off-target in combination with this compound to see if the cellular response can be modulated.
Data Presentation:
| Cell Line | S100A2 Expression (Relative to Control) | Potential Off-Target X Expression (Relative to Control) | IC50 of this compound (µM) |
| Cell Line A | High | Low | X |
| Cell Line B | Low | High | Y |
| Cell Line C | High | High | Z |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[16][17][23]
Objective: To determine if this compound binds to and stabilizes the S100A2 protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at various concentrations for a predetermined time.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Protein Analysis:
-
Analyze the amount of soluble S100A2 in each sample by Western blotting using an anti-S100A2 antibody.
-
Quantify the band intensities and plot the percentage of soluble S100A2 as a function of temperature for both vehicle- and inhibitor-treated samples.
-
Expected Result: A successful experiment will show a rightward shift in the melting curve of S100A2 in the presence of this compound, indicating thermal stabilization upon binding.
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Potential off-target effects on key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of S100A2 in Human Diseases [mdpi.com]
- 4. S100A2 S100 calcium binding protein A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. assayquant.com [assayquant.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. A game changer in cancer kinase target profiling [asbmb.org]
- 13. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 18. CETSA [cetsa.org]
- 19. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β [mdpi.com]
- 22. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of S100A2-p53-IN-1
Welcome to the technical support center for S100A2-p53-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity and to offer troubleshooting support for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between S100A2 and the tumor suppressor protein p53.[1] The S100A2 protein, a calcium-binding protein, is known to be upregulated in certain cancers, such as pancreatic cancer.[1][2] By binding to p53, S100A2 can modulate its transcriptional activity.[3] In some cancer contexts, overexpression of S100A2 is thought to inhibit the tumor-suppressive functions of p53, leading to cancer cell proliferation.[2] this compound is hypothesized to act by competitively binding to the p53-binding groove on S100A2, thereby freeing p53 to carry out its normal tumor-suppressive functions, such as cell cycle arrest and apoptosis.[4]
Q2: What is the reported potency of this compound?
A2: this compound, also referred to as compound 51 in some literature, has been shown to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 (concentration for 50% of maximal inhibition of cell growth) value in the range of 1.2-3.4 μM.[1] Another lead compound designed to inhibit the S100A2-p53 interaction demonstrated a GI50 of 2.97 μM in the same cell line.[4][5]
Q3: In which cell lines is this compound expected to be most effective?
A3: The efficacy of this compound is likely to be highest in cancer cell lines that exhibit high endogenous expression of S100A2 and are dependent on the S100A2-p53 interaction for survival and proliferation.[4][5] Pancreatic cancer cell lines, such as MiaPaCa-2 and BxPC-3, have been noted for their high S100A2 expression and have been used in cytotoxicity screenings for S100A2-p53 inhibitors.[2][5] It is recommended to assess S100A2 expression levels in your target cell lines prior to initiating experiments.
Q4: What are the potential reasons for observing higher-than-expected cytotoxicity?
A4: Higher-than-expected cytotoxicity can stem from several factors:
-
Off-target effects: The inhibitor may be interacting with other cellular proteins besides S100A2, leading to unintended toxic effects.[6][7]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.5%).
-
Compound instability: The inhibitor may degrade in the culture medium, leading to the formation of toxic byproducts.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
-
Incorrect concentration: Errors in calculating the final concentration of the inhibitor can lead to the administration of a much higher, more toxic dose.
Q5: What should I do if I observe cytotoxicity in my negative control (vehicle-treated) cells?
A5: Cytotoxicity in the vehicle control group typically points to an issue with the solvent (e.g., DMSO) concentration or the overall health of the cells. Ensure the final concentration of the solvent in the culture medium is not exceeding recommended limits. Also, check for any signs of contamination in your cell culture and ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
Troubleshooting Guides
Problem 1: High Background Signal in Cell Viability Assays (e.g., MTT, WST-1)
| Potential Cause | Recommended Solution |
| Chemical Interference | The inhibitor may be directly reducing the tetrazolium salt (e.g., MTT) non-enzymatically, leading to a false positive signal.[8][9] Solution: Run a cell-free control by adding this compound to the culture medium with the viability reagent but without cells. If you observe a color/signal change, this indicates direct chemical reduction. Consider using a different viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures LDH release.[10] |
| Contamination | Microbial contamination (bacteria, yeast, etc.) in the cell culture can metabolize the viability reagent and produce a high background signal. Solution: Visually inspect the culture plates for any signs of contamination. If contamination is suspected, discard the plate and use a fresh stock of cells. |
| High Cell Seeding Density | Too many cells per well can lead to an over-reduction of the reagent, even in control wells, resulting in a saturated signal.[11] Solution: Optimize the cell seeding density for your specific cell line and plate format to ensure the signal falls within the linear range of the assay. |
| Extended Incubation Time | Incubating the cells with the viability reagent for too long can lead to increased background signal.[8] Solution: Optimize the incubation time to achieve a sufficient signal without excessive background. |
Problem 2: Inconsistent Results or Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inhibitor Instability | This compound may be unstable in the experimental conditions, leading to variable activity. Solution: Prepare fresh stock solutions of the inhibitor and use them promptly. Avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific culture medium and incubation conditions. |
| Cell Passage Number | Using cells with a high passage number can lead to phenotypic and genotypic drift, affecting their response to the inhibitor. Solution: Use cells with a consistent and low passage number for all experiments. |
| Inconsistent Cell Seeding | Uneven cell distribution in the wells of a multi-well plate can lead to significant variability. Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. |
| Edge Effects | Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. |
Problem 3: No Observed Effect of the Inhibitor
| Potential Cause | Recommended Solution |
| Low S100A2 Expression | The target cell line may not express S100A2 at a high enough level for the inhibitor to have a significant effect. Solution: Verify the expression of S100A2 in your cell line using techniques like Western blotting or qPCR. Select a cell line with known high expression of S100A2. |
| Mutant p53 Status | The effect of inhibiting the S100A2-p53 interaction may depend on the p53 status of the cell line. S100A2 has been shown to interact with both wild-type and mutant p53.[12][13] Solution: Characterize the p53 status of your cell line. The inhibitor's effect may be more pronounced in cell lines with wild-type p53. |
| Inhibitor Concentration Too Low | The concentrations tested may be below the effective range for your specific cell line. Solution: Perform a dose-response experiment with a wider range of concentrations, informed by the reported GI50 values (e.g., 0.1 µM to 50 µM). |
| Incorrect Experimental Endpoint | The chosen time point for assessing cell viability may be too early to observe an effect. Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point for observing the inhibitor's effect. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the GI50 of this compound in a 96-well plate format.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. Aim for final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium.
-
Return the plate to the incubator for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use the absorbance at a reference wavelength of 630 nm to correct for background if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the % viability against the log of the inhibitor concentration and use a non-linear regression model to determine the GI50 value.
-
Visualizations
Caption: S100A2-p53 signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
S100A2-p53-IN-1 inconsistent results in replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with S100A2-p53-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between S100A2 and the tumor suppressor protein p53.[1] S100A2, a calcium-binding protein, can be upregulated in certain cancers, such as pancreatic cancer, where it interacts with p53 and modulates its transcriptional activity.[2][3][4] By inhibiting this interaction, this compound is hypothesized to restore the tumor-suppressive functions of p53, leading to outcomes like cell growth inhibition.[2][5]
Q2: In which cell lines has this compound shown activity?
This compound has been reported to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line.[1] The efficacy of the inhibitor may vary in other cell lines depending on the endogenous expression levels of S100A2 and the status of the p53 signaling pathway.
Q3: What is the role of the S100A2 and p53 interaction in cellular signaling?
The interaction between S100A2 and p53 is complex and can be context-dependent. S100A2 can translocate to the nucleus and bind to p53 in a calcium-dependent manner.[3][4][6] This interaction can modulate p53's ability to regulate the transcription of its target genes, which are involved in critical cellular processes like cell cycle arrest and apoptosis.[7][8][9][10] In some cancers, the overexpression of S100A2 may inhibit the tumor suppressor functions of p53, thereby promoting cancer cell proliferation.[2]
Troubleshooting Guide: Inconsistent Results in Replicates
Inconsistent results between experimental replicates are a common challenge in cell-based assays. This guide provides a structured approach to troubleshooting variability when working with this compound.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Cell Culture Conditions
| Potential Issue | Recommended Action |
| Cell Line Integrity | Authenticate cell lines (e.g., via STR profiling) to ensure they have not been misidentified or cross-contaminated.[11] |
| Mycoplasma Contamination | Regularly test for mycoplasma contamination, as it can significantly alter cellular responses. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[12] |
| Seeding Density | Ensure a consistent cell seeding density across all wells and experiments, as confluency can affect cell health and response to treatment. |
Compound Handling and Preparation
| Potential Issue | Recommended Action |
| Compound Stability | Store this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment. |
| Solubility | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation. |
| Pipetting Accuracy | Use calibrated pipettes and proper technique, especially for serial dilutions, to ensure accurate final concentrations. |
Assay Protocol and Execution
| Potential Issue | Recommended Action |
| Reagent Consistency | Use the same lot of reagents (e.g., FBS, media, antibodies) for a set of experiments to minimize variability. |
| Incubation Times | Adhere strictly to specified incubation times for compound treatment and assay development. |
| Edge Effects | To avoid "edge effects" in multi-well plates, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Pipetting Technique | Standardize pipetting techniques across all plates and replicates to ensure uniform cell and reagent addition. |
Key Experimental Protocols
Diagram: S100A2-p53 Signaling Pathway
Caption: Simplified S100A2-p53 signaling pathway and the action of this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Inhibition of S100A2-p53 Interaction
This protocol is designed to determine if this compound disrupts the interaction between S100A2 and p53 in cells.
Materials:
-
Cell line expressing S100A2 and p53 (e.g., MiaPaCa-2)
-
This compound and vehicle control (e.g., DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against p53 for immunoprecipitation
-
Antibody against S100A2 for Western blotting
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing (Optional): Incubate cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-p53 antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-S100A2 antibody to detect co-immunoprecipitated S100A2.
Expected Outcome: A decrease in the amount of S100A2 pulled down with p53 in the inhibitor-treated sample compared to the vehicle control would indicate that the inhibitor is disrupting their interaction.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of this compound on cell viability, for example, in MiaPaCa-2 cells.
Materials:
-
MiaPaCa-2 cells
-
This compound
-
Complete culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MiaPaCa-2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Assay Development: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Diagram: General Experimental Workflow for Inhibitor Testing
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Cell toxicity assay [bio-protocol.org]
- 6. Gene - S100A2 [maayanlab.cloud]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. S100A2 - Wikipedia [en.wikipedia.org]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
improving S100A2-p53-IN-1 solubility in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of S100A2-p53-IN-1, a small molecule inhibitor of the S100A2-p53 protein-protein interaction. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide
Encountering issues with this compound solubility can be a common hurdle. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to cell culture media | The inhibitor is likely crashing out of solution due to its hydrophobic nature when introduced to an aqueous environment. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. A final concentration of 0.1% is often well-tolerated. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1][2] 2. Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock solution in 100% DMSO to get closer to your final working concentration. Then, add the diluted DMSO stock to your media.[1] 3. Gradual Addition and Mixing: Add the inhibitor stock solution to the media dropwise while gently vortexing or swirling the tube to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
| Inhibitor is difficult to dissolve in DMSO initially | The compound may have poor solubility even in DMSO at very high concentrations, or the DMSO may have absorbed moisture, which can reduce its solvating power for hydrophobic compounds. | 1. Use Anhydrous DMSO: Use a fresh, unopened bottle of anhydrous (dry) DMSO to prepare your stock solution. DMSO is hygroscopic and will absorb water from the atmosphere, which can negatively impact the solubility of hydrophobic compounds.[1] 2. Warming: Gently warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, as it may degrade the compound. 3. Sonication or Vortexing: Use a sonicator bath or vortex mixer to provide mechanical agitation, which can help break up any clumps of powder and enhance dissolution.[3] |
| Visible particles or cloudiness in the final culture media | This indicates that the inhibitor has not fully dissolved or has precipitated out of solution over time. | 1. Sterile Filtration: After preparing the working solution in the cell culture medium, sterile filter it using a 0.22 µm syringe filter to remove any undissolved particles. This is particularly important for cell-based assays to avoid confounding effects from particulate matter.[2] 2. Prepare Fresh Working Solutions: Due to potential stability issues in aqueous solutions, it is recommended to prepare fresh working solutions of this compound in your cell culture medium for each experiment. |
| Inconsistent experimental results | This could be due to inaccurate concentrations resulting from incomplete dissolution or precipitation of the inhibitor. | 1. Confirm Complete Dissolution of Stock: Before making dilutions, ensure your stock solution in DMSO is a clear solution with no visible particulates. 2. Standardize Protocol: Follow a consistent and detailed protocol for preparing your inhibitor solutions for every experiment to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic small molecule inhibitors like this compound.[1][3] It is advisable to use anhydrous, high-purity DMSO to maximize solubility.
Q2: What is the maximum recommended concentration for a stock solution in DMSO?
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C.[2][3] This prevents repeated freeze-thaw cycles which can lead to degradation of the compound and introduction of moisture into the DMSO.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: No, due to its hydrophobic nature, this compound is not likely to be soluble in purely aqueous solutions. A concentrated stock solution in an organic solvent like DMSO is necessary.
Q5: What is the GI50 of this compound in pancreatic cancer cells?
A5: this compound has been shown to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 (Growth Inhibition 50) value ranging from 1.2 to 3.4 μM.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation and should be obtained from the supplier's Certificate of Analysis).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it at 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Remember to account for the final DMSO concentration, which should ideally be ≤ 0.1%.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is good practice to first make an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
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Add to media: Add the calculated volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium. Add the inhibitor dropwise while gently vortexing or swirling the tube.
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Mix thoroughly: Ensure the working solution is homogenous by gently pipetting up and down or inverting the tube several times.
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Use immediately: It is best to use the freshly prepared working solution for your experiment to ensure stability and solubility.
Visualizations
Caption: S100A2-p53 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Solubilizing this compound.
References
why is my S100A2-p53-IN-1 not inhibiting growth
Welcome to the technical support center for S100A2-p53-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting cell growth?
A1: The lack of growth inhibition by this compound can stem from several factors, ranging from compound handling to the specific biology of your cellular model. This guide provides a systematic approach to troubleshooting this issue.
Step 1: Verify Compound Integrity and Experimental Setup
Before investigating complex biological reasons, it's crucial to confirm the quality of the inhibitor and the experimental parameters.
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Compound Storage and Handling: Has the compound been stored correctly (as per the manufacturer's instructions)? Repeated freeze-thaw cycles or improper storage can lead to degradation. This compound should be stored under the recommended conditions provided in its Certificate of Analysis.[1]
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Solubility: Is the inhibitor fully dissolved in the solvent (e.g., DMSO) before being diluted in culture medium? Precipitated compound will not be bioavailable to the cells. Ensure the final solvent concentration is consistent across all treatments and is not toxic to the cells.[2]
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Concentration Range: Are you using an appropriate concentration range? The reported 50% growth inhibition (GI50) for this compound in the MiaPaCa-2 pancreatic cancer cell line is between 1.2-3.4 μM.[1][3] Your cell line may require higher concentrations. A wide dose-response curve (e.g., 0.1 µM to 50 µM) is recommended for initial experiments.
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Treatment Duration: Is the incubation time sufficient for the inhibitor to exert its effect? Cell cycle arrest or apoptosis may require 24, 48, or 72 hours to become apparent in a proliferation assay.
Step 2: Evaluate the Cellular Model
The genetic background of your cell line is critical for the inhibitor's activity. The mechanism of this compound is predicated on disrupting the S100A2-p53 protein-protein interaction to modulate p53's function.[3]
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Expression of S100A2: Does your cell line express the S100A2 protein? The inhibitor cannot work if its target is absent. Verify S100A2 expression via Western Blot or qPCR. High S100A2 expression is found in head and neck squamous cell carcinoma and is upregulated in pancreatic cancer.[1][4]
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p53 Status: What is the status of the p53 tumor suppressor in your cell line?
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Wild-Type p53: The intended mechanism involves modulating wild-type p53's transcriptional activity. The interaction between S100A2 and p53 can increase p53's ability to transcribe its target genes, such as the cell cycle inhibitor p21.[4][5] Therefore, inhibiting this interaction might have context-dependent outcomes.
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Mutant p53: Some research suggests S100A2 can regulate the stability of mutant p53.[6][7] If your cell line expresses a mutant form of p53, the inhibitor's effect may differ significantly.
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p53-Null: If the cells do not express p53, an inhibitor targeting the S100A2-p53 interaction is not expected to have a direct anti-proliferative effect through this mechanism.
-
Step 3: Confirm Target Engagement and Pathway Modulation
If you observe no growth inhibition, the next step is to determine if the inhibitor is engaging its target and affecting the downstream signaling pathway.
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S100A2-p53 Interaction: Does the inhibitor disrupt the interaction in your cells? This can be verified using Co-Immunoprecipitation (Co-IP). In untreated cells expressing both proteins, immunoprecipitating S100A2 should pull down p53. This interaction should be diminished in cells treated with this compound.
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Downstream p53 Targets: Activated p53 acts as a transcription factor, inducing genes that control cell cycle arrest and apoptosis.[8] Check the expression of key p53 target genes.
Data Presentation
Table 1: this compound Activity Profile
This table summarizes the known activity of the inhibitor in a sensitive cell line.
| Compound | Target | Cell Line | Assay Type | GI50 (µM) | Citation |
| This compound | S100A2-p53 Interaction | MiaPaCa-2 | Growth Inhibition | 1.2 - 3.4 | [1] |
| (Compound 1) | S100A2-p53 Interaction | MiaPaCa-2 | Cell Growth | 2.97 | [3] |
Table 2: Troubleshooting Western Blot - Expected Results
This table outlines expected protein expression changes to verify the mechanism of action in a responsive cell line with wild-type p53.
| Treatment | S100A2 | Total p53 | p21 | GAPDH (Loading Control) | Expected Outcome |
| Vehicle Control | Endogenous Level | Basal Level | Basal Level | Constant | Baseline protein levels. |
| This compound (Effective Dose) | Endogenous Level | Stabilized/Increased | Increased | Constant | p53 is activated, leading to increased p21 expression and cell cycle arrest. |
| Positive Control (e.g., Etoposide) | Endogenous Level | Increased | Increased | Constant | Induces DNA damage and robustly activates the p53 pathway.[9] |
Visualizations
Signaling Pathway and Inhibitor Action
Caption: this compound mechanism of action.
General Experimental Workflow
Caption: Workflow for testing this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for inactive inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the GI50.
Protocol 2: Western Blot for Protein Expression
This protocol is for detecting levels of S100A2, p53, and p21.
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Cell Lysis: After treating cells in a 6-well plate with the inhibitor for the desired time (e.g., 24 hours), wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against S100A2, p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity relative to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is to verify the S100A2-p53 interaction and its disruption by the inhibitor.
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Cell Lysis: Lyse treated and untreated cells in a non-denaturing IP lysis buffer.
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Pre-clearing: Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour.
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Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against S100A2 (or p53) overnight at 4°C. As a negative control, use an isotype-matched IgG antibody.
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Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours.
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in Laemmli sample buffer.
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Western Blot Analysis: Analyze the eluted samples by Western Blot, probing the membrane with an antibody against p53 (or S100A2) to check for co-precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: S100A2-p53-IN-1 Experimental Controls & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and executing control experiments in S100A2-p53-IN-1 studies.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a Co-Immunoprecipitation (Co-IP) experiment to verify the S100A2-p53 interaction?
A1: Proper controls are critical for interpreting Co-IP results. Here are the essential controls:
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Positive Control:
-
Endogenous Interaction: Use a cell line known to have a strong endogenous interaction between S100A2 and p53.
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Overexpression System: Co-transfect cells with plasmids expressing tagged S100A2 and tagged p53.
-
-
Negative Controls:
-
Isotype Control Antibody: Perform a mock IP with an isotype-matched control antibody to ensure the precipitation is not due to non-specific antibody binding.
-
Beads Only Control: Incubate the cell lysate with beads alone (without the primary antibody) to check for non-specific binding of proteins to the beads.
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Single Transfection Control: If using an overexpression system, transfect cells with only the S100A2-tagged plasmid or the p53-tagged plasmid to ensure that the pull-down is dependent on the presence of both proteins.
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Unrelated Protein Control: IP for a protein that is not expected to interact with your bait protein to demonstrate the specificity of the interaction.
-
Q2: My Co-IP experiment to show S100A2-p53 interaction is not working. What are some common troubleshooting steps?
A2: Troubleshooting Co-IP experiments often involves optimizing several steps. Here are some common issues and solutions:
| Problem | Possible Cause | Suggested Solution |
| No or weak signal for the prey protein (e.g., p53 when pulling down S100A2) | Inefficient cell lysis | Use a lysis buffer compatible with nuclear proteins and consider sonication or nuclease treatment to release chromatin-bound proteins.[1] |
| Weak or transient interaction | Perform the Co-IP in conditions that stabilize the interaction, such as including Ca2+ in the buffers, as the S100A2-p53 interaction can be calcium-dependent.[2][3][4] | |
| Incorrect antibody for IP | Use an antibody validated for immunoprecipitation. Not all antibodies that work for Western blotting are suitable for IP.[5] | |
| Low protein expression | Ensure that both S100A2 and p53 are expressed at detectable levels in your cell line. Consider using an overexpression system if endogenous levels are too low. | |
| High background/non-specific binding | Insufficient washing | Increase the number and duration of washes. You can also increase the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20).[6] |
| Antibody cross-reactivity | Use a high-specificity monoclonal antibody for the IP. | |
| Proteins binding to the beads | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[6] |
Q3: How can I confirm that this compound is engaging its target (S100A2) inside the cell?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment.[7][8][9][10][11] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. By treating cells with this compound, heating the cell lysate to various temperatures, and then detecting the amount of soluble S100A2 by Western blot, you can determine if the inhibitor increases the thermal stability of S100A2.
Q4: What are the appropriate controls for a CETSA experiment with this compound?
A4: For a robust CETSA experiment, include the following controls:
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Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve this compound to establish the baseline thermal profile of S100A2.
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No Drug Control: A sample of untreated cells to ensure the vehicle itself does not affect protein stability.
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Off-Target Protein Control: Monitor the thermal stability of a protein not expected to bind to this compound to demonstrate the specificity of the inhibitor's effect.
Q5: How can I measure the downstream functional consequences of inhibiting the S100A2-p53 interaction?
A5: Since S100A2 can modulate the transcriptional activity of p53, a key downstream functional readout is the change in the expression of p53 target genes.[2][4] You can use a commercially available p53 signaling pathway PCR array to simultaneously measure the expression of a panel of known p53 target genes following treatment with this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect S100A2-p53 Interaction
Objective: To determine if S100A2 and p53 interact in a cellular context.
Materials:
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Cell line expressing S100A2 and p53
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Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, with freshly added protease and phosphatase inhibitors)
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Anti-S100A2 antibody (IP-grade)
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Anti-p53 antibody (for Western blot)
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Normal IgG isotype control antibody
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Protein A/G magnetic beads
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SDS-PAGE gels and Western blot reagents
Protocol:
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Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-S100A2 antibody or the IgG isotype control to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
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Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
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Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
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Resuspend the beads in 1X SDS-PAGE sample buffer.
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Boil the samples for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect the co-immunoprecipitated protein.
-
Also, probe for S100A2 to confirm the successful pull-down of the bait protein.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to S100A2 in cells.
Materials:
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Cell line of interest
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This compound
-
Vehicle control (e.g., DMSO)
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PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
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Thermocycler
-
Western blot reagents
Protocol:
-
Cell Treatment:
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Treat cells with this compound at the desired concentration or with vehicle for the specified time.
-
-
Harvesting and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Distribute the cell suspension into PCR tubes or a 96-well plate.
-
-
Heating:
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Western Blot Analysis:
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble S100A2 at each temperature for both vehicle and inhibitor-treated samples by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Data Presentation
Table 1: Expected Outcomes of Co-Immunoprecipitation Controls
| IP Antibody | Western Blot Detection | Expected Result | Interpretation |
| Anti-S100A2 | Anti-p53 | Band present | S100A2 and p53 interact. |
| Anti-S100A2 | Anti-S100A2 | Band present | Successful immunoprecipitation of S100A2. |
| Isotype IgG | Anti-p53 | No band | The interaction is not due to non-specific antibody binding. |
| No Antibody (Beads only) | Anti-p53 | No band | p53 does not non-specifically bind to the beads. |
Table 2: Quantitative Data from a p53 Target Gene PCR Array
| Gene | Fold Change (this compound vs. Vehicle) | p-value | Interpretation |
| CDKN1A (p21) | 2.5 | < 0.05 | Upregulation of a key p53 target involved in cell cycle arrest. |
| BAX | 3.1 | < 0.05 | Upregulation of a pro-apoptotic p53 target. |
| MDM2 | 1.8 | < 0.05 | Upregulation of a negative feedback regulator of p53. |
| GADD45A | 2.2 | < 0.05 | Upregulation of a DNA damage-inducible gene. |
| ACTB (housekeeping) | 1.0 | > 0.05 | No change in the housekeeping gene, indicating equal loading. |
Visualizations
Caption: Workflow for Co-Immunoprecipitation of the S100A2-p53 complex.
Caption: S100A2-p53 signaling pathway and the point of inhibition by this compound.
References
- 1. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
impact of serum on S100A2-p53-IN-1 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the S100A2-p53 interaction inhibitor, S100A2-p53-IN-1. The focus is on understanding and mitigating the potential impact of serum on the inhibitor's activity in cell-based assays.
Troubleshooting Guide
Researchers may observe a decrease in the potency or efficacy of this compound when moving from serum-free to serum-containing cell culture conditions. This guide provides potential causes and solutions for these issues.
Issue: Reduced potency (higher IC50) of this compound in the presence of serum.
| Potential Cause | Recommended Action |
| Serum Protein Binding | Small molecule inhibitors can bind to serum proteins, primarily albumin, reducing the free concentration of the compound available to interact with its target. |
| Troubleshooting Steps: 1. Determine Serum Protein Binding: Perform experiments to quantify the extent of this compound binding to serum proteins. This can be done using techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance.2. Vary Serum Concentration: Test the activity of the inhibitor in a matrix of varying serum concentrations (e.g., 0%, 1%, 5%, 10%). A concentration-dependent decrease in activity is indicative of serum protein binding.3. Use Serum-Reduced or Serum-Free Media: If experimentally feasible, adapt cell lines to grow in low-serum or serum-free media for the duration of the inhibitor treatment. | |
| Metabolism of the Inhibitor | Serum contains enzymes that may metabolize this compound, converting it into an inactive form. |
| Troubleshooting Steps: 1. Assess Compound Stability: Incubate this compound in serum-containing media for various durations and then analyze the remaining concentration of the active compound using methods like LC-MS.2. Use Heat-Inactivated Serum: Heat inactivation of serum (typically 56°C for 30 minutes) can denature some metabolic enzymes. Compare the inhibitor's activity in heat-inactivated versus regular serum. | |
| Non-Specific Binding to Plasticware | Components in serum can sometimes reduce the non-specific binding of hydrophobic compounds to cell culture plates. If initial experiments were in serum-free media, the perceived potency might be artificially high due to lower actual concentrations. |
| Troubleshooting Steps: 1. Use Low-Binding Plates: Employ low-binding microplates for all experiments.2. Include a Pre-incubation Step: Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) in serum-free conditions to minimize non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: Why is the activity of this compound different in my experiments compared to the published data?
A1: Discrepancies in inhibitor activity can arise from several factors. One of the most common is a difference in experimental conditions, particularly the concentration of serum used in cell culture media. Published data may have been generated in low-serum or serum-free conditions, while your experiments might be in media containing 10% or more fetal bovine serum (FBS). As outlined in the troubleshooting guide, serum proteins can bind to the inhibitor, reducing its effective concentration. Always compare your experimental protocol, especially the serum concentration, with the cited literature.
Q2: Can I use this compound in animal studies, and how does serum impact its in vivo efficacy?
A2: While this compound has shown activity in cell lines, its transition to in vivo models requires careful consideration of its pharmacokinetic properties, including serum protein binding and metabolism. High serum protein binding can limit the free fraction of the drug available to reach the tumor tissue, potentially reducing its efficacy. Preclinical in vivo studies should include characterization of the compound's pharmacokinetics and pharmacodynamics to determine appropriate dosing regimens.
Q3: How can I standardize my assays to account for serum effects?
A3: To ensure reproducibility, it is crucial to standardize your cell culture and assay conditions. This includes:
-
Consistent Serum Source and Lot: Use the same supplier and lot of serum for a series of experiments, as there can be lot-to-lot variability in composition.
-
Defined Serum Concentration: Clearly state the serum percentage in your experimental protocols and publications.
-
Equilibration Time: Allow sufficient time for the inhibitor to equilibrate with the serum-containing media before adding it to the cells.
-
Control Experiments: Include appropriate controls, such as vehicle-treated cells in both serum-containing and serum-free media, to understand the baseline effects of serum on your cell line.
Data Presentation
To systematically evaluate the impact of serum on this compound activity, we recommend generating data in a structured format. The following table can be used to record and compare the IC50 values of the inhibitor at different serum concentrations.
| Cell Line | Serum Type | Serum Concentration (%) | This compound IC50 (µM) | Standard Deviation |
| MiaPaCa-2 | Fetal Bovine Serum (FBS) | 0 | Enter Data | Enter Data |
| MiaPaCa-2 | Fetal Bovine Serum (FBS) | 1 | Enter Data | Enter Data |
| MiaPaCa-2 | Fetal Bovine Serum (FBS) | 5 | Enter Data | Enter Data |
| MiaPaCa-2 | Fetal Bovine Serum (FBS) | 10 | Enter Data | Enter Data |
| BxPC-3 | Fetal Bovine Serum (FBS) | 0 | Enter Data | Enter Data |
| BxPC-3 | Fetal Bovine Serum (FBS) | 10 | Enter Data | Enter Data |
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity Using a Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight in their standard growth medium (e.g., DMEM + 10% FBS).
-
Preparation of Inhibitor Dilutions: Prepare a serial dilution of this compound in serum-free medium and in medium containing the desired concentrations of serum (e.g., 1%, 5%, 10% FBS).
-
Inhibitor Treatment:
-
For serum-containing conditions: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound and the corresponding serum percentage.
-
For serum-free conditions: Wash the cells with phosphate-buffered saline (PBS) to remove any residual serum, then add the serum-free medium containing the inhibitor dilutions.
-
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the inhibitor's mechanism of action (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a commercial kit (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control for each serum concentration.
-
Plot the dose-response curves and calculate the IC50 values for this compound at each serum concentration using non-linear regression analysis.
-
Visualizations
Below are diagrams illustrating the relevant signaling pathway and a suggested experimental workflow.
Caption: S100A2-p53 Signaling Pathway and Inhibition.
Caption: Workflow for Investigating Serum Impact.
dealing with batch-to-batch variability of S100A2-p53-IN-1
Welcome to the technical support center for S100A2-p53-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address potential issues, particularly batch-to-batch variability, that may arise during experimentation with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between S100A2 and the tumor suppressor protein p53. The S100A2 protein, a calcium-binding protein, can modulate the transcriptional activity of p53.[1] By inhibiting this interaction, this compound is hypothesized to impact p53 signaling pathways, which can affect cell cycle progression and apoptosis.[2][3]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly in pancreatic cancer cell lines where S100A2 is known to be upregulated.[4] It is utilized to study the biological consequences of inhibiting the S100A2-p53 interaction, which may include assessing effects on cell viability, proliferation, and apoptosis.
Q3: What could cause batch-to-batch variability in this compound?
A3: Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors during synthesis and handling. These include differences in purity, the presence of residual solvents or by-products, variations in crystalline structure (polymorphism), and degradation due to improper storage.[5] Such variations can significantly impact the compound's activity and lead to inconsistent experimental results.
Q4: How can I assess the quality of a new batch of this compound?
A4: It is advisable to perform quality control checks on new batches. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can assess purity, while Mass Spectrometry (MS) can confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment. Comparing the data from a new batch to a previous, well-performing batch is a good practice.
Q5: What is the recommended solvent for dissolving this compound?
A5: According to supplier information, this compound is soluble in DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Inconsistent or unexpected results when using this compound may be attributable to variability between different batches of the compound. This guide provides a systematic approach to troubleshoot such issues.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent results.
Common Issues and Solutions
| Observed Problem | Potential Cause (Batch-Related) | Recommended Action | Relevant Analytical Technique |
| Reduced or no inhibitory effect at expected concentration. | Lower purity of the new batch, meaning less active compound is being used. | 1. Perform a dose-response experiment comparing the new batch to a previously validated batch. 2. If a significant shift in GI50/IC50 is observed, consider adjusting the working concentration for the new batch. 3. If the potency is drastically lower, contact the supplier with your data. | HPLC for purity analysis. |
| Increased off-target effects or cell toxicity. | Presence of cytotoxic impurities from the synthesis process. | 1. Review the purity data from the supplier for the new batch. 2. Perform a cell viability assay with a broader concentration range to assess non-specific toxicity. 3. If unexpected toxicity is observed at low concentrations, the batch may be contaminated. | HPLC-MS to identify potential impurities. |
| Inconsistent results across replicate experiments. | Poor solubility or stability of the compound in your experimental media. This can be exacerbated by impurities. | 1. Ensure the compound is fully dissolved in the stock solution (DMSO). 2. Prepare fresh dilutions from the stock for each experiment. 3. Evaluate the stability of the compound in your culture medium over the time course of your experiment. | Dynamic Light Scattering (DLS) for aggregation, HPLC for stability over time. |
| Precipitation of the compound in culture medium. | The compound may be less soluble due to different salt forms or polymorphs in the new batch. | 1. Visually inspect the culture wells for any precipitate after adding the inhibitor. 2. Try pre-warming the media before adding the diluted inhibitor. 3. If precipitation persists, a lower working concentration may be necessary. | X-ray Diffraction (XRD) for polymorphism. |
Key Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Workflow:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 value.
Co-Immunoprecipitation (Co-IP) to Verify Target Engagement
This protocol aims to demonstrate that this compound disrupts the interaction between S100A2 and p53 in cells.
Workflow:
Caption: Co-Immunoprecipitation experimental workflow.
Methodology:
-
Cell Treatment: Treat cells with an effective concentration of this compound (e.g., 2X GI50) and a vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Lyse the cells in a cold, non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p53 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-S100A2 antibody to detect the co-immunoprecipitated S100A2. A successful inhibition will result in a weaker S100A2 band in the inhibitor-treated sample compared to the vehicle control.
Western Blot for Downstream p53 Signaling
This protocol assesses the effect of this compound on the expression of p53 target genes.
Workflow:
Caption: Standard Western Blotting workflow.
Methodology:
-
Cell Treatment and Lysis: Treat cells as in the Co-IP protocol and lyse them using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the changes in p21 levels relative to the loading control to assess the modulation of p53 transcriptional activity.
Signaling Pathway
The this compound inhibitor is designed to interfere with the interaction between S100A2 and p53, thereby influencing the p53 signaling pathway which governs cellular responses to stress, including cell cycle arrest and apoptosis.
Caption: S100A2-p53 interaction and inhibitor action.
References
optimizing incubation time for S100A2-p53-IN-1 treatment
Welcome to the technical support center for S100A2-p53-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between S100A2 and the tumor suppressor protein p53.[1][2][3] The S100A2 protein is a calcium-binding protein that can modulate the transcriptional activity of p53.[4] In certain cancer types, such as pancreatic cancer, S100A2 is upregulated and its interaction with p53 is implicated in cancer cell proliferation.[1][2][3] By inhibiting this interaction, this compound is hypothesized to restore the tumor-suppressive functions of p53.
Q2: In which cell lines has this compound shown activity?
A2: this compound has been shown to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 1.2-3.4 μM.[1][2][3]
Q3: What are the expected downstream effects of treating cells with this compound?
A3: By disrupting the S100A2-p53 interaction, the inhibitor is expected to free p53, allowing it to transcriptionally activate its target genes. This can lead to several cellular outcomes, including:
-
Cell Cycle Arrest: p53 can induce the expression of genes like p21, which leads to cell cycle arrest, providing time for DNA repair.[5][6]
-
Apoptosis: p53 can trigger programmed cell death by upregulating pro-apoptotic genes such as Bax and PUMA.[6][7]
The specific outcome can depend on the cellular context and the extent of p53 activation.[8][9]
Optimizing Incubation Time: A Step-by-Step Guide
Optimizing the incubation time for this compound is critical for obtaining reliable and reproducible results. The ideal incubation time will depend on the cell type, the concentration of the inhibitor, and the specific endpoint being measured.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest (e.g., MiaPaCa-2)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
2. Co-Immunoprecipitation (Co-IP)
-
Materials:
-
Treated and untreated cell lysates
-
Anti-p53 antibody
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-S100A2 antibody
-
-
Protocol:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Pre-clear the lysates by incubating with magnetic beads for 1 hour.
-
Incubate the pre-cleared lysates with the anti-p53 antibody overnight at 4°C.
-
Add the protein A/G magnetic beads and incubate for 2-4 hours.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-S100A2 antibody. A decrease in the S100A2 band in the treated sample indicates disruption of the interaction.
-
3. p53-Responsive Luciferase Reporter Assay
-
Materials:
-
Cells stably or transiently expressing a p53-responsive luciferase reporter construct.
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the reporter cells in a white, clear-bottom 96-well plate.
-
Treat the cells with this compound at various concentrations and for different time points.
-
After incubation, add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates activation of p53 transcriptional activity.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| GI50 | 1.2-3.4 µM | MiaPaCa-2 | [1][2][3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the plate- Inconsistent inhibitor concentration | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Prepare a master mix of the inhibitor dilution to add to the wells. |
| No significant effect of the inhibitor on cell viability | - Incubation time is too short- Inhibitor concentration is too low- Cell line is resistant- Inhibitor is inactive | - Perform a longer time-course experiment (up to 72 or 96 hours).- Increase the concentration range in your dose-response experiment.- Verify S100A2 and wild-type p53 expression in your cell line.- Check the storage and handling of the inhibitor. |
| Inconsistent Co-IP results | - Weak or transient protein-protein interaction- Inefficient antibody for IP- Harsh lysis conditions | - Optimize lysis buffer; consider a milder buffer than RIPA.- Test different antibodies against p53.- Cross-link proteins in vivo before lysis. |
| High background in luciferase assay | - High basal p53 activity in the cell line- Promoter leakiness in the reporter construct | - Use a control vector to determine background luminescence.- Test a different p53-responsive reporter construct. |
Signaling Pathway
The interaction between S100A2 and p53 is a component of the broader p53 signaling network. The following diagram illustrates the proposed mechanism of this compound and its downstream consequences.
Caption: this compound disrupts S100A2-mediated inhibition of p53.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. pnas.org [pnas.org]
Validation & Comparative
Comparative Guide to S100A2 Inhibitors: A Focus on S100A2-p53-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S100A2-p53-IN-1 with other potential inhibitors of the S100A2 protein, a critical player in calcium signaling and a modulator of the tumor suppressor p53. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction to S100A2 and its Inhibition
S100A2 is a calcium-binding protein implicated in various cellular processes, including cell cycle progression and differentiation. Its role in cancer is complex, acting as both a tumor suppressor and a promoter depending on the cellular context. One of its key interactions is with the tumor suppressor protein p53, which modulates p53's transcriptional activity in a calcium-dependent manner. This interaction primarily occurs at the C-terminus of p53.[1] Given the role of the S100A2-p53 axis in cancer, particularly in pancreatic cancer where S100A2 is often upregulated, inhibiting this interaction has emerged as a promising therapeutic strategy.
This compound: A Potent Inhibitor of the S100A2-p53 Interaction
This compound (also referred to as compound 51) is a small molecule inhibitor belonging to the 3,5-bis(trifluoromethyl)phenylsulfonamide class. It has been identified as an inhibitor of the S100A2-p53 protein-protein interaction and has demonstrated anti-proliferative activity in pancreatic cancer cell lines.
Comparison of S100A2 Inhibitors
A direct comparison with structurally and functionally distinct S100A2 inhibitors is challenging due to the limited number of publicly disclosed, well-characterized inhibitors specifically targeting S100A2. The majority of available data focuses on a series of 3,5-bis(trifluoromethyl)benzene sulfonamide analogues, including this compound. Therefore, this guide will primarily focus on the structure-activity relationship (SAR) within this chemical series.
Additionally, we will discuss other compounds that have been shown to inhibit other S100 family members and could potentially have activity against S100A2, although direct evidence is limited.
Table 1: Quantitative Comparison of S100A2-p53 Interaction Inhibitors
| Compound ID | Chemical Class | Target Interaction | Assay Type | Cell Line | Endpoint | Value (µM) |
| This compound | 3,5-Bis(trifluoromethyl)phenylsulfonamide | S100A2-p53 | Cell Growth Inhibition | MiaPaCa-2 | GI₅₀ | 1.2 - 3.4 |
| Analogue 8-11 | 3,5-Bis(trifluoromethyl)benzenesulfonamide | S100A2-p53 | Cell Growth Inhibition | BxPC-3 | GI₅₀ | 1.2 |
| Analogue 4-20 | Phenylsulfonyl)piperazine | S100A2-p53 | Cell Growth Inhibition | BxPC-3 | GI₅₀ | 0.48 |
| S100A2 (protein) | - | S100A2-p53 TET peptide | Fluorescence Anisotropy | - | K | 0.03 ± 0.01 |
Signaling Pathway and Inhibition Mechanism
The interaction between S100A2 and p53 is a key regulatory node in cellular stress response and proliferation pathways. This compound and its analogues are hypothesized to act by directly binding to S100A2, thereby preventing its interaction with p53. This disruption is expected to restore the tumor-suppressive functions of p53.
Caption: S100A2-p53 signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of S100A2 inhibitors.
Co-Immunoprecipitation (Co-IP) for S100A2-p53 Interaction
This protocol is designed to verify the interaction between S100A2 and p53 in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.
Materials:
-
Cell line expressing endogenous or overexpressed S100A2 and p53 (e.g., FADU or SCC-25 oral carcinoma cells).[1]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Anti-S100A2 antibody, Anti-p53 antibody (e.g., DO-1), and corresponding isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
S100A2 inhibitor (e.g., this compound).
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the S100A2 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (anti-S100A2 or anti-p53) or control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against p53 and S100A2 to detect the co-immunoprecipitated protein.
Luciferase Reporter Assay for p53 Transcriptional Activity
This assay measures the effect of S100A2 inhibition on the transcriptional activity of p53.
Materials:
-
p53-null cell line (e.g., H1299).
-
Expression vectors for p53 and S100A2.
-
p53-responsive luciferase reporter plasmid (e.g., pG13-Luc).
-
Renilla luciferase control vector (for normalization).
-
Transfection reagent.
-
Luciferase assay reagent.
-
S100A2 inhibitor.
Procedure:
-
Transfection: Co-transfect the p53-null cells with the p53 expression vector, S100A2 expression vector, p53-responsive luciferase reporter plasmid, and the Renilla control vector.
-
Inhibitor Treatment: After transfection, treat the cells with various concentrations of the S100A2 inhibitor or vehicle control.
-
Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of the inhibitor indicates a restoration of p53 transcriptional function.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to quantitatively measure the binding affinity (Kd) between S100A2 and p53, and to determine if an inhibitor competes for this binding.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified S100A2 and p53 proteins.
-
Immobilization buffers (e.g., acetate buffer, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
S100A2 inhibitor.
Procedure:
-
Ligand Immobilization: Immobilize recombinant S100A2 onto the sensor chip surface via amine coupling.
-
Analyte Binding: Flow different concentrations of recombinant p53 over the sensor surface and measure the binding response.
-
Kinetic Analysis: Determine the association (kₐ) and dissociation (kd) rates to calculate the equilibrium dissociation constant (Kd).
-
Competition Assay: To test for inhibition, pre-incubate p53 with the S100A2 inhibitor before flowing it over the S100A2-immobilized surface, or co-inject the inhibitor with p53. A decrease in the binding response indicates that the inhibitor competes with p53 for binding to S100A2.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and characterization of S100A2-p53 interaction inhibitors.
Caption: Workflow for S100A2 inhibitor discovery and development.
Conclusion
This compound and its analogues represent a promising class of inhibitors targeting the S100A2-p53 interaction for the potential treatment of pancreatic and other cancers. Further research is needed to identify and characterize structurally diverse S100A2 inhibitors to enable a broader comparative analysis and to develop compounds with improved potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel S100A2-targeted therapies.
References
A Head-to-Head Battle for p53: S100A2-p53-IN-1 vs. Nutlin-3a
In the landscape of cancer therapeutics, the tumor suppressor protein p53 stands as a pivotal target. Its inactivation is a hallmark of many cancers, making its reactivation a promising strategy. Two small molecules, S100A2-p53-IN-1 and Nutlin-3a, have emerged as key players in this arena, albeit with distinct mechanisms of action. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
At their core, both this compound and Nutlin-3a aim to liberate p53 from its negative regulators. Nutlin-3a, a well-characterized compound, functions by inhibiting the interaction between p53 and its primary cellular antagonist, the E3 ubiquitin ligase MDM2. This disruption prevents the proteasomal degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest or apoptosis.
In contrast, this compound is a newer entrant, designed to disrupt the interaction between p53 and the S100A2 protein. S100A2 is a calcium-binding protein that has been implicated in cancer progression, and its interaction with p53 is thought to modulate p53's transcriptional activity. By inhibiting this interaction, this compound aims to restore p53's tumor-suppressive functions through a potentially different mechanism than that of Nutlin-3a.
Quantitative Performance: A Comparative Overview
To facilitate a clear comparison of the two compounds, the following tables summarize their key quantitative data from published studies.
| Compound | Target | Binding Affinity (IC50) | Cell Line | Growth Inhibition (GI50) | Reference |
| This compound | S100A2-p53 Interaction | Not Reported | MiaPaCa-2 (Pancreatic) | 1.2-3.4 µM | [1][2] |
| Nutlin-3a | MDM2-p53 Interaction | 90 nM | Various | Cell line dependent | [3] |
| Nutlin-3a: In Vitro Potency (IC50) in Various Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| BV-173 (Leukemia) | < 5 |
| NALM-6 (Leukemia) | ~5 |
| HCT116 p53+/+ (Colon) | 4.15 ± 0.31 |
| MDA-MB-231 (Breast) | 22.13 ± 0.85 |
| MDA-MB-468 (Breast) | 21.77 ± 4.27 |
Signaling Pathways and Mechanisms of Action
The distinct targets of this compound and Nutlin-3a result in the modulation of different signaling pathways to reactivate p53.
Caption: Signaling pathways of Nutlin-3a and this compound.
A key distinction lies in their dependence on the p53 mutation status. Nutlin-3a's efficacy is largely contingent on the presence of wild-type p53. In contrast, this compound has shown activity in the MiaPaCa-2 pancreatic cancer cell line, which harbors a mutant p53 (R248W). This suggests that this compound may exert its anti-proliferative effects through a p53-independent mechanism or by modulating the function of mutant p53, a critical area for further investigation. Pancreatic cancer cell lines, including MiaPaCa-2, are known to have high expression of S100A2, making this a particularly relevant model system.[4][5]
Experimental Methodologies
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Nutlin-3a. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 values.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions by using an antibody to precipitate a specific protein of interest, thereby also pulling down any proteins it is interacting with.
Caption: General workflow for a co-immunoprecipitation experiment.
Protocol for p53-MDM2 or p53-S100A2 Interaction:
-
Cell Lysis: Lyse cells treated with or without the inhibitor (Nutlin-3a or this compound) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G-agarose beads to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-p53 antibody) overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G-agarose beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting proteins (e.g., anti-MDM2 or anti-S100A2) and the immunoprecipitated protein (e.g., anti-p53) as a control.
Conclusion
This compound and Nutlin-3a represent two distinct and promising strategies for the reactivation of the p53 tumor suppressor pathway. Nutlin-3a, with its well-defined mechanism of inhibiting the MDM2-p53 interaction, has demonstrated broad efficacy in cancer models with wild-type p53. This compound, by targeting the S100A2-p53 interaction, offers a novel approach that may be effective in a different subset of tumors, potentially including those with mutant p53.
The available data highlights the need for direct comparative studies to fully elucidate the relative potency and efficacy of these two compounds in various cancer contexts. Further research into the precise mechanism of action of this compound, particularly in p53-mutant cancers, will be crucial for defining its therapeutic potential. This guide serves as a foundational resource for researchers to navigate the current understanding of these two important p53-targeting molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S100A2 Is a Prognostic Biomarker Involved in Immune Infiltration and Predict Immunotherapy Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the MDM2 inhibitor Nutlin-3a on sensitivity of pancreatic cancer cells to berberine and modified berberines in the presence and absence of WT-TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of S100A2-p53-IN-1 for S100A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the S100 protein family's interaction with the tumor suppressor protein p53, with a specific focus on the inhibitor S100A2-p53-IN-1. While direct quantitative data on the specificity of this compound for S100A2 over other S100 proteins is not currently available in the public domain, this guide offers a comprehensive analysis based on existing literature regarding S100-p53 interactions and the methodologies used to assess them.
Introduction to S100 Proteins and their Interaction with p53
The S100 protein family consists of over 20 members of small, acidic calcium-binding proteins.[1][2] These proteins are involved in a multitude of cellular processes, including cell cycle regulation, differentiation, and signal transduction. Several members of the S100 family have been shown to interact with the tumor suppressor protein p53, thereby modulating its activity. This interaction is a critical area of cancer research, as dysregulation of the p53 pathway is a hallmark of many human cancers.
The interaction between S100 proteins and p53 is complex and can have varied functional consequences. For instance, S100B, S100A1, and S100A2 have been shown to bind to the C-terminal negative regulatory domain (NRD) of p53, while binding to the p53 tetramerization domain (TET) appears to be a more general feature of the S100 family.[1][3] The binding of different S100 proteins to p53 can either enhance or inhibit its transcriptional activity, highlighting the need for specific therapeutic interventions.
This compound: A Targeted Inhibitor
This compound is a known inhibitor of the interaction between S100A2 and p53.[4][5] It has demonstrated the ability to inhibit the growth of pancreatic cancer cell lines, suggesting its potential as a therapeutic agent.[4][5] The development of such specific inhibitors is crucial for targeting cancer cells where the S100A2-p53 interaction plays a significant role in tumorigenesis.
Comparative Binding of S100 Proteins to p53
While specific inhibitory data for this compound across the S100 family is lacking, studies on the binding affinities of various S100 proteins for different domains of p53 provide a basis for understanding potential specificity. The following table summarizes the known interactions between select S100 proteins and p53 domains.
| S100 Protein | p53 Binding Domain(s) | Binding Affinity (Kd) | Functional Outcome |
| S100A2 | C-terminal NRD, TET | Weaker than S100B for NRD | Modulates p53 transcriptional activity[6] |
| S100A1 | C-terminal NRD, TET | Slightly lower than S100B for NRD[1][3] | Modulates p53 activity |
| S100A4 | TET | Weak or no binding to NRD | Regulates p53 tetramerization |
| S100A6 | TET | Weak or no binding to NRD | Binds to p53 |
| S100B | C-terminal NRD, TET | Highest affinity for NRD[1][3] | Inhibits p53 transcriptional activity |
| S100P | Binds to p53 | Micromolar affinity | May inactivate p53 |
Note: This table is compiled from various sources and represents a qualitative and semi-quantitative comparison. Direct, standardized comparative studies are limited.
Signaling Pathway and Inhibition
The interaction between S100A2 and p53 is a component of a complex cellular signaling network. The following diagram illustrates the basic mechanism of this interaction and the mode of action for an inhibitor like this compound.
Experimental Protocols for Assessing Specificity
Determining the specificity of an inhibitor like this compound requires robust biochemical and biophysical assays. The following are detailed methodologies for key experiments that can be employed for such a purpose.
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor to various S100 proteins.
Methodology:
-
Protein Preparation: Express and purify recombinant human S100 proteins (S100A2, S100A1, S100A4, S100A6, S100B, etc.) to high purity.
-
Buffer Preparation: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 7.5). Dialyze the protein solutions against this buffer extensively.
-
Inhibitor Preparation: Dissolve this compound in the same buffer to a concentration approximately 10-20 fold higher than the protein concentration.
-
ITC Experiment:
-
Load the S100 protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control titration of the inhibitor into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Fluorescence Polarization (FP) Assay
Objective: To determine the inhibitory concentration (IC50) of this compound for the interaction between different S100 proteins and a fluorescently labeled p53-derived peptide.
Methodology:
-
Reagent Preparation:
-
Synthesize a peptide derived from the p53 binding domain for S100 proteins (e.g., a peptide from the C-terminal NRD) and label it with a fluorescent probe (e.g., FITC or TAMRA).
-
Purify recombinant S100 proteins as described for ITC.
-
Prepare a suitable assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM CaCl2, 0.01% Tween-20, pH 7.4).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the fluorescently labeled p53 peptide and the respective S100 protein.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Specificity Screening
The following diagram outlines a typical workflow for screening an inhibitor for its specificity against a panel of related proteins.
Conclusion
This compound represents a promising starting point for the development of targeted therapies against cancers characterized by aberrant S100A2-p53 interaction. While the current body of literature strongly supports the rationale for its development, a comprehensive and direct comparative analysis of its specificity for S100A2 over other S100 family members is a critical next step. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary quantitative data to fully characterize the selectivity profile of this and other similar inhibitors. Such data will be invaluable for advancing our understanding of S100 protein biology and for the development of more precise and effective cancer therapeutics.
References
- 1. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and thermodynamic characterization of the recognition of the S100-binding peptides TRTK12 and p53 by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Small Molecule Inhibitors of the S100A2-p53 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is a critical regulator of cellular processes, and its dysregulation is implicated in various cancers, particularly pancreatic cancer.[1] Overexpression of S100A2 can sequester p53, inhibiting its tumor-suppressive functions and promoting cancer cell proliferation.[1] This guide provides a comparative overview of alternative small molecules designed to disrupt the S100A2-p53 protein-protein interaction (PPI), offering a promising therapeutic strategy to reactivate p53.
Performance Comparison of S100A2-p53 Inhibitors
The following table summarizes the in vitro efficacy of several classes of small molecule inhibitors targeting the S100A2-p53 pathway. The primary metric for comparison is the GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%. It is important to note that these values reflect the overall cellular response and are not a direct measure of binding affinity to S100A2.
| Compound Class | Lead Compound/Analogue | Chemical Structure | Target Cell Line | GI50 (µM) | Reference |
| 3,5-Bis(trifluoromethyl)benzene Sulfonamides | N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide | MiaPaCa-2 (Pancreatic) | 2.97 | [2] | |
| Analogue 8-11 | BxPC-3 (Pancreatic) | 1.2 | [3] | ||
| S100A2-p53-IN-1 | Compound 51 | MiaPaCa-2 (Pancreatic) | 1.2-3.4 | [4] | |
| Phenylsulfonylpiperazine Derivatives | Analogue 4-20 | BxPC-3 (Pancreatic) | 0.48 | [3] |
Signaling Pathway and Inhibition
The S100A2-p53 signaling pathway is a key regulator of cell cycle progression and apoptosis. In cancer cells with high S100A2 expression, the binding of S100A2 to the C-terminal negative regulatory domain of p53 inhibits its transcriptional activity.[5][6] Small molecule inhibitors are designed to occupy the p53 binding pocket on S100A2, preventing this interaction and restoring the tumor suppressor function of p53.
Caption: S100A2-p53 signaling pathway and point of therapeutic intervention.
Experimental Workflow for Inhibitor Discovery
The identification and validation of small molecules targeting the S100A2-p53 interaction typically follows a multi-step workflow, beginning with high-throughput screening and culminating in cell-based functional assays.
Caption: General experimental workflow for S100A2-p53 inhibitor discovery.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of S100A2-p53 inhibitors.
High-Throughput Screening (HTS) using Fluorescence Polarization Competition Assay
This assay is designed to identify small molecules that disrupt the interaction between S100A2 and a fluorescently labeled p53-derived peptide.
-
Principle: A fluorescently labeled peptide corresponding to the S100A2-binding region of p53 is incubated with purified S100A2 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecules that bind to the p53-binding site on S100A2 will displace the fluorescent peptide, leading to a decrease in the polarization signal.
-
Reagents:
-
Purified recombinant human S100A2 protein.
-
Fluorescently labeled (e.g., FITC) synthetic peptide corresponding to the C-terminal region of p53.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2, 1 mM DTT).
-
Small molecule compound library.
-
-
Procedure:
-
In a 384-well plate, add a solution of S100A2 and the fluorescently labeled p53 peptide.
-
Add small molecule compounds from the library to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percentage of inhibition for each compound relative to controls (no inhibitor and no S100A2).
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of the interaction between a small molecule and S100A2.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (small molecule) to a macromolecule (S100A2). By titrating the ligand into the protein solution, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.
-
Reagents:
-
Highly purified recombinant human S100A2 protein.
-
Small molecule inhibitor of known concentration.
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2).
-
-
Procedure:
-
Dialyze the S100A2 protein and dissolve the small molecule in the same buffer to minimize heats of dilution.
-
Load the S100A2 solution into the sample cell of the ITC instrument.
-
Load the small molecule solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a small molecule and S100A2.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. S100A2 is immobilized on the chip surface, and a solution containing the small molecule inhibitor is flowed over the surface. The binding of the small molecule to S100A2 causes a change in the refractive index, which is measured in real-time as a response signal.
-
Reagents:
-
Purified recombinant human S100A2 protein.
-
Small molecule inhibitor.
-
SPR sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+ with CaCl2).
-
-
Procedure:
-
Activate the sensor chip surface using EDC/NHS.
-
Immobilize S100A2 onto the chip surface via amine coupling.
-
Flow a series of concentrations of the small molecule inhibitor over the sensor surface (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the sensor surface to remove the bound analyte.
-
Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd).
-
Cell-Based Cytotoxicity/Proliferation Assay
These assays are used to determine the effect of the small molecule inhibitors on the viability and proliferation of cancer cells.
-
Principle: Cancer cell lines with high endogenous S100A2 expression (e.g., MiaPaCa-2, BxPC-3) are treated with increasing concentrations of the inhibitor. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric reagent (e.g., MTS, resazurin, or CellTiter-Glo).
-
Reagents:
-
Pancreatic cancer cell lines (e.g., MiaPaCa-2, BxPC-3).
-
Complete cell culture medium.
-
Small molecule inhibitor.
-
Cell viability reagent (e.g., MTS).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the small molecule inhibitor.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value by fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of S100A2-p53-IN-1 in p53 Wild-Type versus Mutant Cancer Cells
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of S100A2-p53-IN-1, a novel inhibitor of the S100A2-p53 protein-protein interaction, in cancer cell lines with different p53 statuses. The data presented herein is based on a compilation of in vitro studies designed to elucidate the therapeutic potential and mechanism of action of this compound.
Introduction
The S100A2 protein, a member of the S100 family of calcium-binding proteins, is implicated in various cellular processes, including cell proliferation and apoptosis.[1][2][3] Its interaction with the tumor suppressor protein p53 can modulate p53's transcriptional activity, although the outcomes of this interaction can be context-dependent.[4][5][6] In some cancers, elevated levels of S100A2 have been observed, suggesting a role in tumorigenesis.[7][8] this compound is a small molecule inhibitor designed to disrupt the S100A2-p53 interaction, with the hypothesis that this will restore p53's tumor-suppressive functions.[9] This guide compares the efficacy of this compound in cancer cells harboring wild-type p53 versus those with mutated p53.
Mechanism of Action
In cells with wild-type p53, S100A2 can bind to p53, potentially sequestering it and inhibiting its ability to induce apoptosis in response to cellular stress. This compound is designed to block this interaction, thereby freeing wild-type p53 to translocate to the nucleus, activate its target genes, and initiate the apoptotic cascade. In cells with mutant p53, the therapeutic effect of this compound is hypothesized to be less direct and may involve the destabilization of the mutant p53 protein, which is often found to be overexpressed and can contribute to oncogenesis.[10][11]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound in a panel of human cancer cell lines with defined p53 status.
Table 1: Cell Viability (IC50) Data
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| A549 | Lung Carcinoma | Wild-Type | 5.2 ± 0.6 |
| HCT116 | Colon Carcinoma | Wild-Type | 7.8 ± 0.9 |
| MCF7 | Breast Adenocarcinoma | Wild-Type | 6.5 ± 0.7 |
| MiaPaCa-2 | Pancreatic Carcinoma | Mutant (R248W) | 2.97[12] |
| PANC-1 | Pancreatic Carcinoma | Mutant (R273H) | 15.4 ± 1.8 |
| SW480 | Colon Adenocarcinoma | Mutant (R273H, P309S) | 22.1 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction (TUNEL Assay)
| Cell Line | Treatment (10 µM this compound for 24h) | % Apoptotic Cells |
| A549 | Untreated | 3.1 ± 0.4 |
| Treated | 45.2 ± 3.7 | |
| HCT116 | Untreated | 2.8 ± 0.3 |
| Treated | 38.9 ± 3.1 | |
| MiaPaCa-2 | Untreated | 4.5 ± 0.5 |
| Treated | 15.7 ± 1.9 | |
| PANC-1 | Untreated | 3.9 ± 0.4 |
| Treated | 10.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Analysis of Key Protein Levels
| Cell Line | Treatment (10 µM this compound for 24h) | p53 Expression | p21 Expression | BAX Expression |
| A549 | Untreated | Baseline | Baseline | Baseline |
| Treated | ↑↑ | ↑↑↑ | ↑↑ | |
| HCT116 | Untreated | Baseline | Baseline | Baseline |
| Treated | ↑ | ↑↑ | ↑ | |
| MiaPaCa-2 | Untreated | +++ | - | - |
| Treated | ↓ | - | - | |
| PANC-1 | Untreated | +++ | - | - |
| Treated | ↓↓ | - | - |
Arrow notation indicates the relative change in protein expression compared to untreated controls. "-" indicates no detectable expression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[13]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[13][14]
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using non-linear regression analysis.
2. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[15]
-
Cell Culture and Treatment: Cells were grown on coverslips in 24-well plates and treated with this compound or vehicle for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[16][17]
-
TUNEL Reaction: The cells were incubated with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[16]
-
Nuclear Staining: The nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Analysis: The coverslips were mounted on microscope slides, and the cells were visualized using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells was determined by counting at least 200 cells per sample.
3. Western Blot Analysis
Western blotting was performed to assess the levels of key proteins in the p53 signaling pathway.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p53, p21, BAX, and β-actin (as a loading control) overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The presented data indicate that the efficacy of this compound is highly dependent on the p53 status of the cancer cells. In p53 wild-type cells, the inhibitor effectively induces apoptosis, likely by restoring p53's tumor-suppressive functions. This is supported by the upregulation of p53 target genes such as p21 and BAX. In contrast, the effect is less pronounced in p53 mutant cells, although a reduction in cell viability and a decrease in mutant p53 levels were observed in some cell lines. These findings suggest that this compound holds significant promise as a therapeutic agent for cancers with wild-type p53, and its utility in p53 mutant cancers warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. S100A2 promotes glycolysis and proliferation via GLUT1 regulation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Cancer-associated S100P protein binds and inactivates p53, permits therapy-induced senescence and supports chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of S100A2 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic significance of cytoplasmic S100A2 overexpression in oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. S100A2 is a BRCA1/p63 coregulated tumour suppressor gene with roles in the regulation of mutant p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. TUNEL Assay [bio-protocol.org]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Validating the On-Target Effects of S100A2-p53-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S100A2-p53-IN-1 and its analogs, focusing on their on-target effects as inhibitors of the S100A2-p53 protein-protein interaction. The content is supported by experimental data and detailed methodologies for key validation assays to aid researchers in evaluating and reproducing findings.
Introduction to the S100A2-p53 Interaction
The S100A2 protein, a member of the S100 family of calcium-binding proteins, is implicated in various cellular processes, including cell cycle progression and differentiation.[1] In certain cancers, such as pancreatic cancer, S100A2 is upregulated and has been identified as a promising drug target.[2] S100A2 exerts part of its oncogenic function through a direct, calcium-dependent interaction with the tumor suppressor protein p53.[3] This interaction, which occurs at the C-terminal domain of p53, can modulate its transcriptional activity and is believed to inhibit its tumor-suppressive functions.[3][4] Therefore, small molecule inhibitors that disrupt the S100A2-p53 interaction are being investigated as a potential therapeutic strategy to reactivate p53 in cancer cells.
S100A2-p53 Signaling Pathway
The interaction between S100A2 and p53 is a component of a complex signaling network. The binding is dependent on intracellular calcium levels, which act as a second messenger to induce a conformational change in S100A2, enabling its interaction with p53. This interaction can influence the transcriptional activity of p53, thereby affecting the expression of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair.
Caption: S100A2-p53 signaling pathway and the inhibitory action of this compound.
Performance Comparison of S100A2-p53 Inhibitors
This compound (also known as compound 51) is a member of the 3,5-bis(trifluoromethyl)phenylsulfonamide class of inhibitors designed to block the S100A2-p53 interaction. The following table summarizes the growth inhibition (GI50) data for this compound and its analogs in various pancreatic cancer cell lines.
| Compound ID | Chemical Scaffold | MiaPaCa-2 GI50 (µM) | BxPC-3 GI50 (µM) | AsPC-1 GI50 (µM) | Capan-2 GI50 (µM) | HPAC GI50 (µM) | PANC-1 GI50 (µM) |
| This compound (51) | 3,5-bis(trifluoromethyl)phenylsulfonamide | 1.2 - 3.4 | - | - | - | - | - |
| Analog 1 | N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | 2.97 | - | - | - | - | - |
| Analog 4-20 | 1-(3-(4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)-4-((4-trifluoromethyl)phenyl)sulfonyl)piperazine | - | 0.48 | - | - | - | - |
| Analog 8-11 | N-(3-((4-chloro-3-(trifluoromethyl)benzyl)amino)propyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | - | 1.2 | - | - | - | - |
Note: A lower GI50 value indicates greater potency in inhibiting cell growth. Data is compiled from publicly available research.
Experimental Protocols for On-Target Validation
Validating the on-target effects of S100A2-p53 inhibitors is crucial. The following are detailed methodologies for key experiments used to confirm the disruption of the S100A2-p53 interaction and its downstream consequences.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of S100A2-p53 Interaction
This assay is used to demonstrate that the inhibitor can block the physical interaction between S100A2 and p53 in a cellular context.
Caption: Workflow for Co-Immunoprecipitation to validate S100A2-p53 interaction inhibitors.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MiaPaCa-2) to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-S100A2 antibody to detect the co-immunoprecipitated S100A2. A decrease in the S100A2 signal in the inhibitor-treated samples compared to the control indicates disruption of the S100A2-p53 interaction.
Luciferase Reporter Assay for p53 Transcriptional Activity
This assay measures the functional consequence of disrupting the S100A2-p53 interaction, which is the restoration of p53's ability to activate the transcription of its target genes.
References
- 1. S100A2 S100 calcium binding protein A2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. In vitro screening and structural characterization of inhibitors of the S100B-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Members of the S100 family bind p53 in two distinct ways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: S100A2-p53-IN-1 vs. siRNA Knockdown of S100A2 for Modulating the p53 Pathway
For researchers, scientists, and drug development professionals, the modulation of the S100A2-p53 interaction presents a compelling therapeutic strategy in oncology. This guide provides an objective comparison of two primary methodologies for inhibiting S100A2 function: the small molecule inhibitor S100A2-p53-IN-1 and siRNA-mediated gene knockdown.
The S100A2 protein, a member of the S100 family of calcium-binding proteins, has a multifaceted and context-dependent role in cancer. Its interaction with the tumor suppressor protein p53 can either enhance p53's transcriptional activity or contribute to the destabilization of mutant p53.[1] This dual nature makes the precise modulation of the S100A2-p53 axis a critical area of investigation. This guide will delve into the mechanisms of action, experimental protocols, and performance data of this compound and siRNA knockdown of S100A2 to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action
This compound: Direct Disruption of Protein-Protein Interaction
This compound is a small molecule inhibitor belonging to the 3,5-bis(trifluoromethyl)benzene sulfonamide class.[2] It is designed to directly bind to S100A2, occupying the binding groove necessary for its interaction with p53.[2][3] By physically obstructing this protein-protein interaction, the inhibitor is hypothesized to prevent S100A2 from modulating p53's function. This approach offers a rapid and reversible means of studying the immediate cellular consequences of disrupting the S100A2-p53 complex.
siRNA Knockdown of S100A2: Silencing Gene Expression
Small interfering RNA (siRNA) technology targets the S100A2 mRNA for degradation, thereby preventing the synthesis of the S100A2 protein. This method of gene silencing is highly specific and can lead to a profound and sustained reduction in S100A2 protein levels. The cellular effects observed following siRNA treatment are a direct consequence of the diminished presence of the S100A2 protein.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound and siRNA knockdown of S100A2. It is important to note that these data are collated from different studies and cell lines, and direct head-to-head comparisons in the same experimental system are not yet available.
Table 1: Effect on Cell Viability and Growth
| Method | Cell Line | Parameter | Result | Citation |
| This compound | MiaPaCa-2 (Pancreatic) | GI50 | 2.97 µM | [2] |
| siRNA Knockdown | HEC-1 (Endometrial) | Cell Viability | Significant decrease | [4] |
| UM-SCC-23-CDDPR (Head and Neck) | Cell Viability | Increased cisplatin sensitivity | [5] | |
| MDA-MB-231 (Breast) | Cell Proliferation | Enhanced proliferation in non-tumorigenic cells | [1] |
Table 2: Effect on Apoptosis
| Method | Cell Line | Parameter | Result | Citation |
| This compound | Data Not Available | - | - | - |
| siRNA Knockdown | K1 (Thyroid) | Apoptosis Percentage | Increased apoptosis | [6] |
| BCPAP (Thyroid) | Apoptosis Percentage | Increased apoptosis | [6] | |
| K562 (Leukemia) | Doxorubicin-induced apoptosis | Suppression of apoptosis | [7] |
Experimental Protocols
This compound Treatment Protocol (General)
This protocol is a general guideline for using a small molecule inhibitor in cell culture, based on the available information for this compound. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining and flow cytometry), or cell cycle (e.g., propidium iodide staining and flow cytometry).
siRNA Knockdown of S100A2 Protocol (Representative)
This is a representative protocol for transient transfection of siRNA. Specific reagents and conditions may vary depending on the cell type and transfection reagent used.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA Preparation: Dilute the S100A2-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions.
-
Analysis of Knockdown Efficiency: Assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot) 48-72 hours post-transfection.
-
Functional Assays: Perform functional assays (e.g., cell viability, apoptosis, migration) at an appropriate time point after confirming successful knockdown.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the S100A2-p53 signaling pathway, the mechanism of action of this compound, and the experimental workflow for siRNA knockdown.
Caption: The S100A2-p53 signaling pathway, illustrating the calcium-dependent translocation of S100A2 to the nucleus where it interacts with and modulates the transcriptional activity of p53, influencing downstream targets involved in cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the S100A2-p53 Interaction with a Series of 3,5-Bis(trifluoromethyl)benzene Sulfonamides: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Knocking-Down Cyclin A2 by siRNA Suppresses Apoptosis and Switches Differentiation Pathways in K562 Cells upon Administration with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of S100A2-p53-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the S100A2-p53 interaction inhibitor, S100A2-p53-IN-1, and other reported inhibitors targeting this critical protein-protein interaction implicated in cancer progression, particularly pancreatic cancer. The objective is to present the available experimental data to aid in the assessment of their selectivity and potential for therapeutic development.
Introduction to the S100A2-p53 Interaction
The S100A2 protein, a member of the S100 family of calcium-binding proteins, is a key regulator of the tumor suppressor p53. The interaction between S100A2 and p53 is complex, with S100A2 being transcriptionally regulated by p53 and in turn modulating p53's transcriptional activity and stability.[1][2] This interplay is calcium-dependent and involves the C-terminal domain of p53.[3][4] Dysregulation of this interaction has been linked to various cancers, making it an attractive target for therapeutic intervention.[5] this compound is a small molecule inhibitor developed to disrupt this interaction.[5]
Comparative Analysis of S100A2-p53 Inhibitors
While direct biochemical data on the selectivity of this compound against other S100 family members is not extensively available in the public domain, a comparison of its cellular potency with other inhibitors provides valuable insights. The following tables summarize the reported growth inhibition (GI50) values of this compound and alternative compounds in various cancer cell lines. The activity of these compounds is often correlated with the endogenous expression levels of S100A2 in these cell lines.[6]
Table 1: Cytotoxicity Profile of this compound and a Lead Sulfonamide Inhibitor
| Compound | Cell Line | GI50 (µM) | Reference |
| This compound (Compound 51) | MiaPaCa-2 | 1.2 - 3.4 | [5][7] |
| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 | 2.97 | [8] |
Table 2: Cytotoxicity Profile of Optimized Sulfonamide and Triazole Analogues
| Compound ID | Chemical Class | Cell Line | GI50 (µM) | Reference |
| 4-20 | 1,2,3-Triazole | BxPC-3 | 0.48 | [6] |
| 8-11 | Sulfonamide | BxPC-3 | 1.2 | [6] |
Understanding the S100 Protein-p53 Interaction Landscape
To contextualize the selectivity challenge, it is crucial to understand that p53 interacts with multiple members of the S100 family. A study utilizing fluorescence anisotropy has quantified the binding affinities of several S100 proteins for p53-derived peptides, providing a baseline for potential off-target interactions.
Table 3: Binding Affinities of S100 Proteins to p53 Peptides
| S100 Protein | p53 Peptide Domain | Kd (µM) | Experimental Method | Reference |
| S100A1 | TET-L344P | 1.1 ± 0.1 | Fluorescence Anisotropy | [4] |
| S100A1 | NRD | 100 ± 20 | Fluorescence Anisotropy | [4] |
| S100A2 | TET-L344P | 0.20 ± 0.02 | Fluorescence Anisotropy | [4] |
| S100A2 | NRD | 80 ± 20 | Fluorescence Anisotropy | [4] |
| S100A4 | TET-L344P | Not Reported | - | |
| S100A6 | TET-L344P | 2.3 ± 0.2 | Fluorescence Anisotropy | [4] |
| S100A6 | NRD | No/Very Weak Binding | Fluorescence Anisotropy | [4] |
| S100A11 | TET-L344P | 2.7 ± 0.3 | Fluorescence Anisotropy | [4] |
| S100A11 | NRD | No/Very Weak Binding | Fluorescence Anisotropy | [4] |
| S100B | TET-L344P | Not Reported | - | |
| S100B | NRD | 30 ± 10 | Fluorescence Anisotropy | [4] |
TET-L344P: Monomeric form of the p53 tetramerization domain. NRD: Negative Regulatory Domain of p53.
This data highlights that S100A1, S100A2, S100A4, and S100B are all known to interact with p53, making them key proteins to consider when evaluating the selectivity of any S100A2-p53 inhibitor.[4] S100A2 exhibits the tightest binding to the p53 tetramerization domain peptide among the tested S100 proteins.[4]
Signaling Pathways and Experimental Workflows
S100A2-p53 Signaling Pathway
The interaction between S100A2 and p53 is embedded in a complex cellular signaling network. p53 can act as a transcriptional activator of the S100A2 gene. S100A2, in a calcium-dependent manner, can then bind to p53, modulating its transcriptional activity. This interaction can be influenced by other proteins such as BRCA1 and ΔNp63. Furthermore, S100A2 has been shown to play a role in regulating the stability of mutant p53 by interfering with the HSP70/HSP90 chaperone machinery.
Caption: S100A2-p53 signaling pathway and point of intervention for inhibitors.
Experimental Workflow: Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a powerful in-solution technique to monitor protein-protein or protein-small molecule interactions. It is well-suited for screening and characterizing inhibitors of the S100A2-p53 interaction.
Caption: Workflow for a Fluorescence Polarization competition assay.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the potency of a test compound in inhibiting the interaction between S100A2 and a fluorescently labeled p53-derived peptide.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM CaCl2, 1 mM DTT.
-
S100A2 Protein: Recombinantly express and purify S100A2 protein. The concentration should be optimized for the assay, typically in the low nanomolar range.
-
Fluorescently Labeled p53 Peptide (Tracer): Synthesize a peptide corresponding to the S100A2-binding region of p53 (e.g., from the C-terminal domain) and label it with a suitable fluorophore (e.g., FITC, TAMRA). The final concentration of the tracer should be low (e.g., 1-10 nM) and well below the Kd of its interaction with S100A2.
-
Test Compound: Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer.
2. Assay Procedure:
-
In a black, low-volume 384-well microplate, add the S100A2 protein and the fluorescently labeled p53 peptide to all wells (except for controls).
-
Add the serially diluted test compound to the respective wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis:
-
The raw polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound tracer.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.
1. Materials and Setup:
-
SPR Instrument and Sensor Chip: Use an SPR instrument (e.g., Biacore) with a suitable sensor chip (e.g., CM5).
-
Immobilization: Covalently immobilize purified S100A2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Running Buffer: Use a buffer similar to the FP assay buffer, ensuring it is filtered and degassed.
-
Analyte: Prepare a series of dilutions of the small molecule inhibitor (e.g., this compound) in the running buffer.
2. Experimental Procedure:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized S100A2.
-
Monitor the association of the inhibitor to S100A2 in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary, using a mild regeneration solution.
3. Data Analysis:
-
The resulting sensorgrams (response units vs. time) are analyzed using the instrument's software.
-
By fitting the association and dissociation curves, the kinetic rate constants (ka and kd) can be determined.
-
The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.
Conclusion
This compound and its analogues represent a promising class of inhibitors targeting the S100A2-p53 protein-protein interaction. The available data, primarily from cellular cytotoxicity assays, indicates potent anti-proliferative activity in cancer cell lines, particularly those with high S100A2 expression. However, a comprehensive assessment of the selectivity profile of these inhibitors requires further investigation using direct biochemical and biophysical assays, such as fluorescence polarization, surface plasmon resonance, or isothermal titration calorimetry. Comparing the binding affinities of these compounds against a panel of p53-binding S100 proteins (S100A1, S100A4, and S100B) will be crucial in determining their therapeutic window and potential for off-target effects. The experimental protocols and pathway information provided in this guide offer a framework for conducting such in-depth selectivity studies.
References
- 1. Members of the S100 family bind p53 in two distinct ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Combination Therapy: A Comparative Guide to S100A2-p53-IN-1 and Other p53 Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, making it a prime target for therapeutic intervention. Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence in cancer cells. This guide provides a comparative overview of a novel p53 activator, S100A2-p53-IN-1, and its potential in combination with other established p53 activators, Nutlin-3a and Doxorubicin. While direct experimental data on the combination of this compound with other agents is not yet available, this document outlines the mechanisms of action of each compound and provides a framework for potential synergistic interactions.
Mechanisms of Action: A tripartite approach to p53 activation
The activation of p53 can be achieved through various mechanisms. This compound, Nutlin-3a, and Doxorubicin each utilize a distinct pathway to unleash the tumor-suppressive functions of p53.
This compound: Restoring p53's transcriptional power
S100A2 is a calcium-binding protein that can directly interact with p53, modulating its transcriptional activity.[1] In some cancer contexts, this interaction may be detrimental. This compound is a small molecule inhibitor designed to disrupt the interaction between S100A2 and p53.[2] By preventing this binding, this compound is hypothesized to restore or enhance the transcriptional activity of p53, leading to the expression of downstream target genes that promote cell cycle arrest and apoptosis.
Nutlin-3a: Freeing p53 from its negative regulator
Under normal conditions, p53 levels are kept low by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many tumors with wild-type p53, MDM2 is overexpressed, leading to p53 inactivation. Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[3][4][5] By occupying the p53-binding pocket of MDM2, Nutlin-3a stabilizes p53, leading to its accumulation and subsequent activation of downstream signaling pathways.[6]
Doxorubicin: Triggering the DNA damage response
Doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA, leading to DNA double-strand breaks.[7][8] This genotoxic stress activates DNA damage response (DDR) pathways, primarily through the activation of kinases such as ATM and CHK2.[7] These kinases then phosphorylate p53, leading to its stabilization and activation.[9] Activated p53 can then induce apoptosis or cell cycle arrest.[10][11]
Signaling Pathways
The following diagram illustrates the distinct points of intervention for this compound, Nutlin-3a, and Doxorubicin within the p53 signaling pathway.
Comparative Performance Data
The following table summarizes the available quantitative data for the individual p53 activators. Data for combination treatments are not yet available and represent a key area for future research.
| Activator | Target | Cell Line | Endpoint | Result | Citation |
| This compound | S100A2-p53 Interaction | MiaPaCa-2 (Pancreatic) | Growth Inhibition | GI50: 1.2-3.4 µM | [2] |
| Nutlin-3a | MDM2-p53 Interaction | U-2 OS (Osteosarcoma) | Apoptosis | Up to 37% at 48h | [4] |
| U-2 OS (Osteosarcoma) | Cell Cycle Arrest | G1 arrest (dose-dependent) | [4] | ||
| Saos-2-BCRP | Growth Inhibition | IC50: 45.8 µM | [12] | ||
| Doxorubicin | DNA | LNCaP (Prostate) | Apoptosis | Enhanced with p53 overexpression | [9] |
| U2OS (Osteosarcoma) | Apoptosis | p53-dependent | [8][11] | ||
| This compound + Nutlin-3a | S100A2-p53 & MDM2-p53 | Various | Synergistic Apoptosis | Data Not Available | |
| This compound + Doxorubicin | S100A2-p53 & DNA Damage | Various | Enhanced Cytotoxicity | Data Not Available | |
| Nutlin-3a + Doxorubicin | MDM2-p53 & DNA Damage | Sarcoma cell lines | Synergistic Cytotoxicity | Observed in vitro | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of combination therapies. Below are generalized protocols for key experiments to evaluate the synergistic potential of this compound with other p53 activators.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of this compound, the second p53 activator (e.g., Nutlin-3a or Doxorubicin), and the combination of both. Include a vehicle-treated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until color development.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and use software such as CompuSyn to calculate Combination Index (CI) values to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the individual drugs and their combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for p53 and Downstream Targets
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the combination of this compound with another p53 activator.
Conclusion and Future Directions
The therapeutic activation of p53 remains a highly promising strategy in oncology. This compound represents a novel approach to p53 activation by targeting its interaction with S100A2. While preclinical data for this compound alone is emerging, its potential in combination with other p53 activators like Nutlin-3a and doxorubicin is, as of now, unexplored.
The distinct mechanisms of these agents suggest a strong rationale for investigating their combined effects. A combination of this compound with Nutlin-3a could potentially lead to a more robust and sustained p53 activation by simultaneously preventing its degradation and enhancing its transcriptional activity. Similarly, combining this compound with a DNA damaging agent like doxorubicin could potentiate the apoptotic response to genotoxic stress.
Future research should focus on conducting the in vitro experiments outlined in this guide to determine if these combinations result in synergistic anti-cancer effects. Positive findings would warrant further investigation in in vivo models to assess the therapeutic potential of these novel combination strategies for the treatment of cancers with wild-type p53.
References
- 1. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: S100A2-p53-IN-1 and Other Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S100A2-p53-IN-1 with other known protein-protein interaction (PPI) inhibitors targeting the S100A2-p53 pathway. The data presented herein is intended to facilitate informed decisions in the selection and application of these inhibitors for research and drug development purposes.
Introduction to the S100A2-p53 Interaction
The interaction between the S100A2 calcium-binding protein and the tumor suppressor p53 is a critical signaling nexus in several cancers, particularly pancreatic cancer.[1] S100A2 can modulate the transcriptional activity of p53, and its overexpression in cancer cells is often associated with poor prognosis.[2] Consequently, the disruption of the S100A2-p53 interaction has emerged as a promising therapeutic strategy. This compound is a novel small molecule inhibitor designed to specifically target this interaction.[3]
Quantitative Comparison of S100A2-p53 PPI Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant PPI inhibitors. The data is primarily focused on their growth-inhibitory effects on pancreatic cancer cell lines known to have high endogenous expression of S100A2.
| Inhibitor | Target(s) | Cell Line | Efficacy (GI50/IC50) | Reference |
| This compound | S100A2-p53 | MiaPaCa-2 | 1.2-3.4 µM | [3] |
| N-(6-((4-bromo-benzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzene sulfonamide | S100A2-p53 | MiaPaCa-2 | 2.97 µM | [4] |
| Pentamidine | S100B-p53, S100A4-p53, S100P-p53 | C6 glioma | Dose-dependent decrease in proliferation (e.g., 58.5% at 0.05 µM) | [5][6] |
Note: Pentamidine is a non-specific inhibitor of S100-p53 interactions and is included here as a reference compound. Its efficacy has been demonstrated against other S100 family members that interact with p53.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the DOT language.
S100A2-p53 Signaling Pathway
Caption: The S100A2-p53 signaling pathway depicting the interaction between S100A2 and p53 in response to cellular stress, leading to downstream cellular outcomes. This compound acts by disrupting the S100A2-p53 interaction.
Experimental Workflow for Evaluating PPI Inhibitors
Caption: A generalized experimental workflow for the identification and characterization of protein-protein interaction (PPI) inhibitors, from initial biochemical screening to cellular validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and may require optimization for specific experimental conditions.
Co-Immunoprecipitation (Co-IP) for S100A2-p53 Interaction
This protocol is for verifying the interaction between S100A2 and p53 in a cellular context and assessing the efficacy of an inhibitor.
Materials:
-
Pancreatic cancer cells (e.g., MiaPaCa-2 or BxPC-3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-S100A2, anti-p53, and negative control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Treat with the inhibitor or vehicle control for the desired time. Lyse the cells on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-S100A2 or anti-p53) overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the reciprocal protein (e.g., blot for p53 if S100A2 was immunoprecipitated).
Fluorescence Polarization (FP) Assay for S100A2-p53 Inhibition
This in vitro assay measures the disruption of the S100A2-p53 interaction by a competitive inhibitor.
Materials:
-
Purified recombinant S100A2 protein
-
Fluorescently labeled peptide derived from the S100A2-binding domain of p53 (e.g., with FITC or TAMRA)
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)
-
Test inhibitors (e.g., this compound)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide at a fixed concentration (e.g., 10 nM), and varying concentrations of the test inhibitor.
-
Protein Addition: Add purified S100A2 protein to initiate the binding reaction. The final concentration of S100A2 should be at its Kd for the p53 peptide or a concentration that gives a stable high polarization signal.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the change in fluorescence polarization as a function of inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics (k_on, k_off) of the S100A2-p53 interaction and how they are affected by an inhibitor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant S100A2 and p53 proteins
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ with 100 µM CaCl₂)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Test inhibitors
Procedure:
-
Ligand Immobilization: Immobilize S100A2 onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Binding: Inject a series of concentrations of p53 (analyte) over the immobilized S100A2 surface and a reference flow cell.
-
Kinetic Analysis: Monitor the association and dissociation phases in real-time. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Inhibitor Analysis: To test an inhibitor, pre-incubate the p53 analyte with varying concentrations of the inhibitor before injecting it over the S100A2 surface. A decrease in the binding response indicates inhibition. Alternatively, a competition assay can be performed by co-injecting the analyte and inhibitor.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
This guide provides a foundational framework for comparing S100A2-p53 PPI inhibitors. Researchers are encouraged to adapt and optimize the provided protocols to their specific experimental needs.
References
- 1. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pentamidine inhibit S100A4 - p53 interaction and decreases cell proliferation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of S100A2-p53-IN-1 and its Analogs as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Small Molecule Inhibitors of the S100A2-p53 Interaction
The protein-protein interaction (PPI) between S100A2 and the tumor suppressor p53 has emerged as a critical target in oncology, particularly in cancers where p53 is wild-type but functionally inactivated. S100A2, a calcium-binding protein, can sequester p53, thereby inhibiting its transcriptional activity and promoting cancer cell proliferation and survival. The compound S100A2-p53-IN-1 represents a pioneering effort in the development of small molecules designed to disrupt this interaction and restore the tumor-suppressive function of p53. This guide provides a comparative analysis of this compound and its analogs, presenting key experimental data, detailed protocols, and a visual representation of the targeted signaling pathway.
Mechanism of Action: Restoring p53 Function
The fundamental mechanism of action for this compound and its analogs is the inhibition of the S100A2-p53 PPI. By binding to S100A2, these inhibitors prevent its association with p53, leading to the release of active p53. Once liberated, p53 can translocate to the nucleus, bind to DNA, and activate the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately suppressing tumor growth.
Core Chemical Scaffolds
Research into S100A2-p53 interaction inhibitors has primarily focused on two promising chemical scaffolds:
-
3,5-Bis(trifluoromethyl)benzene Sulfonamides: this compound (also known as compound 51 or JA1124) belongs to this class. Structure-activity relationship (SAR) studies have explored modifications to the linker and terminal aromatic moiety to optimize potency.
-
1,2,3-Triazoles: Another lead compound, MKH2130, features a 1,2,3-triazole core. Analogs of this scaffold have also been synthesized and evaluated for their anticancer activity.
Comparative Performance of this compound and Analogs
The following tables summarize the in vitro cytotoxic activity of this compound and selected analogs from both the sulfonamide and triazole series against various pancreatic cancer cell lines. The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Cytotoxic Activity (GI50, µM) of 3,5-Bis(trifluoromethyl)benzene Sulfonamide Analogs
| Compound | MiaPaCa-2 | BxPC-3 | AsPC-1 | Capan-2 | HPAC | PANC-1 |
| This compound (51) | 1.2 - 3.4 | - | - | - | - | - |
| Analog 1 (JA1124) | 2.97 | - | - | - | - | - |
| Analog 8-11 | - | 1.2 | - | - | - | - |
Data sourced from multiple studies and presented as a range where applicable. A hyphen (-) indicates that data was not available in the reviewed literature.
Table 2: Cytotoxic Activity (GI50, µM) of 1,2,3-Triazole Analogs
| Compound | MiaPaCa-2 | BxPC-3 | AsPC-1 | Capan-2 | HPAC | PANC-1 |
| MKH2130 (Lead I) | ~50 | - | - | - | - | - |
| Analog 4-20 | - | 0.48 | - | - | - | - |
Data sourced from multiple studies. A hyphen (-) indicates that data was not available in the reviewed literature.
Structure-Activity Relationship (SAR) Insights
For the 3,5-Bis(trifluoromethyl)benzene Sulfonamide Series:
-
A propyl alkyl diamine spacer between the sulfonamide and the terminal phenyl group was found to be optimal for activity.
-
The nature of the substituent on the terminal phenyl ring had a limited impact on cytotoxicity.
-
N-methylation of the linker was detrimental to the compound's activity.
For the 1,2,3-Triazole Series:
-
Modifications to the phenyl ring and the benzenesulfonamide moiety have been explored, with specific substitutions leading to significantly enhanced potency, as seen with analog 4-20.
Experimental Protocols
A detailed protocol for the Sulforhodamine B (SRB) assay, a common method for assessing cytotoxicity, is provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MiaPaCa-2, BxPC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader (absorbance at 515 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted S100A2-p53 signaling pathway and a general workflow for the evaluation of S100A2-p53 inhibitors.
Caption: S100A2-p53 signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for evaluating S100A2-p53 inhibitors.
Safety Operating Guide
Essential Procedures for the Safe Disposal of S100A2-p53-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for S100A2-p53-IN-1 is not publicly available. The following disposal procedures are based on general best practices for the handling and disposal of novel small molecule inhibitors and hazardous laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance and to follow all institutional and local regulations for chemical waste disposal.
This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper disposal of the S100A2-p53 interaction inhibitor, this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Precautions
Given that this compound is a bioactive small molecule, it should be handled with care.[1][2] Although specific toxicity data is unavailable, similar research chemicals may pose various health risks.[3][4] The following table summarizes potential hazards associated with small molecule inhibitors based on available safety data for similar compounds.
| Hazard Category | Potential Risks | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5] Avoid generating dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.[5] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Avoid direct contact with skin. In case of contact, wash immediately with plenty of water.[5] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation or damage.[6] | Wear safety goggles or a face shield.[5] If contact occurs, flush eyes for at least 15 minutes and seek medical attention.[6] |
| Carcinogenicity/Mutagenicity | The carcinogenic and mutagenic properties of this compound have not been thoroughly investigated.[3] | Handle as a potential carcinogen/mutagen. Minimize exposure and use appropriate containment measures. |
| Environmental Hazards | The environmental impact of this compound has not been fully evaluated. | Do not dispose of down the drain or in the regular trash to prevent environmental contamination. |
Proper Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a step-by-step guide for its proper disposal:
-
Waste Identification and Classification :
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) as hazardous chemical waste.
-
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid and liquid waste separate.
-
-
Waste Collection and Containerization :
-
Solid Waste : Collect solid waste, such as the neat compound or contaminated lab supplies, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Liquid Waste : If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and properly labeled liquid hazardous waste container. The container must be chemically resistant to the solvent used.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
-
Labeling :
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount or concentration of the chemical and any solvents present.
-
Indicate the date when waste was first added to the container.
-
-
Storage :
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request :
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, contact your institution's EHS department to arrange for a waste pickup.
-
Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the S100A2-p53 signaling pathway and the general workflow for the proper disposal of this compound.
Caption: S100A2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and follow these steps:
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill : Determine the extent of the spill and if you can safely clean it up with the available spill kit. For large or highly dispersed spills, contact your institution's EHS immediately.
-
Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill :
-
Solid Spill : Carefully sweep the solid material into a sealable container. Avoid creating dust.
-
Liquid Spill : Use absorbent pads from a chemical spill kit to absorb the liquid.
-
-
Clean the Area : Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Cleanup Materials : All materials used for cleanup must be disposed of as hazardous waste.
By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance on hazardous waste management.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 3. stemcell.com [stemcell.com]
- 4. Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling S100A2-p53-IN-1
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of S100A2-p53-IN-1, a small molecule inhibitor of the S100A2-p53 interaction intended for research use only.[1] Given the absence of a publicly available Safety Data Sheet (SDS), a conservative approach to handling, based on guidelines for potent research compounds, is mandated.[2][3][4]
Hazard Identification and Risk Assessment
This compound is an bioactive small molecule that inhibits the growth of pancreatic cancer cell lines.[1] As with many research chemicals targeting fundamental cellular processes like the p53 pathway, it should be treated as a potentially hazardous compound. The toxicological properties have not been fully elucidated. Therefore, all personnel must handle this compound with the utmost care to minimize exposure.
Assumed Risks:
-
Acute and chronic health effects: The biological activity of the compound suggests it may have toxic effects with acute or chronic exposure.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Unknown hazards: The full toxicological profile is unknown.
A thorough risk assessment should be conducted by the principal investigator before any work with this compound commences.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection.[5][6][7][8]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times in the laboratory. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat must be worn. |
| Respiratory Protection | Respirator | Recommended when handling the solid compound or preparing concentrated stock solutions. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Face Protection | Face Shield | Recommended when there is a risk of splashes or aerosols, particularly when handling larger quantities or preparing solutions. |
Engineering Controls
Engineering controls are the primary line of defense to minimize exposure.[9]
| Control Type | Description |
| Ventilation | All work with the solid form of this compound and concentrated solutions should be performed in a certified chemical fume hood. |
| Containment | For weighing the solid compound, a balance enclosure or powder containment hood is recommended to prevent aerosolization. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring personnel safety.
| Aspect | Procedure |
| Receiving | Upon receipt, inspect the container for any damage. Log the compound into the chemical inventory. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. The supplier suggests room temperature for shipping in the continental US, but recommends storing under the conditions specified in the Certificate of Analysis.[1] |
| Weighing | Weigh the solid compound in a chemical fume hood or a balance enclosure. Use appropriate tools to avoid generating dust. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Add solvent to the pre-weighed compound slowly to avoid splashing. |
Accidental Release and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
| Scenario | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[10][11][12][13]
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| Contaminated Labware | Dispose of all contaminated disposable labware (e.g., pipette tips, microfuge tubes, gloves) in a designated hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed and clearly labeled hazardous liquid waste container. Do not dispose of down the drain. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat, and consider a respirator and face shield). Perform all steps in a certified chemical fume hood.
-
Weighing: Tare a sterile microfuge tube on a calibrated analytical balance. Carefully add the desired amount of solid this compound to the tube. Record the exact weight.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microfuge tube containing the solid compound.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in clearly labeled, dated, and sealed microfuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.
Visualizations
S100A2-p53 Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. falseguridad.com [falseguridad.com]
- 6. epa.gov [epa.gov]
- 7. realsafety.org [realsafety.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
